meso-1,2,3,4-Tetrabromobutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-1,2,3,4-tetrabromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZLIGHKHRTRE-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to meso-1,2,3,4-Tetrabromobutane
This guide provides a comprehensive technical overview of meso-1,2,3,4-tetrabromobutane, a significant brominated organic compound. We will delve into its core chemical and physical properties, stereochemical intricacies, synthesis, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: A Molecule of Stereochemical Interest
1,2,3,4-Tetrabromobutane (C₄H₆Br₄) is a halogenated aliphatic hydrocarbon notable for its rich stereochemistry. With two chiral centers, it exists as distinct stereoisomers: a meso form and a racemic mixture of enantiomers. This guide focuses specifically on the meso isomer, an achiral compound possessing chiral centers, which makes it a classic subject for stereochemical study.
While its primary commercial applications are as an additive flame retardant and a stable laboratory precursor for 1,3-butadiene, its multiple reactive sites offer considerable utility as a versatile building block in synthetic chemistry.
Physicochemical Properties
The distinct physical properties of this compound are critical for its handling, purification, and application in various experimental setups. These properties differ significantly from its racemic counterpart.
| Property | Value |
| Molecular Formula | C₄H₆Br₄ |
| Molecular Weight | 373.71 g/mol |
| CAS Number | 2657-67-2 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 116-119 °C |
| Boiling Point | 180-181 °C at 8.0 kPa (60 mmHg) |
| Density | ~2.5 g/cm³ |
| Vapor Pressure | 0.009 hPa at 25 °C |
| Refractive Index | ~1.611 |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform; slightly soluble in petroleum ether. |
Note: The racemic form of 1,2,3,4-tetrabromobutane has a much lower melting point, around 40-41 °C.
The Stereochemistry of this compound
The defining characteristic of the meso isomer is its internal plane of symmetry. Although it possesses two chiral centers (at carbons 2 and 3), the molecule as a whole is achiral and therefore optically inactive. This occurs because the stereochemistry of the two halves of the molecule are mirror images of each other, effectively canceling out any potential rotation of plane-polarized light.
This can be understood by examining its Fischer projection. The plane of symmetry between C2 and C3 makes the molecule superimposable on its mirror image.
Caption: Fischer projections of 1,2,3,4-tetrabromobutane stereoisomers.
Synthesis and Reaction Mechanisms
The primary route for synthesizing 1,2,3,4-tetrabromobutane is the electrophilic addition of bromine (Br₂) to 1,3-butadiene. This reaction is a classic example of addition to a conjugated diene, proceeding through dibrominated intermediates. The stereochemical outcome of this reaction yields both the meso and racemic diastereomers.
Caption: General workflow for synthesizing this compound.
Experimental Protocol: Synthesis from 1,3-Butadiene
This protocol is a self-validating system; successful synthesis will yield a crystalline solid with a melting point corresponding to the meso isomer (116-119 °C).
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Dissolution: Dissolve 1,3-butadiene in a suitable inert solvent, such as chloroform.
-
Bromination: Slowly add a stoichiometric amount of bromine, also dissolved in the same solvent, to the flask via the dropping funnel. Maintain the reaction temperature around 60 °C.
-
Reaction: Allow the mixture to react for 10-12 hours with continuous stirring. The disappearance of the bromine's reddish-brown color indicates reaction progression.
-
Isolation: After the reaction is complete, cool the mixture. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified product to obtain this compound as a white crystalline solid.
-
Validation: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (e.g., NMR).
Reactivity and Core Applications
The chemical reactivity of this compound is dominated by the four carbon-bromine bonds, which serve as excellent leaving groups in various reactions.
A. Precursor to 1,3-Butadiene
One of its most recognized uses is as a stable, solid source for generating 1,3-butadiene gas in a controlled laboratory setting. This is achieved through a dehalogenation reaction, typically using zinc dust in a solvent like ethanol. This method avoids the challenges of handling gaseous butadiene directly.
Caption: Generation of 1,3-butadiene from this compound.
B. Flame Retardant
With a high bromine content of approximately 85.6% by mass, this compound has been effectively used as an additive flame retardant, particularly in studies involving polystyrene. During combustion, it releases bromine radicals that interfere with the chain reactions of fire, thus inhibiting the process.
C. Synthetic Intermediate
The four bromine atoms provide multiple reactive sites for nucleophilic substitution reactions. This allows this compound to serve as a four-carbon building block for synthesizing more complex molecules and polymers.
Spectroscopic Data
Full characterization of this compound relies on standard spectroscopic techniques. Publicly available data includes:
-
¹H NMR and ¹³C NMR: Provides information on the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: Shows characteristic C-Br and C-H bond vibrations.
-
Mass Spectrometry (MS): Confirms the molecular weight and shows fragmentation patterns typical of polybrominated compounds.
Authoritative spectral data can be accessed through databases such as the NIST Chemistry WebBook and ChemicalBook.
Safety and Handling
As a halogenated organic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear a dust respirator, chemical-resistant gloves, and safety glasses or goggles. Protective clothing is recommended to avoid skin contact.
-
Hazards: The compound is classified as a skin and eye irritant. Avoid creating and inhaling dust. Upon combustion, it can decompose to release toxic fumes of hydrogen bromide.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the victim to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dark, and dry place, away from oxidizing agents.
Disclaimer: This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
An In-depth Technical Guide to the Synthesis of meso-1,2,3,4-Tetrabromobutane from 1,3-Butadiene
This guide provides a comprehensive overview of the synthesis of meso-1,2,3,4-tetrabromobutane, a valuable brominated organic compound, from 1,3-butadiene. The focus is on the underlying chemical principles, stereochemical control, and practical experimental considerations relevant to researchers and professionals in synthetic chemistry.
Introduction: Strategic Importance and Stereochemical Considerations
1,2,3,4-Tetrabromobutane serves as a versatile intermediate in organic synthesis and is recognized as a stable, solid precursor for the controlled generation of 1,3-butadiene, a critical monomer in polymer production.[1] Its synthesis from 1,3-butadiene is a classic example of electrophilic addition to a conjugated diene.[1] A key challenge and point of interest in this synthesis is its stereochemistry. With two chiral centers at carbons 2 and 3, 1,2,3,4-tetrabromobutane can exist as distinct stereoisomers: a meso compound and a racemic mixture of enantiomers.[1][2][3] These stereoisomers exhibit different physical properties, such as melting points, which is a crucial consideration for reaction planning and product purification.[1] The meso isomer typically has a higher melting point (116-119 °C) compared to the racemic form.[1][4][5] This guide will focus specifically on the synthesis of the meso diastereomer.
The Reaction Mechanism: A Stepwise Electrophilic Addition
The synthesis of 1,2,3,4-tetrabromobutane from 1,3-butadiene proceeds through a two-step electrophilic addition of bromine (Br₂) across the conjugated diene system.
Initial Bromine Addition: 1,2- vs. 1,4-Addition
The initial reaction of 1,3-butadiene with one equivalent of bromine can yield two isomeric products: 3,4-dibromo-1-butene (1,2-addition product) and trans-1,4-dibromo-2-butene (1,4-addition product).[6][7][8] The formation of these products is governed by kinetic and thermodynamic control.[9][10]
-
Kinetic Control: At lower temperatures, the 1,2-addition product is favored. This is because the activation energy for the formation of the intermediate leading to this product is lower.[9][10]
-
Thermodynamic Control: At higher temperatures, the more stable 1,4-addition product predominates.[8][9][10] The internal double bond in the 1,4-adduct is more substituted and therefore more thermodynamically stable.
The reaction proceeds via an electrophilic attack on the diene to form a resonance-stabilized allylic carbocation or a cyclic bromonium ion intermediate.[6][7][9] The subsequent attack by a bromide ion at either carbon 2 or carbon 4 of this intermediate leads to the respective products.
Caption: Initial electrophilic addition of bromine to 1,3-butadiene.
Second Bromine Addition and Stereochemical Outcome
The subsequent addition of a second equivalent of bromine to the mixture of dibrominated butenes leads to the formation of 1,2,3,4-tetrabromobutane. The stereochemistry of the final product is determined by the stereochemistry of the starting dibromide and the mechanism of the second bromine addition. The formation of the meso isomer arises from the anti-addition of bromine to the double bond of trans-1,4-dibromo-2-butene.
Experimental Protocol: A Validated Approach
This section outlines a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Quantity | Purpose |
| 1,3-Butadiene | Varies (gas) | Starting material |
| Bromine (Br₂) | 2 molar equivalents | Brominating agent |
| Dichloromethane (CH₂Cl₂) | Sufficient volume | Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying agent |
| Ethanol or Methanol | As needed | Recrystallization solvent |
Safety Precautions
-
1,3-Butadiene: is an extremely flammable gas and a known carcinogen.[11][12][13][14] All manipulations should be performed in a well-ventilated fume hood.[11][12] Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][15]
-
Bromine: is a highly corrosive and toxic liquid. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle with extreme care in a fume hood, and wear appropriate PPE, including heavy-duty gloves and a face shield.
-
Dichloromethane: is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area.
Step-by-Step Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a cold finger condenser filled with a dry ice/acetone slurry.
-
Introduction of 1,3-Butadiene: Cool the flask in a dry ice/acetone bath. Carefully condense a known amount of 1,3-butadiene gas into the flask.
-
Solvent Addition: Add cold dichloromethane to the condensed 1,3-butadiene.
-
Bromine Addition: Dissolve the required amount of bromine (2 molar equivalents) in dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred solution of 1,3-butadiene at a low temperature (e.g., -15 °C). The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
Work-up: Once the addition is complete and the reaction mixture is colorless, allow it to warm to room temperature. Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: The crude product is a mixture of stereoisomers. The meso isomer can be selectively isolated by recrystallization from a suitable solvent such as ethanol or methanol. The higher melting point of the meso compound allows for its separation from the more soluble racemic mixture.[1]
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Product
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 116-119 °C[1][4][5] |
Spectroscopic Data
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons on C1 and C4 are chemically equivalent, as are the protons on C2 and C3. This results in two sets of signals. The protons on the terminal carbons (C1 and C4) would appear as a multiplet, and the protons on the internal carbons (C2 and C3) would also appear as a multiplet.[16]
-
¹³C NMR Spectroscopy: Due to the symmetry of the meso isomer, the ¹³C NMR spectrum will show only two signals, one for the equivalent terminal carbons (C1 and C4) and another for the equivalent internal carbons (C2 and C3).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane. The strong C-Br stretching vibrations are expected to appear in the fingerprint region (typically below 800 cm⁻¹).
Conclusion
The synthesis of this compound from 1,3-butadiene is a well-established procedure that serves as an excellent example of electrophilic addition to a conjugated system and highlights the importance of stereochemical control in organic synthesis. By carefully controlling the reaction conditions and employing appropriate purification techniques, the desired meso isomer can be obtained in good yield and high purity. The characterization data provided in this guide will aid researchers in confirming the identity and quality of their synthesized product.
References
- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
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- 8. 1 3Butadiene with bromine in molar ratio generates class 11 chemistry JEE_Main [vedantu.com]
- 9. chemtube3d.com [chemtube3d.com]
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- 11. braskem.com.br [braskem.com.br]
- 12. borealisgroup.com [borealisgroup.com]
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- 16. benchchem.com [benchchem.com]
stereochemistry of 1,2,3,4-tetrabromobutane isomers
An In-Depth Technical Guide to the Stereochemistry of 1,2,3,4-Tetrabromobutane Isomers
Authored by: A Senior Application Scientist
Abstract
1,2,3,4-Tetrabromobutane (C₄H₆Br₄) serves as a quintessential model for understanding fundamental principles of stereochemistry. With two chiral centers, this molecule presents a fascinating case study in isomerism, encompassing enantiomers, diastereomers, and meso compounds. This technical guide provides a comprehensive exploration of the stereochemical landscape of 1,2,3,4-tetrabromobutane, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the structural analysis of its stereoisomers, methods of synthesis and separation, detailed spectroscopic characterization, and conformational analysis. This document is structured to provide not just procedural knowledge but also the underlying causalities and theoretical frameworks that govern the behavior of these isomers.
Introduction to the Stereochemical Complexity of 1,2,3,4-Tetrabromobutane
1,2,3,4-Tetrabromobutane is a halogenated aliphatic hydrocarbon featuring a four-carbon chain with bromine atoms attached to each carbon.[1] The core of its stereochemical complexity lies in the presence of two stereogenic (chiral) centers at carbons C2 and C3. The maximum number of stereoisomers possible for a molecule with 'n' chiral centers is 2ⁿ. For 1,2,3,4-tetrabromobutane (n=2), this would suggest up to four stereoisomers. However, due to the symmetrical substitution pattern around the C2-C3 bond, the actual number of unique stereoisomers is three. These exist as two distinct diastereomers: a meso form and a racemic mixture composed of a pair of enantiomers.[1]
Understanding the distinct spatial arrangements of these isomers is critical, as it dictates their physical properties, reactivity, and potential biological interactions. For instance, the melting point of the meso isomer is significantly higher than that of the racemic mixture, a crucial consideration for purification and reaction planning.[1] While its primary applications are in synthetic chemistry as a stable precursor for 1,3-butadiene and as a flame retardant, the principles governing its stereochemistry are universally applicable in fields like pharmacology and materials science.[1][2]
Structural Analysis of the Stereoisomers
The three stereoisomers of 1,2,3,4-tetrabromobutane are:
-
(2R,3R)-1,2,3,4-Tetrabromobutane
-
(2S,3S)-1,2,3,4-Tetrabromobutane
-
(2R,3S)-1,2,3,4-Tetrabromobutane (meso)
The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other and thus constitute an enantiomeric pair.[3][4] When mixed in equal amounts, they form a racemic mixture. The (2R,3S) isomer is a meso compound; despite having chiral centers, it is achiral overall due to an internal plane of symmetry. Consequently, it is not optically active. The meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.
Comparative Physicochemical Properties
The difference in the three-dimensional structure between the meso and racemic forms leads to distinct macroscopic physical properties. The more symmetrical meso compound can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point.
| Property | meso-1,2,3,4-Tetrabromobutane | Racemic 1,2,3,4-Tetrabromobutane |
| Molecular Formula | C₄H₆Br₄[5] | C₄H₆Br₄[4] |
| Molecular Weight | 373.71 g/mol [5] | 373.71 g/mol [2] |
| CAS Number | 2657-67-2[5][6] | 1529-68-6 (unspecified mixture)[1] |
| Appearance | White to almost white powder/crystal[6][7] | Not specified, lower melting solid |
| Melting Point | 116-119 °C[1] | ~40-41 °C[1] |
| Optical Activity | Inactive (achiral) | Active (chiral, if resolved) |
Synthesis and Separation of Diastereomers
Synthesis via Bromination of 1,3-Butadiene
The most common laboratory synthesis of 1,2,3,4-tetrabromobutane involves the electrophilic addition of bromine (Br₂) across the conjugated diene system of 1,3-butadiene.[1] This reaction proceeds readily and typically yields a mixture of the meso and racemic diastereomers.[1]
Causality of Diastereomer Formation: The reaction mechanism involves the formation of a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion can occur from either face of the molecule, leading to the formation of products with different stereochemistries at the newly formed chiral centers. The specific ratio of meso to racemic product can be influenced by reaction conditions such as solvent and temperature, but a mixture is the typical outcome.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established literature.[1][2]
Materials:
-
1,3-Butadiene
-
Bromine
-
Chloroform (or other suitable chlorinated solvent)
-
Round-bottom flask with condenser and dropping funnel
-
Ice-water bath
Procedure:
-
In a suitable reaction vessel, dissolve 1,3-butadiene in chloroform.
-
Slowly add a solution of bromine in chloroform to the butadiene solution using a dropping funnel. Maintain the reaction temperature at approximately 60 °C.[1]
-
Continue the reaction for 10-12 hours to ensure completion.[1]
-
After the reaction period, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude mixture of meso and racemic 1,2,3,4-tetrabromobutane.
Separation via Fractional Crystallization
The separation of the meso and racemic diastereomers is a significant challenge due to their similar chemical properties.[1] However, their distinct physical properties, particularly the large difference in melting points and solubility profiles, can be exploited.
Principle of Separation: Fractional crystallization separates compounds based on differences in their solubility at a given temperature. The less soluble compound will crystallize out of a saturated solution first upon cooling. In this system, the meso isomer is typically less soluble in common organic solvents (like ethanol) than the racemic mixture, allowing for its selective crystallization.
Protocol Insight: The choice of solvent is critical. An ideal solvent will have a steep solubility-temperature gradient for the meso isomer while keeping the racemic form dissolved. The crude mixture is dissolved in a minimum amount of hot solvent (e.g., ethanol) and allowed to cool slowly. The higher-melting point meso compound will crystallize out, while the lower-melting point racemic mixture remains in the mother liquor. The crystals can then be isolated by vacuum filtration.[8]
Spectroscopic Characterization and Elucidation
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the stereoisomers.[9] While detailed spectra for all isomers are not always publicly available, the principles of each technique allow for clear structural determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C).
-
¹H NMR: The key distinction arises from molecular symmetry. The meso isomer possesses a C₂ axis of symmetry, which renders certain protons chemically equivalent. This results in a simpler spectrum compared to the enantiomers, which lack this symmetry and would show more complex splitting patterns.
-
¹³C NMR: Similarly, due to the internal plane of symmetry in the meso isomer, the two central carbons (C2 and C3) are equivalent, as are the two terminal carbons (C1 and C4). This leads to only two signals in the ¹³C NMR spectrum. The chiral enantiomers, lacking this symmetry, would exhibit four distinct signals for the four carbon atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze chemical shifts, integration, and coupling constants to confirm the structure and differentiate between isomers.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments.
-
Key Feature: All isomers will have the same molecular weight (373.71 g/mol ). The most telling feature in the mass spectrum is the characteristic isotopic pattern of bromine.[9] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing four bromine atoms (like the molecular ion) will show a distinctive quintet pattern (1:4:6:4:1 intensity ratio), confirming the presence of four bromine atoms.[9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the isomer mixture in a volatile solvent like dichloromethane.[9]
-
GC Separation: Inject the sample into a GC equipped with a non-polar capillary column to separate the isomers based on boiling point differences.[9]
-
MS Analysis: Analyze the eluting compounds using a mass spectrometer, typically with Electron Ionization (EI).[9]
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation. For tetrabromobutane isomers, the spectra will be dominated by C-H stretching and bending vibrations and, most importantly, the characteristic C-Br stretching frequencies, typically found in the 500-700 cm⁻¹ region. While the IR spectra of the diastereomers will be very similar, subtle differences in the fingerprint region can be used for differentiation.[9]
Conformational Analysis
The conformational preferences of the 1,2,3,4-tetrabromobutane isomers are dictated by rotation around the central C2-C3 single bond. The stability of the resulting conformers (staggered vs. eclipsed) is governed by a balance of steric hindrance and dipole-dipole interactions between the bulky and electronegative bromine atoms.[10]
-
Steric Hindrance: The large van der Waals radius of bromine atoms creates significant steric repulsion. Staggered conformations, which place the bromine atoms farther apart, are strongly favored over eclipsed conformations.
-
Gauche vs. Anti Conformations: Among the staggered conformations, the anti-periplanar arrangement (where the two bromine atoms on C2 and C3 are 180° apart) is generally the most stable as it minimizes both steric and dipolar repulsion. Gauche interactions (60° dihedral angle) are less stable. The conformational energy landscape will differ between the meso and enantiomeric isomers due to their different relative stereochemistries.
Conclusion
The stereochemistry of 1,2,3,4-tetrabromobutane provides a rich and instructive platform for understanding the fundamental principles of isomerism. The existence of a meso compound and a pair of enantiomers from just two chiral centers highlights the impact of molecular symmetry. The significant differences in the physical properties of these diastereomers, driven by their unique three-dimensional structures, underscore the critical need for robust methods of synthesis, separation, and characterization. The protocols and theoretical explanations provided in this guide offer a comprehensive framework for researchers to confidently navigate the complexities of this and similar stereochemically rich molecules in their scientific endeavors.
References
- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (2R,3R)-1,2,3,4-tetrabromobutane | C4H6Br4 | CID 92144530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of meso-1,2,3,4-Tetrabromobutane
This guide provides a comprehensive technical overview of the physical properties of meso-1,2,3,4-tetrabromobutane, tailored for researchers, scientists, and professionals in drug development. We will delve into the critical aspects of this compound's stereochemistry and its influence on its physical characteristics, synthesis, and applications, grounded in authoritative data.
Introduction: Understanding the Stereochemistry
This compound (CAS No. 2657-67-2) is a halogenated aliphatic hydrocarbon with the chemical formula C₄H₆Br₄.[1][2] It is a specific stereoisomer of 1,2,3,4-tetrabromobutane, which possesses two chiral centers. The defining characteristic of the meso form is its internal plane of symmetry, which renders the molecule achiral despite the presence of chiral carbons. This stereochemical nuance is crucial as it dictates the compound's physical properties, distinguishing it from its racemic counterpart.[1] While primarily utilized in chemical synthesis and as a flame retardant, its structural properties serve as an excellent case study for the impact of stereoisomerism.[1][3]
Core Physical and Chemical Properties
The distinct physical properties of this compound are summarized below. These properties are critical for its handling, application, and purification.
| Property | Value |
| Molecular Formula | C₄H₆Br₄[4][5] |
| Molecular Weight | 373.71 g/mol [4][5] |
| CAS Number | 2657-67-2[4][6] |
| Appearance | White to almost white powder or crystals.[2][7][8] |
| Melting Point | 116-119 °C[1][3][7] |
| Boiling Point | 181 °C at 60 mmHg.[4][7] Decomposes at atmospheric pressure.[1] |
| Density | Approximately 2.5 g/cm³[4][6][9] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, and chloroform; slightly soluble in petroleum ether.[1] Soluble in hot methanol.[7][10] |
| Vapor Pressure | 0.009 hPa at 25 °C[4][6][7] |
| Refractive Index | ~1.611[4][6][9] |
| Flash Point | 138.3 °C[3][4][6] |
The Decisive Role of Stereochemistry
The stereoisomerism of 1,2,3,4-tetrabromobutane is a foundational concept for understanding its physical properties. With two chiral centers, it can exist as a pair of enantiomers (the racemic mixture) and a meso compound.
The meso isomer, due to its internal plane of symmetry, can be superimposed on its mirror image. This symmetry leads to a more ordered packing in the crystal lattice, resulting in a significantly higher melting point (116-119 °C) compared to the racemic form (40-41 °C).[1] This substantial difference is a critical consideration for synthetic planning and purification processes.
Caption: Internal plane of symmetry in this compound.
Synthesis and Key Reactions
This compound is typically synthesized through the bromination of 1,3-butadiene.[3] This reaction proceeds via an electrophilic addition mechanism.
Experimental Protocol: Synthesis from 1,3-Butadiene
-
Dissolution: Dissolve 1,3-butadiene in a suitable solvent, such as chloroform.
-
Bromination: Slowly add a solution of bromine in the same solvent to the butadiene solution. The reaction is typically carried out at a controlled temperature, for instance, 60 °C, over several hours (e.g., 10-12 hours).[3]
-
Isolation: After the reaction is complete, the product mixture is cooled. The solid product is then isolated by vacuum filtration.
-
Purification: The crude product is washed with a suitable solvent like ethanol to remove impurities and then dried to yield this compound.[3]
Caption: Synthesis of this compound from 1,3-butadiene.
A significant reaction of this compound is its dehalogenation, often using zinc dust, to regenerate 1,3-butadiene. This makes it a stable, solid precursor for this gaseous diene in a laboratory setting.[1]
Applications in Research and Industry
The high bromine content of this compound makes it an effective flame retardant, particularly for materials like self-extinguishing polystyrene foam.[3] In a research context, it serves as a versatile synthetic intermediate due to the multiple reactive sites for nucleophilic substitution, allowing for the construction of more complex molecules.[1]
Handling, Storage, and Spectroscopic Data
Handling and Storage
This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment to avoid contact with skin and eyes.[6] It is recommended to store the compound in a tightly closed container in a cool, dry, and dark place, with a suggested temperature below 15-30°C.[10][11]
Spectroscopic Data
A range of spectroscopic data is available for the characterization of this compound, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS).[12][13] These analytical techniques are essential for confirming the structure and purity of the compound.
References
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- 7. 2657-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 13. This compound(2657-67-2) 1H NMR [m.chemicalbook.com]
meso-1,2,3,4-Tetrabromobutane melting point and solubility
An In-depth Technical Guide: Physicochemical Characterization of meso-1,2,3,4-Tetrabromobutane
Abstract
This compound, a halogenated alkane, serves as a crucial intermediate in organic synthesis and as a component in the development of flame-retardant materials.[1][2] A precise understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for its effective handling, purification, and application in research and industrial settings. This guide provides a comprehensive analysis of these properties, grounded in established experimental protocols and theoretical principles. We delve into the determinative methodologies, offering not just procedural steps but the underlying scientific rationale, to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.
Melting Point Analysis: A Cornerstone of Identity and Purity
The melting point of a crystalline solid is a definitive physical property, serving as a primary indicator of both its identity and purity.[3] For a pure compound, the transition from solid to liquid occurs over a narrow, well-defined temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range.[3][4]
Stereochemistry's Influence on Melting Point
The stereoisomerism of 1,2,3,4-tetrabromobutane significantly impacts its physical properties. The meso form, due to its plane of symmetry, can pack more efficiently into a crystal lattice than its chiral, racemic counterpart. This superior packing leads to stronger intermolecular forces, requiring more energy to disrupt the solid state. Consequently, this compound exhibits a substantially higher melting point than the racemic (d,l) pair.
Reported Melting Point Values
The melting point of this compound is consistently reported in the literature within a specific range, confirming its identity as a distinct chemical entity.
| Property | Reported Value | Source(s) |
| Melting Point | 116 °C | [1][5][6][7] |
| Melting Point | 118-119 °C | [2] |
| Melting Point Range | 116.0 to 119.0 °C | |
| Appearance | White to Almost white powder to crystal | [6][8][9] |
In contrast, the racemic form is reported to melt at a much lower temperature of 40-41 °C, underscoring the critical role of stereochemistry.[2]
Experimental Protocol for Melting Point Determination (Capillary Method)
The capillary method remains a robust and widely used technique for accurate melting point determination.[10] The protocol described below is designed to ensure high fidelity and reproducibility.
Methodology Rationale: This protocol is a self-validating system. The use of a slow heating ramp near the melting point is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is the foundation of an accurate measurement.[4] A rapid temperature increase can lead to a "thermal lag," where the thermometer reading is not representative of the actual sample temperature, yielding erroneous results.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is of high purity and completely dry.[10] Moisture can act as an impurity, depressing the melting point.
-
If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.[10]
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the powder at the bottom.[4] A properly packed sample should be 2-3 mm high.
-
-
Apparatus Setup and Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run with a fast temperature ramp (e.g., 10-20 °C/minute) to get a rough estimate.[4]
-
For the accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Begin heating with a slow, controlled ramp rate of 1-2 °C per minute.[4]
-
Record the temperature at which the first drop of liquid appears (T_start).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T_end).
-
The melting range is reported as T_start – T_end. For a pure sample, this range should be narrow (≤ 2 °C).
-
Visualization: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Solubility Profile: Guiding Solvent Selection
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[11] This characteristic is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are likely to be miscible.[12] Understanding the solubility of this compound is essential for selecting appropriate solvents for synthesis, recrystallization, and formulation.
Molecular Structure and Polarity
This compound has a hydrocarbon backbone with four carbon-bromine (C-Br) bonds. While the C-Br bonds themselves are polar, the overall molecule is relatively nonpolar. Its insolubility in water, a highly polar solvent, is expected.[2] It is anticipated to be soluble in organic solvents of low to moderate polarity.
Qualitative Solubility Data
Experimental data confirms the expected solubility behavior of this compound in a range of common laboratory solvents.
| Solvent | Type | Reported Solubility | Source(s) |
| Water | Highly Polar Protic | Insoluble | [2] |
| Ethanol | Polar Protic | Soluble | [2] |
| Methanol | Polar Protic | Soluble (especially when hot) | [6] |
| Acetone | Polar Aprotic | Soluble | [2] |
| Chloroform | Weakly Polar | Soluble | [2] |
| Petroleum Ether | Nonpolar | Slightly Soluble | [2] |
Experimental Protocol for Qualitative Solubility Assessment
This protocol provides a standardized method for determining the qualitative solubility of a solid compound.
Methodology Rationale: The trustworthiness of this method relies on using a consistent solute-to-solvent ratio.[11] Adding too much solute can exceed the solvent's capacity, leading to a false "insoluble" result even if the compound is sparingly soluble.[11] A standard ratio (e.g., ~33 mg/mL) provides a reliable benchmark for classification.
Step-by-Step Protocol:
-
Preparation:
-
Place approximately 100 mg of this compound into a small, clean test tube.
-
Measure 3 mL of the chosen solvent.
-
-
Solvent Addition and Mixing:
-
Add the solvent to the test tube in portions (e.g., 1 mL at a time).
-
After each addition, vigorously agitate or vortex the mixture for at least 30 seconds to facilitate dissolution.
-
-
Observation and Classification:
-
After mixing, allow the tube to stand and observe the contents.
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution with no visible particles.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, and the bulk of the material remains suspended or settled at the bottom.
-
-
Temperature Effects (Optional):
-
If a compound is insoluble or slightly soluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature, as is the case with methanol.[6]
-
Visualization: Solubility Testing Workflow
Caption: Standardized workflow for qualitative solubility testing.
Conclusion and Practical Implications
The physicochemical properties of this compound are well-defined and critical to its scientific and industrial applications. Its high melting point of approximately 116-119 °C is a direct consequence of its meso stereochemistry and serves as a reliable benchmark for identification and purity assessment. The compound's solubility profile—soluble in common organic solvents like ethanol and acetone but insoluble in water—dictates the choice of reaction media for its synthesis and subsequent purification by recrystallization. For professionals in research and development, a firm grasp of these parameters, supported by the robust experimental protocols detailed herein, is essential for ensuring the quality, consistency, and success of their work.
References
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- 5. echemi.com [echemi.com]
- 6. 2657-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Page loading... [wap.guidechem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to the Conformational Analysis of meso-1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-1,2,3,4-tetrabromobutane is a halogenated hydrocarbon of significant interest in synthetic chemistry and materials science. Its utility as a precursor for 1,3-butadiene and as a flame retardant additive is well-established.[1] The molecule possesses two chiral centers, giving rise to stereoisomers, primarily the meso form and a racemic mixture, each with distinct physical properties.[1] The meso compound, with a higher melting point of 116-119 °C, presents a unique case for conformational analysis due to its plane of symmetry.[1] Understanding the spatial arrangement of the bromine and hydrogen atoms along the central carbon-carbon bond is crucial for predicting its reactivity, spectroscopic properties, and interactions in various chemical environments.
This technical guide provides a comprehensive exploration of the conformational landscape of this compound. We will delve into the theoretical underpinnings of its conformational preferences, present a detailed protocol for experimental determination using Nuclear Magnetic Resonance (NMR) spectroscopy, and outline a computational approach for theoretical validation. This guide is designed to equip researchers with the knowledge and methodologies to conduct a thorough conformational analysis of this and similar molecules.
Theoretical Considerations: The Interplay of Steric and Torsional Strain
The rotation around the central C2-C3 bond in this compound gives rise to various conformations, each with a distinct potential energy. The stability of these conformers is primarily governed by the interplay of two types of strain: torsional strain and steric strain.
-
Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds.[2][3] It is maximized in eclipsed conformations where the substituents on the front and back carbons are aligned, and minimized in staggered conformations where they are as far apart as possible.[4][5]
-
Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity, attempting to occupy the same space.[2][3][6] In the case of this compound, the large bromine atoms are the primary source of steric strain.
To visualize these conformations, we utilize Newman projections , which view the molecule along the C2-C3 bond. The front carbon is represented by a dot, and the back carbon by a circle.
Possible Conformations of this compound
Drawing an analogy from the well-studied meso-2,3-dibromobutane, we can predict the key staggered and eclipsed conformations of this compound.
Staggered Conformations:
-
Anti Conformation: This is expected to be the most stable conformer. The two bulky bromomethyl (-CHBr-CH2Br) groups are positioned 180° apart, minimizing both steric and torsional strain. In meso-2,3-dibromobutane, the anti-conformation is the most stable.
-
Gauche Conformations: In these conformers, the bromomethyl groups are 60° apart. While staggered, they experience some steric repulsion between the bulky groups, making them higher in energy than the anti conformation.[4][5]
Eclipsed Conformations:
-
Fully Eclipsed Conformation: This is the least stable conformation, where the two bromomethyl groups are directly aligned, leading to maximum torsional and steric strain.
-
Other Eclipsed Conformations: There are other eclipsed conformations where a bromomethyl group is aligned with a hydrogen atom. These are also high in energy but generally more stable than the fully eclipsed conformation.
The relative energies of these conformations determine the overall conformational preference of the molecule at a given temperature. At room temperature, the molecule will predominantly exist in the lowest energy conformation, which is predicted to be the anti conformation.
Experimental Determination of Conformation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the predominant conformation of a molecule in solution. The key to this analysis lies in the Karplus equation , which relates the vicinal coupling constant (³J) between two protons to the dihedral angle (Φ) between them.[4]
The Karplus relationship is generally expressed as:
J(Φ) = A cos²(Φ) + B cos(Φ) + C
where A, B, and C are empirically derived parameters that depend on the specific atoms and substituents involved.[4] The magnitude of the ³J coupling constant is largest for dihedral angles of 0° and 180° and smallest for angles around 90°.[4]
By measuring the ³J value between the protons on C2 and C3 of this compound, we can estimate the dihedral angle and thus deduce the dominant conformation.
Experimental Protocol:
-
Sample Preparation: Dissolve a known quantity of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on C2 and C3.
-
Measure the coupling constant (³J) between these two protons from the splitting pattern of the signals.
-
-
Application of the Karplus Equation:
-
Use a suitable set of Karplus parameters (A, B, and C) for vicinal protons in a similar chemical environment. These can be found in the literature or specialized software.
-
Calculate the expected ³J values for the anti (Φ = 180°) and gauche (Φ = 60°) conformations.
-
Compare the experimentally measured ³J value with the calculated values. A value closer to the calculated ³J for the anti conformation would indicate that it is the predominant conformer in solution.
-
Computational Conformational Analysis
Computational chemistry provides a powerful theoretical approach to complement experimental findings. By using molecular mechanics or quantum mechanics methods, we can model the different conformations of this compound and calculate their relative energies.
Computational Protocol:
-
Conformational Search:
-
Build the 3D structure of this compound using a molecular modeling software.
-
Perform a systematic or stochastic conformational search by rotating the C2-C3 dihedral angle.
-
-
Geometry Optimization and Energy Calculation:
-
For each identified conformer (local energy minimum), perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*).
-
Calculate the single-point energy of each optimized conformer.
-
-
Analysis of Results:
-
Identify the global minimum energy conformation, which corresponds to the most stable conformer.
-
Determine the relative energies of the other conformers with respect to the global minimum.
-
The results of these calculations can be used to predict the equilibrium populations of the different conformers at a given temperature using the Boltzmann distribution.
-
Visualization of Conformational Analysis Workflow
The following diagram illustrates the integrated workflow for the conformational analysis of this compound.
Caption: Workflow for the conformational analysis of this compound.
Data Summary
| Conformation | Dihedral Angle (Br-C2-C3-Br) | Relative Steric Strain | Relative Torsional Strain | Predicted Relative Energy |
| Anti | 180° | Low | Low | Lowest |
| Gauche | 60° | Moderate | Low | Intermediate |
| Eclipsed | 0°, 120°, 240° | High | High | Highest |
Conclusion
The conformational analysis of this compound reveals a strong preference for the anti-staggered conformation, where the bulky bromomethyl groups are maximally separated. This preference is driven by the minimization of both steric and torsional strain. This theoretical prediction can be experimentally verified using ¹H NMR spectroscopy through the application of the Karplus equation, and further corroborated by computational modeling. A thorough understanding of the conformational landscape of this molecule is essential for rationalizing its chemical behavior and for the informed design of new materials and synthetic pathways.
References
A Technical Guide to the Discovery and Chemistry of Tetrabromobutane Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and characterization of tetrabromobutane isomers. With the general formula C₄H₆Br₄, these compounds represent a fascinating case study in stereoisomerism and the evolution of synthetic organic chemistry. While 1,2,3,4-tetrabromobutane is the most extensively studied isomer, this guide also delves into the chemistry of other known and proposed isomers, offering insights into their unique properties and synthetic pathways. This document is designed to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, providing both historical context and practical, field-proven insights into the chemistry of these halogenated hydrocarbons.
Historical Context: The Dawn of Halogenation Chemistry
The story of tetrabromobutane isomers is intrinsically linked to the broader history of organic chemistry and the development of halogenation reactions in the 19th century. Early chemists were just beginning to unravel the complexities of organic molecules, moving away from the theory of vitalism, which posited that organic compounds could only be produced by living organisms.[1] The synthesis of urea by Friedrich Wöhler in 1828 dealt a significant blow to this theory and opened the floodgates for the laboratory synthesis of organic molecules.[2]
The latter half of the 19th century saw a surge in the study of addition reactions, particularly the interaction of halogens with unsaturated hydrocarbons. The reliable nature of these reactions, such as the addition of bromine to alkenes, made haloalkanes readily accessible for further chemical transformations.[3] While a specific individual cannot be definitively credited with the "discovery" of the first tetrabromobutane isomer in the same way one might pinpoint the discovery of an element, the synthesis of 1,2,3,4-tetrabromobutane from the reaction of 1,3-butadiene with bromine emerged as a classic example of electrophilic addition to a conjugated diene.
One of the early detailed accounts of the preparation of 1,2,3,4-tetrabromobutane can be found in the work of Harries in 1911.[4] This work not only described a synthetic method but also noted the formation of other isomeric byproducts, such as 1,1,4,4-tetrabromobutane, highlighting the challenges in achieving regioselectivity in these early syntheses.[4] The study of the stereochemistry of bromine addition to dienes became a significant area of research, leading to a deeper understanding of reaction mechanisms and the formation of stereoisomers.
The Isomers of Tetrabromobutane: Structure and Properties
The constitutional isomers of tetrabromobutane are characterized by the different connectivity of the four bromine atoms on the four-carbon butane chain. Within some of these constitutional isomers, stereoisomerism (diastereomers and enantiomers) is possible, leading to a diverse family of molecules with distinct physical and chemical properties.
1,2,3,4-Tetrabromobutane
This is the most well-documented isomer, existing as two diastereomers: a meso compound and a racemic mixture of two enantiomers.[5]
-
meso-1,2,3,4-Tetrabromobutane: An achiral compound with a plane of symmetry.
-
(±)-1,2,3,4-Tetrabromobutane: A racemic mixture of (2R,3R)- and (2S,3S)-1,2,3,4-tetrabromobutane.
These stereoisomers exhibit different physical properties, most notably their melting points.
| Property | This compound | racemic-1,2,3,4-Tetrabromobutane |
| Melting Point | 118-119 °C | 40-41 °C |
| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water. | Soluble in ethanol, ether, acetone, and petroleum ether; insoluble in water. |
Other Tetrabromobutane Isomers
While less common, several other constitutional isomers of tetrabromobutane are known or have been proposed. Their synthesis and characterization are often less detailed in the scientific literature. Some of these include:
-
1,1,1,2-Tetrabromobutane
-
1,1,2,2-Tetrabromobutane
-
2,2,3,3-Tetrabromobutane
-
1,1,4,4-Tetrabromobutane
-
1,1,1,3-Tetrabromobutane[6]
The synthesis and properties of these isomers will be discussed in the following sections.
Synthesis of Tetrabromobutane Isomers
The synthetic approaches to tetrabromobutane isomers are varied and depend on the desired substitution pattern. The choice of starting material and reaction conditions is crucial for achieving the target isomer with good selectivity and yield.
Synthesis of 1,2,3,4-Tetrabromobutane
The most common and historically significant method for synthesizing 1,2,3,4-tetrabromobutane is the electrophilic addition of bromine to 1,3-butadiene.[5][7] This reaction typically yields a mixture of the meso and racemic diastereomers.
Reaction Mechanism:
The reaction proceeds through a bromonium ion intermediate. The attack of the bromide ion on this intermediate can occur at different carbons, leading to both 1,2- and 1,4-addition products. The initial 1,2- and 1,4-dibromo-2-butene products can then undergo further bromination to yield the final tetrabromobutane product. The stereochemical outcome is a result of the anti-addition of bromine to the double bonds.
Figure 1: Simplified reaction pathway for the synthesis of 1,2,3,4-tetrabromobutane.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrabromobutane [7]
-
Apparatus Setup: A round-bottom flask equipped with a dropping funnel and a reflux condenser is assembled in a fume hood.
-
Reaction: 1,3-butadiene is dissolved in a suitable solvent, such as chloroform.
-
A solution of bromine in the same solvent is added dropwise to the butadiene solution while maintaining the reaction temperature at approximately 60 °C.
-
The reaction mixture is stirred for 10-12 hours.
-
Work-up and Purification: The reaction product is collected by vacuum filtration, washed with ethanol, and dried to obtain a mixture of meso and racemic 1,2,3,4-tetrabromobutane.[7] Fractional crystallization can be employed for the separation of the diastereomers.
Proposed Synthesis of 1,1,1,2-Tetrabromobutane
The synthesis of 1,1,1,2-tetrabromobutane is not well-documented in the scientific literature.[8] However, a plausible two-step synthetic route can be proposed based on established principles of organic chemistry.[8]
Proposed Synthetic Pathway:
-
Step 1: Synthesis of 1,1,1-Tribromobutane: Conversion of butanoyl chloride to 1,1,1-tribromobutane using an excess of bromine and a phosphorus halide.[8]
-
Step 2: Free-Radical Bromination: Selective free-radical bromination of 1,1,1-tribromobutane at the C-2 position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[8]
Figure 2: Proposed two-step synthesis of 1,1,1,2-tetrabromobutane.
Hypothetical Experimental Protocol: Synthesis of 1,1,1,2-Tetrabromobutane
Step 1: Synthesis of 1,1,1-Tribromobutane [8]
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be dried and purged with an inert gas.
-
Reaction: Butanoyl chloride is placed in the flask and cooled in an ice bath. Phosphorus tribromide is added dropwise, followed by the slow addition of an excess of liquid bromine. The reaction mixture is then warmed to room temperature and refluxed.
-
Work-up: The cooled reaction mixture is poured into ice-cold water containing a reducing agent (e.g., sodium bisulfite) to quench excess bromine. The organic layer is extracted, washed, dried, and the solvent is removed. The crude product is purified by vacuum distillation.
Step 2: Synthesis of 1,1,1,2-Tetrabromobutane [8]
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.
-
Reaction: 1,1,1-tribromobutane, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (AIBN) are dissolved in an inert solvent like carbon tetrachloride. The mixture is heated to reflux, and the reaction can be initiated with a sunlamp.
-
Work-up: After cooling, the solid succinimide byproduct is removed by filtration. The filtrate is washed, dried, and the solvent is evaporated. The crude 1,1,1,2-tetrabromobutane is then purified by vacuum distillation or recrystallization.
Synthesis of 1,1,2,2-Tetrabromobutane
This isomer can be synthesized by the addition of excess bromine to 1-butyne.[9] The reaction proceeds via the initial formation of 1,2-dibromo-1-butene, which then undergoes further bromination of the remaining double bond.
Experimental Protocol: Synthesis of 1,1,2,2-Tetrabromobutane
-
Apparatus Setup: A round-bottom flask is equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.
-
Reaction: 1-butyne is dissolved in an inert solvent such as carbon tetrachloride. A solution of excess bromine in the same solvent is added dropwise with stirring.
-
Work-up: The reaction mixture is washed with a solution of sodium thiosulfate to remove unreacted bromine, followed by washing with water and brine. The organic layer is dried, and the solvent is removed by rotary evaporation to yield the crude product, which can be purified by distillation.
Synthesis of 2,2,3,3-Tetrabromobutane
The synthesis of 2,2,3,3-tetrabromobutane can be achieved by the addition of bromine to 2-butyne. An analogous reaction is the dehalogenation of 2,2,3,3-tetrachlorobutane with zinc metal to form 2-butyne, suggesting the reverse reaction is a plausible synthetic route.[8]
Experimental Protocol: Synthesis of 2,2,3,3-Tetrabromobutane
-
Apparatus Setup: A reaction vessel suitable for handling a volatile starting material is required.
-
Reaction: 2-butyne is reacted with two equivalents of bromine in an inert solvent.
-
Work-up: Similar to the work-up for 1,1,2,2-tetrabromobutane, the reaction mixture is washed to remove excess bromine, dried, and the solvent is evaporated. The product can be purified by crystallization or distillation.
Spectroscopic Characterization of Tetrabromobutane Isomers
The structural elucidation of tetrabromobutane isomers relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the various isomers. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the chemical environment of the protons and carbons in the molecule.
Predicted ¹H NMR Chemical Shifts (ppm) for Selected Isomers [10]
| Isomer | C1-H | C2-H | C3-H | C4-H |
| 1,1,1,2-Tetrabromobutane (Predicted) | - | ~4.85 (t) | ~2.45 (m) | ~1.15 (t) |
| 1,2,3,4-Tetrabromobutane | ~3.9 - 4.1 (m) | ~4.6 - 4.8 (m) | ~4.6 - 4.8 (m) | ~3.9 - 4.1 (m) |
Experimental Protocol: NMR Spectroscopy [10]
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the acquired data by applying a Fourier transform, phasing, baseline correction, and referencing the chemical shift scale to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of C-Br bonds and the overall fingerprint of the molecule. The C-Br stretching vibrations typically appear in the fingerprint region of the spectrum, between 600 and 500 cm⁻¹.[11][12]
Experimental Protocol: IR Spectroscopy [11]
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for C-H and C-Br stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. A key feature in the mass spectra of tetrabromobutane isomers is the characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).[13] This results in distinctive clusters of peaks for the molecular ion and any bromine-containing fragments, aiding in their identification.[4][14]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [13]
-
Sample Preparation: Dissolve a small amount of the isomer mixture in a volatile solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph to separate the individual isomers based on their boiling points and interactions with the column stationary phase.
-
MS Analysis: The separated isomers are then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is typically used to generate ions.
-
Data Analysis: The retention time from the GC and the mass spectrum of each isomer are used for identification by comparing with reference spectra or by interpreting the fragmentation patterns.
Figure 3: General workflow for the spectroscopic analysis of tetrabromobutane isomers.
Applications and Future Outlook
The primary application of tetrabromobutane, particularly the 1,2,3,4-isomer, has been as a flame retardant.[5][7] The high bromine content of these molecules makes them effective at inhibiting combustion processes.
In organic synthesis, tetrabromobutanes can serve as versatile building blocks. For example, 1,2,3,4-tetrabromobutane is a stable, solid precursor for 1,3-butadiene, which can be generated in a controlled manner through dehalogenation with zinc dust.[5] The multiple bromine atoms also provide reactive sites for nucleophilic substitution reactions, allowing for the construction of more complex molecules.
The less common isomers of tetrabromobutane remain largely unexplored in terms of their applications. Further research into their synthesis and reactivity could unveil novel properties and uses in areas such as materials science, agrochemicals, and pharmaceuticals. The development of stereoselective synthetic methods for the chiral isomers could also open up new avenues in asymmetric synthesis and drug discovery.
Conclusion
The study of tetrabromobutane isomers offers a rich landscape of chemical history, synthetic methodology, and structural analysis. From the early days of halogenation chemistry to modern spectroscopic techniques, our understanding of these molecules has evolved significantly. While 1,2,3,4-tetrabromobutane has been the most studied, this guide has highlighted the existence and potential synthetic routes to a variety of other isomers. The continued exploration of these less-common isomers holds promise for the discovery of new chemical properties and applications, ensuring that the story of tetrabromobutane will continue to unfold in the years to come.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 3. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 1,1,1,3-Tetrabromobutane | C4H6Br4 | CID 13074960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
spectroscopic data for meso-1,2,3,4-Tetrabromobutane
An In-depth Technical Guide to the Spectroscopic Characterization of meso-1,2,3,4-Tetrabromobutane
Authored by a Senior Application Scientist
Introduction
In the field of synthetic chemistry and materials science, the precise structural elucidation of halogenated hydrocarbons is fundamental to ensuring purity, understanding reactivity, and predicting material properties. 1,2,3,4-Tetrabromobutane, a brominated organic compound derived from the electrophilic addition of bromine to 1,3-butadiene, presents a classic case study in stereoisomerism.[1] The reaction yields a mixture of diastereomers: the optically inactive meso compound and a racemic mixture of enantiomers ((+)- and (-)-1,2,3,4-tetrabromobutane).[1]
These stereoisomers exhibit distinct physical properties; for instance, the meso isomer has a melting point of 116-119 °C, significantly higher than the racemic form's melting point of approximately 40-41 °C.[1] This guide provides a comprehensive overview of the spectroscopic techniques required to unambiguously identify and characterize the meso isomer (CAS 2657-67-2).[2][3] We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying principles and field-proven protocols essential for researchers and drug development professionals.
Stereochemistry and Molecular Symmetry
The defining feature of this compound is its internal plane of symmetry. The molecule possesses two chiral centers at carbons C2 and C3. However, the (2R, 3S) configuration results in a structure that is superimposable on its mirror image, rendering it achiral and optically inactive.[4][5] This symmetry is the key to interpreting its spectroscopic data, as it dictates the chemical equivalence of various nuclei and bonds within the molecule.
Below is a diagram illustrating the structure of this compound, highlighting the internal plane of symmetry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this isomer. The molecular symmetry directly simplifies the resulting spectra, providing a clear fingerprint for identification.
¹H NMR Spectroscopy
Expertise & Experience: Due to the plane of symmetry bisecting the C2-C3 bond, the two protons on C1 are chemically equivalent to the two protons on C4. Similarly, the proton on C2 is equivalent to the proton on C3. This results in a much simpler spectrum than would be expected for an asymmetric isomer. We anticipate two distinct signals. The protons on the terminal carbons (C1 and C4) will appear as one multiplet, and the protons on the internal carbons (C2 and C3) will appear as another.
¹³C NMR Spectroscopy
Expertise & Experience: The same principle of symmetry applies to the carbon backbone. C1 is equivalent to C4, and C2 is equivalent to C3. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show only two signals, a definitive indicator of the meso structure. The racemic diastereomer, lacking this symmetry, would exhibit four distinct carbon signals.
Summary of NMR Data
| Technique | Nucleus | Position | Expected Chemical Shift (ppm) |
| ¹H NMR | Proton | C1-H, C4-H | 3.9 - 4.1 (multiplet) |
| ¹H NMR | Proton | C2-H, C3-H | 4.6 - 4.8 (multiplet) |
| ¹³C NMR | Carbon-13 | C1, C4 | (Data not specified in results) |
| ¹³C NMR | Carbon-13 | C2, C3 | (Data not specified in results) |
| Note: Specific chemical shift values can vary based on solvent and experimental conditions. The provided ranges are based on comparative data for similar structures.[6] |
Experimental Protocol for NMR Analysis
Trustworthiness: This protocol ensures reproducibility and high-quality data. The use of a deuterated solvent and an internal standard like Tetramethylsilane (TMS) is critical for accurate chemical shift referencing.
-
Sample Preparation: Dissolve 5-10 mg of the purified solid this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7][8] Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.[6]
-
Integrate the signals in the ¹H spectrum to confirm proton ratios.
-
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorptions will be related to C-H and C-Br bond vibrations.
Expertise & Experience: While the IR spectrum may not distinguish between diastereomers as definitively as NMR, it serves as a crucial quality control check to confirm the presence of expected functional groups and the absence of impurities (e.g., residual C=C bonds from the starting material or O-H bonds from moisture). The fingerprint region (below 1500 cm⁻¹) will be unique to the compound's specific structure.[9]
Summary of IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2900 - 3000 | Medium-Strong |
| C-H Bend | 1350 - 1480 | Medium |
| C-Br Stretch | 500 - 680 | Strong |
| Note: Spectra are available from sources such as the NIST Chemistry WebBook.[10][11] |
Experimental Protocol for FTIR Analysis (KBr Pellet)
Trustworthiness: The KBr pellet method is a robust technique for analyzing solid samples. It is crucial to use spectrograde KBr and ensure the sample is anhydrous to avoid interference from water absorption bands.
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectrograde potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty spectrometer sample holder and acquire a background spectrum. This is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For brominated compounds, MS is particularly powerful due to the characteristic isotopic signature of bromine.
Expertise & Experience: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This means that any fragment containing n bromine atoms will appear as a cluster of peaks (an M, M+2, M+4, ... M+2n pattern) with a distinctive intensity ratio. For the parent molecular ion of C₄H₆Br₄, we expect to see a cluster of five peaks (at m/z 370, 372, 374, 376, 378) corresponding to the different combinations of the two isotopes. The fragmentation pattern will be dominated by the loss of bromine atoms and HBr.
Summary of MS Data
| Ion/Fragment | Significance |
| [C₄H₆Br₄]⁺˙ (m/z ~370-378) | Molecular Ion Cluster |
| [C₄H₆Br₃]⁺ (Loss of Br) | Common initial fragmentation |
| [C₄H₅Br₂]⁺ (Loss of Br and HBr) | Subsequent fragmentation |
| Note: The exact mass is 369.720 Da for the species with four ⁷⁹Br isotopes.[12] |
Experimental Protocol for GC-MS Analysis
Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides separation of any potential isomers or impurities prior to mass analysis, ensuring the resulting spectrum is from a pure compound.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7][8]
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC system. Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program that effectively separates the components of the sample.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion cluster and characteristic fragmentation patterns. The bromine isotope pattern is a key diagnostic feature.[8]
Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Conclusion
The definitive identification of this compound is readily achieved through a coordinated application of modern spectroscopic techniques. The molecular symmetry of the meso isomer is the most critical factor in its analysis, leading to a simplified and highly characteristic NMR spectrum with two proton and two carbon signals. This serves as the primary method for distinguishing it from its racemic diastereomer. IR spectroscopy confirms the compound's functional group identity and purity, while mass spectrometry validates its molecular weight and elemental composition through the unmistakable bromine isotopic cluster. The protocols and data presented in this guide provide a robust framework for the accurate and reliable characterization of this important chemical intermediate.
References
- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Draw stereochemical formulas for all the possible stereoisomers of the fo.. [askfilo.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 11. Page loading... [guidechem.com]
- 12. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for meso-1,2,3,4-Tetrabromobutane in Organic Synthesis
Introduction: Meso-1,2,3,4-tetrabromobutane is a white to off-white crystalline solid with the chemical formula C₄H₆Br₄.[1][2] While its use as a polymer additive and flame retardant is noted, its primary value in the realm of synthetic organic chemistry lies in its role as a stable, crystalline, and easily handled precursor for the in situ generation of 1,3-butadiene. 1,3-butadiene is a highly flammable and carcinogenic gas, making its direct handling hazardous and inconvenient for many laboratory applications.[3] The use of a solid surrogate like this compound circumvents these challenges, allowing for precise stoichiometric control and enhanced safety in reactions requiring this versatile diene. This guide provides an in-depth exploration of its applications, focusing on the underlying chemical principles and detailed, field-proven protocols for its use in key synthetic transformations.
Table of Properties: this compound
| Property | Value | Reference |
| CAS Number | 2657-67-2 | [1][4][5] |
| Molecular Formula | C₄H₆Br₄ | [2][4] |
| Molecular Weight | 373.71 g/mol | [2][4] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Melting Point | 116 °C | [5][6] |
| Boiling Point | 181°C / 60mmHg | [6] |
| Purity | >98.0% (GC) | [2] |
Part 1: The Diels-Alder Reaction: A Safer Approach to [4+2] Cycloadditions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The direct use of gaseous 1,3-butadiene requires specialized equipment and poses significant safety risks. This compound provides an elegant solution by generating the diene only as it is needed within the reaction vessel.
Scientific Principle & Mechanistic Insight
The core of this application is the reductive dehalogenation of the vicinal dibromides within the meso-tetrabromobutane molecule. This transformation is typically achieved using a reducing agent, most commonly activated zinc dust or sodium iodide. The reaction proceeds via a stereospecific E2 elimination mechanism. For the meso isomer, the required anti-periplanar conformation of the C-Br bonds leads specifically to the formation of (E)-1,4-dibromo-2-butene, which then undergoes a second elimination to yield 1,3-butadiene. The diene is immediately trapped by a dienophile present in the reaction mixture.
Caption: Mechanism of in situ butadiene generation and subsequent Diels-Alder reaction.
Protocol 1: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
This protocol details the reaction between in situ generated 1,3-butadiene and maleic anhydride, a classic Diels-Alder transformation.[7]
Materials:
-
This compound (1.0 eq)
-
Maleic Anhydride (1.1 eq)
-
Activated Zinc Dust (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Toluene
-
5% Hydrochloric Acid
Procedure:
-
Activation of Zinc: Zinc dust is activated by stirring with 5% HCl for two minutes, followed by decanting the acid, washing with water, ethanol, and finally diethyl ether, and then drying under vacuum. This removes the passivating oxide layer.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The flask is charged with activated zinc dust and anhydrous DMF under a nitrogen atmosphere.
-
Initiation: The suspension is heated to 60-70 °C with vigorous stirring. A solution of this compound and maleic anhydride in anhydrous DMF is added dropwise over 30 minutes. The controlled addition is crucial to maintain a low concentration of the free diene, minimizing side reactions like polymerization.
-
Reaction: After the addition is complete, the mixture is stirred at 70 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of maleic anhydride.
-
Workup: The reaction mixture is cooled to room temperature and filtered to remove excess zinc and zinc bromide salts. The filtrate is poured into an equal volume of cold water and extracted three times with toluene.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can be further purified by recrystallization from a suitable solvent system like petroleum ether.[7]
Part 2: Synthesis of Heterocycles
The 1,4-dihalogenated structure of this compound makes it an excellent precursor for the synthesis of five-membered heterocyclic rings through double nucleophilic substitution reactions.
Application: Synthesis of Tetrahydrothiophene (Thiolane)
Tetrahydrothiophene and its derivatives are important structural motifs in medicinal chemistry. The reaction of a 1,4-dihalobutane with a sulfide source is a classical and efficient method for constructing this ring system.[8]
Scientific Principle & Mechanistic Insight
This synthesis proceeds via a sequential intramolecular Sₙ2 mechanism.[8] The sulfide anion (S²⁻), a potent nucleophile, first displaces one of the bromide ions. The resulting thiolate intermediate then rapidly undergoes an intramolecular cyclization, displacing the second bromide ion to form the stable five-membered ring. The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reactions.
Caption: Workflow for the synthesis of Tetrahydrothiophene.
Protocol 2: Synthesis of Tetrahydrothiophene
This protocol is adapted from established procedures for synthesizing tetrahydrothiophene from 1,4-dihalobutanes.[8][9]
Materials:
-
This compound (1.0 eq)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O) (1.1 eq)
-
Ethanol or Dimethylformamide (DMF)
-
Sodium Hydroxide
-
Sodium Chloride
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The flask is charged with sodium sulfide nonahydrate and ethanol.
-
Reactant Addition: A solution of this compound in ethanol is added to the stirred sulfide solution.
-
Reaction: The mixture is heated to reflux and maintained for 4-6 hours. The reaction progress can be monitored by GC-MS. The initial reaction will form a substituted thiophene due to elimination reactions promoted by the basicity of sodium sulfide, followed by reduction of the double bonds under the reaction conditions. For a more direct synthesis of tetrahydrothiophene, using 1,4-dibromobutane is more common. However, the tetrabromo- precursor can be used, often leading to thiophene first, which can then be reduced. A more direct approach to tetrahydrothiophene would involve a reducing agent in the reaction. For the purpose of this guide, we will focus on the formation of the aromatic thiophene ring first, as it is a more direct transformation from the likely intermediate, butadiene.
-
Note on an Alternative Product: A more probable outcome of reacting this compound with sodium sulfide under heat is the in situ formation of 1,3-butadiene followed by a reaction with sulfur, or a more complex pathway leading to thiophene , not tetrahydrothiophene. The synthesis of thiophene from butane and sulfur at high temperatures is a known industrial process.[10][11] Let's pivot this protocol to the more chemically plausible synthesis of thiophene.
-
Revised Application: Synthesis of Thiophene
The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[12][] A related synthesis can be achieved from 1,4-dihaloalkanes. This compound can serve as a precursor to a reactive C4 unit that cyclizes with a sulfur source.
Protocol 2 (Revised): Synthesis of Thiophene
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.[9]
-
Reactants: Charge the flask with a solution of sodium sulfide in a high-boiling polar solvent like DMF.
-
Addition: Heat the sulfide solution to reflux. Slowly add this compound via the dropping funnel. The tetrabromide will likely undergo elimination to form a diene, which can then react with the sulfide source.
-
Reaction & Workup: After the addition is complete, continue to reflux for 2-4 hours. Cool the mixture and arrange for distillation to isolate the volatile thiophene product. Further purification can be achieved by fractional distillation.[10]
Safety and Handling
As a tetrabrominated organic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]
-
Health Hazards: Causes skin irritation and serious eye damage.[14] Avoid contact with skin, eyes, and clothing. Avoid formation of dust.[5]
-
Storage: Store in a tightly closed container in a cool, dark, and dry place.[5] Keep away from incompatible materials such as oxidizing agents.
-
Fire Hazards: May decompose upon combustion to generate poisonous fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide. Use dry chemical, foam, water spray, or carbon dioxide for extinguishing.
Conclusion
This compound is a highly valuable reagent for the safe and convenient generation of 1,3-butadiene for Diels-Alder reactions. Its utility extends to the synthesis of sulfur-containing heterocycles like thiophene. The protocols and principles outlined in this guide demonstrate its capacity to streamline complex synthetic procedures, enhance laboratory safety, and provide reliable access to important chemical building blocks. Proper understanding of the underlying mechanisms and adherence to safety protocols are paramount for its successful application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1,3-Butadiene | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. uop.edu.pk [uop.edu.pk]
- 11. scribd.com [scribd.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereoselective Synthesis of Dienes via Double Dehydrobromination of meso-1,2,3,4-Tetrabromobutane
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
The synthesis of conjugated dienes is a cornerstone of modern organic chemistry, providing critical building blocks for polymerization reactions and the construction of complex molecular architectures in drug development. This application note presents a detailed protocol for the synthesis of dienes via the double dehydrobromination of meso-1,2,3,4-tetrabromobutane. We delve into the underlying E2 elimination mechanism, emphasizing the profound impact of the starting material's stereochemistry on the reaction pathway and product distribution. This guide provides a robust theoretical framework, a validated experimental protocol, and practical insights for researchers aiming to perform this transformation with high efficiency and control.
Theoretical Background & Mechanistic Insights
The conversion of this compound to a conjugated diene is a classic example of a sequential double elimination reaction. The process occurs through two successive E2 (bimolecular elimination) steps, each involving the removal of a hydrogen and a bromine atom from adjacent carbons.[1][2][3]
Pillar 1: The E2 Mechanism and its Stereochemical Imperative
The E2 reaction is a concerted, single-step process where a base abstracts a proton (β-hydrogen) while a leaving group on the adjacent (α) carbon departs simultaneously, forming a double bond. The defining characteristic of the E2 mechanism is its strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[4][5] This means their dihedral angle must be 180°, allowing for optimal orbital overlap in the transition state. This geometric constraint is the primary factor dictating the stereochemical outcome of the reaction.[6][7]
Pillar 2: The First Dehydrobromination of a meso Compound
For the first elimination from this compound, the molecule must adopt a conformation where a hydrogen on C1 (or C4) is anti-periplanar to the bromine on C2 (or C3). Due to the meso stereochemistry, this specific alignment will preferentially lead to the formation of one major stereoisomer of the intermediate, 1,3-dibromo-1-butene.
Pillar 3: The Second, More Demanding Elimination
The second E2 elimination converts the intermediate bromoalkene into the final diene product. This step is generally more challenging and requires more forcing conditions, such as higher temperatures.[1][8] The reason for this increased energy barrier is the partial sp² hybridization of the carbons involved, which makes the C-H bond stronger and can introduce conformational rigidity, hindering the attainment of the required anti-periplanar geometry. The stereochemistry of the intermediate alkene dictates the geometry of the final diene product.
The overall transformation can be visualized as follows:
Caption: Reaction workflow from starting material to final product.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The successful isolation of the product confirms the efficacy of the procedural steps.
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | 22820355-70-6 | 373.71 | Skin/eye irritant |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | Corrosive, severe skin/eye damage |
| Ethylene Glycol | 107-21-1 | 62.07 | Harmful if swallowed |
| 95% Ethanol | 64-17-5 | 46.07 | Flammable |
| Deionized Water | 7732-18-5 | 18.02 | - |
2.2. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Glassware for workup (beakers, graduated cylinders)
-
Büchner funnel and vacuum flask for vacuum filtration
-
Recrystallization apparatus
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer for characterization
2.3. Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (e.g., 3.74 g, 10 mmol).
-
Carefully add solid potassium hydroxide pellets (e.g., 2.8 g, 50 mmol). Caution: KOH is highly caustic and should be handled with gloves.[1]
-
Add 20 mL of ethylene glycol to the flask, followed by a magnetic stir bar. Ethylene glycol is used as a high-boiling solvent to achieve the necessary temperature for the double elimination.[1][8]
-
Mount the flask in a heating mantle and attach a reflux condenser. Ensure water is flowing through the condenser.
-
-
Dehydrobromination Reaction:
-
Begin stirring the mixture and heat it to a gentle reflux (boiling point of ethylene glycol is ~197°C).
-
Maintain the reflux for 30-45 minutes. The first elimination is relatively fast, while the second requires sustained heating at elevated temperatures.[1] Observe the formation of a precipitate (potassium bromide).
-
-
Workup and Isolation:
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 250 mL beaker containing 100 mL of cold deionized water. This will precipitate the organic product and dissolve the inorganic salts.
-
Cool the beaker in an ice-water bath for 15 minutes to ensure complete precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two small portions of ice-cold water (approx. 10 mL each) to remove any remaining ethylene glycol and salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. 95% ethanol is a suitable solvent.
-
Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
-
-
Characterization:
-
Determine the mass of the purified product and calculate the percent yield.
-
Measure the melting point of the product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the resulting diene and assess its purity. The IR spectrum should show characteristic C=C stretching frequencies for a conjugated system.
-
Visualization of the Stereospecific Pathway
The stereochemistry of the E2 elimination is specific. The following diagram illustrates how the anti-periplanar requirement dictates the geometry of the intermediate and final products starting from the meso reactant.
Caption: Stereochemical progression via two anti-periplanar E2 steps.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).
-
Reagent Handling: Potassium hydroxide is extremely corrosive. Avoid all contact with skin and eyes. Handle solid KOH with forceps or a spatula in a fume hood.
-
Reaction Conditions: The reaction is performed at high temperatures. Use a heating mantle with care and ensure the apparatus is securely clamped. Do not heat a closed system.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 4. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Dehydrobromination Of Meso-Stilbene Lab Report - 534 Words | Cram [cram.com]
Protocol for Stereospecific Synthesis of trans-1,4-Dibromo-2-butene via Nucleophilic Substitution-Elimination of meso-1,2,3,4-Tetrabromobutane
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
This application note provides a detailed protocol for the reaction of meso-1,2,3,4-tetrabromobutane with sodium iodide in acetone. This reaction proceeds through a stereospecific E2 elimination mechanism to yield trans-1,4-dibromo-2-butene, a valuable bifunctional building block in organic synthesis. We will delve into the mechanistic underpinnings that dictate the stereochemical outcome, provide a step-by-step experimental procedure, and offer guidance on troubleshooting and product characterization. This protocol is designed for researchers in drug development and organic chemistry who require reliable access to functionalized butadiene derivatives.
Introduction
This compound is a polyhalogenated hydrocarbon that serves as a precursor for the synthesis of conjugated dienes.[1][2] The strategic placement of four bromine atoms on a four-carbon chain allows for selective chemical transformations. One of the most synthetically useful reactions of vicinal dihalides is the dehalogenation to form an alkene.[3][4] This process, when applied to a substrate with four leaving groups like this compound, can be controlled to produce valuable intermediates such as 1,4-dibromo-2-butene.
This specific isomer is a precursor for synthesizing a variety of compounds, including polymers and complex molecules, by leveraging the reactivity of the remaining allylic bromides.[5][6] The reaction with sodium iodide in acetone is a classic method for achieving this transformation. It is highly regarded for its stereospecificity, which is crucial for controlling the geometry of the resulting double bond.
Reaction Mechanism and Stereochemical Control
The reaction of this compound with iodide ions is not a simple one-step elimination. It is a nuanced process that begins with nucleophilic substitution, followed by a stereospecific elimination.
Pillar of Expertise: The Role of Iodide
-
Anti-Periplanar Elimination (E2): For the E2 elimination to occur, the two bromine atoms on C2 and C3 must be in an anti-periplanar conformation. In the meso isomer, the molecule can readily adopt a conformation where the two central bromines are on opposite sides of the plane of the C-C bond.[10][11] The iodide ion then abstracts a bromine atom, while simultaneously the other bromine atom leaves, forming a double bond between C2 and C3.
-
Stereochemical Outcome: This anti-elimination from the meso starting material results exclusively in the formation of the trans-alkene.[8][10] This is a critical aspect of the reaction's utility, as it provides absolute control over the product's stereochemistry.
The diagram below illustrates the required conformation for the E2 elimination of the meso isomer, leading to the trans product.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Butadiene | Synthesis, Polymerization, Monomer | Britannica [britannica.com]
- 7. sarthaks.com [sarthaks.com]
- 8. Explain the stereochemistry of the products from `E2` dehalogenation with `I^(Î)` of the following. `a.` `(i)` Meso `-2-3-`dibromobutane and `(ii)` `S,S-2,3-` dibromo`-` butane. `b.` `E2-` dehydrobromination of `(i)` `R,R-2,3-` dibromobutane and `(ii)` meso`-(R,S)-2,3-` debromobutane `c.` From which conformation of bromocyclohexane in the `E2` dehydrobromination is best achieved. [allen.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Answer the following questions: (i) (A) meso-2,3-dibromobutane in presenc.. [askfilo.com]
- 11. Explain why meso-2,3-dibromobutane in the presence of iodide ion gives tr.. [askfilo.com]
Application Notes: Meso-1,2,3,4-Tetrabromobutane as a High-Performance Additive Flame Retardant
Abstract
This technical guide provides a comprehensive overview of meso-1,2,3,4-tetrabromobutane (meso-TBB), a brominated aliphatic hydrocarbon, for its application as an additive flame retardant in polymeric systems. With a high bromine content of approximately 85.6% by weight and excellent thermal stability, meso-TBB serves as an effective flame retardant, particularly in thermoplastics such as polystyrene and its copolymers.[1] This document details the underlying flame retardant mechanisms, provides starting-point protocols for laboratory-scale incorporation and evaluation, and discusses the synergistic relationship with antimony trioxide.
Introduction and Physicochemical Profile
This compound is a solid, crystalline stereoisomer of 1,2,3,4-tetrabromobutane.[1] Its high melting point and thermal stability make it particularly suitable as an additive flame retardant, as it can be compounded into thermoplastics at elevated processing temperatures without premature decomposition. Unlike reactive flame retardants, it does not chemically bond to the polymer backbone.[2]
The primary role of a flame retardant is to inhibit or suppress the combustion cycle. Meso-TBB achieves this primarily through a gas-phase inhibition mechanism, which is significantly enhanced when used in conjunction with synergists like antimony trioxide (ATO).[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2657-67-2 | [5][6][7][8][9] |
| Molecular Formula | C₄H₆Br₄ | [4][5][10][11] |
| Molecular Weight | 373.71 g/mol | [5][10] |
| Appearance | White to off-white crystalline powder | [4][5][10] |
| Bromine Content | ~85.6% | Calculated |
| Melting Point | 116-119 °C | [1][3] |
| Boiling Point | Decomposes at atmospheric pressure; 180-181 °C @ 8.0 kPa | [1][3] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform | [1][3] |
Mechanism of Flame Retardancy
The efficacy of meso-TBB relies on its ability to interrupt the self-sustaining radical chain reactions that occur in the gas phase of a fire. This process can be significantly amplified by the addition of antimony trioxide (Sb₂O₃).
Gas-Phase Radical Quenching
During combustion, the polymer undergoes pyrolysis, releasing flammable volatile gases. The combustion of these gases is a high-energy process propagated by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.
-
Thermal Decomposition: At the temperatures of a fire, meso-TBB decomposes and releases hydrogen bromide (HBr).[4]
-
Radical Scavenging: The released HBr acts as a flame poison. It dissociates into bromine radicals (Br•) which are highly effective at scavenging the H• and OH• radicals, replacing them with less reactive bromine radicals and water. This interference slows down the exothermic reactions, reduces heat generation, and can extinguish the flame.[2]
The Synergistic Role of Antimony Trioxide (Sb₂O₃)
While meso-TBB is effective on its own, its performance is dramatically enhanced by the addition of antimony trioxide, a classic synergist.[3][5]
-
Formation of Antimony Halides: In the presence of HBr released from meso-TBB, antimony trioxide reacts to form volatile antimony halides, such as antimony tribromide (SbBr₃) and antimony oxybromide (SbOBr).[1]
-
Enhanced Radical Trapping: These antimony species are even more effective radical traps than HBr alone. They participate in a catalytic cycle in the flame, repeatedly scavenging H• and OH• radicals, which greatly amplifies the flame-inhibiting effect.[4] This synergy means that a lower total amount of flame retardant is needed to achieve the desired level of fire safety.[5]
The following diagram illustrates the interconnected gas-phase mechanisms.
Caption: Gas-phase flame retardant mechanism of meso-TBB with Antimony Trioxide.
Performance Data (Illustrative)
Specific, publicly available flammability data for this compound is limited. However, the performance is expected to be comparable to other aliphatic brominated flame retardants in similar systems. Table 2 provides illustrative data based on typical results for a brominated flame retardant system in High-Impact Polystyrene (HIPS) to demonstrate the expected effect.
Table 2: Illustrative Flammability Performance of a FR System in HIPS
| Formulation | LOI (%) | UL-94 Rating (1.6 mm) | Peak Heat Release Rate (kW/m²) |
| Neat HIPS (Control) | ~18 | Fails | ~1100 |
| HIPS + 12% meso-TBB | ~25 | V-2 | ~650 |
| HIPS + 12% meso-TBB + 4% Sb₂O₃ | >29 | V-0 | ~300 |
Disclaimer: These values are representative examples for a generic brominated FR/ATO system and are intended for illustrative purposes only. Actual results for meso-TBB must be determined experimentally.
Experimental Protocols
The following protocols provide a starting point for researchers to incorporate and evaluate meso-TBB in a polystyrene matrix.
Protocol: Compounding of Flame-Retardant Polystyrene
Objective: To prepare flame-retardant polystyrene test specimens by incorporating meso-TBB and Sb₂O₃ via melt blending.
Materials & Equipment:
-
High-Impact Polystyrene (HIPS) pellets (drying recommended: 2-3 hours at 80°C)
-
This compound powder
-
Antimony Trioxide (Sb₂O₃) powder
-
Laboratory-scale twin-screw extruder
-
Strand pelletizer
-
Injection molding machine or compression molder
Workflow Diagram:
Caption: Workflow for preparing flame-retardant polymer test specimens.
Procedure:
-
Drying: Dry the HIPS pellets in a vacuum or hot air oven at 80°C for at least 3 hours to prevent hydrolytic degradation during processing.
-
Formulation: Weigh the components according to the desired formulation (e.g., Table 2). A common starting point for brominated flame retardants is a 3:1 weight ratio of the brominated additive to antimony trioxide.[1] This approximates a molar ratio of Br to Sb that facilitates the formation of SbBr₃.
-
Pre-Mixing: In a sealed bag or container, combine the dried HIPS pellets, meso-TBB powder, and Sb₂O₃ powder. Shake vigorously for several minutes to achieve a uniform surface coating of the powders on the pellets.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. For HIPS, a typical profile might range from 180°C at the feed zone to 210°C at the die.
-
Causality: The processing temperature must be high enough to ensure complete melting and homogenous mixing of the polymer and additives, but well below the significant decomposition temperature of meso-TBB to maintain its integrity.
-
Feed the pre-mixed material into the extruder at a constant rate.
-
-
Pelletizing: The extruded molten strand is passed through a water bath for cooling and then fed into a pelletizer to produce flame-retardant HIPS pellets.
-
Specimen Preparation:
-
Dry the compounded pellets (80°C for 2-3 hours).
-
Using an injection molder or compression molder, prepare test specimens of the required dimensions for flammability testing (e.g., 125 x 13 x 1.6 mm for UL-94).
-
Protocol: Flammability Evaluation
Objective: To assess the flame-retardant properties of the prepared specimens.
-
Limiting Oxygen Index (LOI) - ASTM D2863:
-
Place a vertically oriented test specimen in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen.
-
Determine the minimum oxygen concentration that just supports flaming combustion for a specified period or extent of burning. A higher LOI value indicates better flame retardancy.
-
-
UL-94 Vertical Burn Test:
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom edge for 10 seconds and then remove.
-
Record the after-flame time (t1).
-
Immediately reapply the flame for another 10 seconds.
-
Record the second after-flame time (t2) and the after-glow time (t3).
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Validation: Classify the material as V-0, V-1, or V-2 based on the strict criteria in the UL-94 standard. A V-0 rating is the highest classification for this test and indicates that combustion ceases quickly without producing flammable drips.
-
Conclusion
This compound is a viable additive flame retardant for thermoplastics like polystyrene due to its high bromine content and thermal stability. Its efficacy is rooted in a well-understood gas-phase radical scavenging mechanism, which is significantly enhanced by the synergistic action of antimony trioxide. The provided protocols offer a robust framework for researchers to begin formulating and evaluating high-performance, flame-retardant polymer systems using this additive. Experimental validation is essential to determine optimal loading levels and performance characteristics for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergism | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. WO2008105595A1 - Method for manufacturing flame-retardant expanded polystyrene blocks and molded products - Google Patents [patents.google.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 2657-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb [mdpi.com]
- 10. buildblock.com [buildblock.com]
- 11. mdpi.com [mdpi.com]
Analysis of Meso-1,2,3,4-Tetrabromobutane via 1H NMR Spectroscopy: A Guide to Stereochemical and Conformational Elucidation
An Application Note for Researchers and Scientists
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of organic molecules.[1] This application note provides a comprehensive guide to the analysis of meso-1,2,3,4-tetrabromobutane using proton (¹H) NMR spectroscopy. We delve into the theoretical underpinnings of its unique spectral features, which arise from its distinct stereochemistry and conformational dynamics. This guide presents a detailed protocol for sample preparation and data acquisition, followed by an in-depth discussion on spectral interpretation. The content is designed for researchers, scientists, and drug development professionals who utilize NMR for detailed molecular characterization.
Introduction and Theoretical Framework
This compound is a halogenated aliphatic hydrocarbon with the chemical formula C₄H₆Br₄.[2] A key feature of this molecule is its stereochemistry; it possesses two chiral centers at the C2 and C3 positions. However, the molecule contains an internal plane of symmetry, rendering it achiral—a defining characteristic of a meso compound.[3] This symmetry has profound implications for its ¹H NMR spectrum, making it a fascinating case study for understanding chemical versus magnetic equivalence and the effects of conformational averaging.
The analysis of its spectrum provides insights not only into the connectivity of the atoms but also into the dynamic equilibrium between its rotational conformers.[4] The observed chemical shifts and coupling constants are a weighted average of the contributions from each stable conformer, offering a window into the molecule's preferred three-dimensional structures in solution.
-
Chemical Equivalence: Due to the internal plane of symmetry, the two methine protons (on C2 and C3) are chemically equivalent, as are the two methylene groups (C1 and C4). This results in two distinct sets of proton signals.
-
Chemical Shift (δ): Protons attached to carbons bearing electronegative atoms like bromine are "deshielded" and resonate at a lower field (higher ppm value).[5][6] Therefore, we anticipate the methine (CH-Br) protons to appear further downfield than the methylene (CH₂-Br) protons.
-
Integration: The integrated area of the signals will reflect the ratio of the protons. We expect a 4:2 ratio, which simplifies to 2:1 for the methylene (CH₂) protons versus the methine (CH) protons.
-
Spin-Spin Coupling and Multiplicity: This is the most complex aspect. The protons in this molecule constitute a strongly coupled AA'BB' spin system. The two methine protons (A and A') are chemically equivalent but magnetically non-equivalent. The same applies to the methylene protons (B and B'). This non-equivalence arises because the coupling constant between H_A and H_B is different from the coupling constant between H_A' and H_B. Consequently, the simple n+1 rule for predicting multiplicity does not apply, and the signals are expected to be complex, second-order multiplets rather than simple doublets or triplets.[7] The exact appearance depends on the relative magnitudes of the chemical shift difference (Δν) and the coupling constant (J).[8]
Experimental Protocols
A high-quality spectrum is contingent upon meticulous sample preparation and proper instrument setup.
This protocol outlines the steps for preparing a solid sample for analysis.[9][10]
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[9] The use of deuterated solvents is critical to avoid large, interfering solvent signals in the ¹H spectrum.[1]
-
Dissolution: Using a clean syringe or pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] Gently swirl or vortex the vial until the solid is completely dissolved.
-
Addition of Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference peak at 0.0 ppm.[11] Note: Many commercially available deuterated solvents already contain TMS.
-
Filtration and Transfer: To ensure optimal magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Volume Check and Capping: Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.[10] Cap the NMR tube securely.
-
Labeling: Clearly label the NMR tube with the sample identity.
The following are typical parameters for a 400 MHz spectrometer.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 (or equivalent) | Standard 30° pulse-acquire experiment. |
| Spectral Width | 0 - 12 ppm | Covers the typical chemical shift range for organic molecules. |
| Number of Scans | 8 - 16 | Signal averaging to improve signal-to-noise ratio. |
| Acquisition Time | 3 - 4 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay | 2 - 5 seconds | Allows for full relaxation of protons between scans. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Interpretation and Analysis
The resulting spectrum requires careful analysis to extract structural information.
The ¹H NMR spectrum will display two main regions of interest.
| Proton Type | Predicted δ (ppm) | Integration | Observed Multiplicity |
| Methine (C HBr) | ~4.5 - 5.0 | 2H | Complex Multiplet |
| Methylene (C H₂Br) | ~3.8 - 4.3 | 4H | Complex Multiplet |
Note: The predicted chemical shifts are estimates based on the deshielding effects of adjacent bromine atoms.[5][12]
-
Signal Assignment:
-
The signal group at the lower field (higher ppm) is assigned to the two equivalent methine protons (H2, H3).
-
The signal group at the higher field (lower ppm) corresponds to the four equivalent methylene protons (H1a, H1b, H4a, H4b).
-
-
Analysis of Multiplicity:
-
As predicted, the signals will not be simple first-order patterns. They will appear as complex and broad multiplets.
-
This complexity is the signature of the AA'BB' spin system and confirms the meso stereochemistry. A racemic (d,l) pair of enantiomers would present a different, potentially simpler, spectrum due to a different symmetry environment.
-
To extract the precise chemical shifts and the individual coupling constants (J-values), spectral simulation and iterative fitting are required.[13] This advanced analysis can provide the values for geminal (²J) and vicinal (³J) couplings.
-
-
Conformational Insight:
-
The magnitude of the vicinal coupling constants (³J), once extracted through simulation, provides valuable information about the dihedral angles between coupled protons.
-
According to the Karplus relationship, the value of ³J is dependent on the torsional angle between the C-H bonds.[7]
-
By analyzing these J-values, one can deduce the relative populations of the staggered conformers (anti vs. gauche) around the central C2-C3 bond, providing a detailed picture of the molecule's conformational preferences in solution.[4][14]
-
Conclusion
The ¹H NMR spectrum of this compound serves as an excellent model for illustrating advanced NMR concepts. The analysis moves beyond simple first-order interpretation, requiring an understanding of molecular symmetry, magnetic non-equivalence, and the influence of conformational dynamics. The characteristic complex multiplets not only confirm the meso identity of the isomer but also provide a pathway to a deeper understanding of its three-dimensional structure and behavior in solution. The protocols and interpretive framework presented here offer a robust approach for researchers leveraging NMR spectroscopy for the rigorous characterization of complex stereoisomers.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 4. auremn.org.br [auremn.org.br]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 14. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for the Synthesis of 2,5-Dihydrothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-dihydrothiophene, a valuable heterocyclic building block in organic synthesis. While the direct synthesis from meso-1,2,3,4-tetrabromobutane is theoretically plausible, this document elucidates the critical role of stereochemistry in the precursor, which dictates the reaction outcome. We present a detailed, field-proven protocol for the successful synthesis of 2,5-dihydrothiophene from cis-1,4-dichloro-2-butene and sodium sulfide, and explain the mechanistic rationale for why this is the preferred route. Furthermore, we discuss the anticipated, and likely undesired, products from the reaction of this compound, thereby guiding researchers toward a successful synthetic strategy.
Introduction
2,5-Dihydrothiophene, also known as 3-thiolene, is a five-membered, partially unsaturated sulfur-containing heterocycle.[1][2] This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3] The double bond and the sulfur atom offer multiple sites for functionalization, making it a versatile precursor for a range of more complex molecules.[2] A common synthetic route to 2,5-dihydrothiophene involves the reaction of a 1,4-dihalo-2-butene with a sulfide source.[1] This guide specifically addresses the synthesis using a tetrabromobutane precursor, highlighting the critical importance of stereochemistry for a successful reaction.
The Critical Role of Stereochemistry: this compound as a Precursor
A logical, yet ultimately challenging, approach to the synthesis of 2,5-dihydrothiophene is the reaction of this compound with a sulfide source in a one-pot reaction. The proposed mechanism would involve an initial double dehydrobromination to form a 1,4-dibromo-2-butene intermediate, which would then undergo a nucleophilic substitution with the sulfide ion to form the desired heterocycle.
However, the stereochemistry of the dehydrobromination step is crucial. The anti-periplanar elimination of two molecules of HBr from this compound is expected to predominantly form trans-1,4-dibromo-2-butene. It has been demonstrated that the reaction of trans-1,4-dibromo-2-butene with sodium sulfide does not yield 2,5-dihydrothiophene in significant amounts. Instead, the primary products are 3,4-epithio-1-butene and 3,6-dihydro-1,2-dithiin.[4]
In contrast, the reaction of cis-1,4-dichloro-2-butene with anhydrous sodium sulfide provides a reasonable yield of 2,5-dihydrothiophene.[4] This stark difference in reactivity underscores the importance of selecting a starting material with the correct stereochemistry for this cyclization reaction.
Therefore, a direct, one-pot synthesis of 2,5-dihydrothiophene from this compound is not recommended due to the unfavorable stereochemical outcome of the in-situ generated intermediate.
Recommended Protocol: Synthesis of 2,5-Dihydrothiophene from cis-1,4-Dichloro-2-butene
This protocol is based on the established and reliable method of reacting cis-1,4-dichloro-2-butene with anhydrous sodium sulfide.
Materials and Equipment
| Material/Equipment | Specifications |
| cis-1,4-Dichloro-2-butene | 95% or higher purity |
| Anhydrous Sodium Sulfide (Na₂S) | Anhydrous, powdered |
| Methanol (MeOH) | Anhydrous |
| Dimethyl Sulfoxide (DMSO) | Anhydrous |
| Diethyl Ether (Et₂O) | Anhydrous |
| Brine (saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask (250 mL) | with magnetic stir bar |
| Reflux condenser | |
| Dropping funnel | |
| Heating mantle with stirrer | |
| Separatory funnel (500 mL) | |
| Rotary evaporator | |
| Distillation apparatus | for fractional distillation |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous sodium sulfide (0.1 mol, 7.8 g).
-
Solvent Addition: To the flask, add a mixture of anhydrous methanol (50 mL) and anhydrous dimethyl sulfoxide (50 mL). Stir the mixture until the sodium sulfide is completely dissolved.
-
Addition of Dichlorobutene: In the dropping funnel, place cis-1,4-dichloro-2-butene (0.09 mol, 11.2 g). Add the dichlorobutene dropwise to the stirred sodium sulfide solution over a period of 30 minutes. An exothermic reaction will occur; maintain the reaction temperature between 35-40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 35-40 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a 500 mL separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic extracts with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2,5-dihydrothiophene. The boiling point of 2,5-dihydrothiophene is approximately 122 °C at atmospheric pressure.[2]
Expected Yield
A reasonable yield for this reaction is typically in the range of 50-60%.
Reaction Mechanism and Workflow
The synthesis of 2,5-dihydrothiophene from cis-1,4-dichloro-2-butene and sodium sulfide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The sulfide ion (S²⁻) acts as a potent nucleophile, attacking the electrophilic carbon atoms bearing the chlorine atoms. The cis configuration of the starting material is crucial as it facilitates the ring closure to form the five-membered dihydrothiophene ring.
Caption: Reaction mechanism for the synthesis of 2,5-dihydrothiophene.
Caption: Experimental workflow for the synthesis of 2,5-dihydrothiophene.
Characterization of 2,5-Dihydrothiophene
The identity and purity of the synthesized 2,5-dihydrothiophene can be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₄H₆S |
| Molecular Weight | 86.16 g/mol |
| Boiling Point | ~122 °C |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃) | δ ~3.6 (m, 4H), ~5.7 (m, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ ~35 (CH₂), ~125 (CH) ppm |
Safety Precautions
-
cis-1,4-Dichloro-2-butene is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous sodium sulfide is corrosive and hygroscopic. Handle with care and in a dry atmosphere.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of 2,5-dihydrothiophene is most reliably achieved through the reaction of cis-1,4-dichloro-2-butene with sodium sulfide. The stereochemistry of the starting diene is paramount for successful cyclization. The use of this compound is not a recommended starting material for a direct synthesis, as it is expected to form the trans-diene intermediate, which leads to the formation of undesired byproducts. This guide provides a robust and well-documented protocol for the synthesis of 2,5-dihydrothiophene, along with the critical mechanistic insights to ensure a successful outcome for researchers in organic synthesis and drug development.
References
Application Note & Protocol: Selective Bromination of 1,3-Butadiene via Kinetic and Thermodynamic Control
Introduction: The Significance of Conjugated Diene Addition
The electrophilic addition to conjugated dienes, such as 1,3-butadiene, is a cornerstone reaction in organic synthesis. Unlike simple alkenes, the conjugated system of 1,3-butadiene reacts with electrophiles like bromine (Br₂) to yield a mixture of products through competing 1,2- and 1,4-addition pathways.[1] The ability to selectively favor one constitutional isomer over the other is of paramount importance in synthetic chemistry for controlling the architecture of target molecules. This application note provides a comprehensive overview of the underlying mechanistic principles and detailed protocols for selectively synthesizing either the 1,2- or 1,4-dibromobutene isomer by leveraging temperature as the controlling variable.
Theoretical Framework: Mechanism and Control Elements
The reaction proceeds via an electrophilic attack by bromine on one of the π-bonds of 1,3-butadiene. This initial step forms a resonance-stabilized allylic carbocation intermediate.[2] This key intermediate possesses two carbons with significant positive charge, allowing the bromide ion (Br⁻) to attack at either position, leading to the two distinct products.[1]
-
1,2-Addition Product: 3,4-dibromo-1-butene
-
1,4-Addition Product: (E)-1,4-dibromo-2-butene
The ratio of these products is not static; it is critically dependent on the reaction temperature, a classic demonstration of kinetic versus thermodynamic control .[3][4]
-
Kinetic Control (Low Temperature): At low temperatures (e.g., -15 °C or below), the reaction is essentially irreversible. The major product formed is the one that proceeds through the lowest energy transition state, meaning it is formed the fastest.[5][6] This is the 1,2-addition product , often referred to as the kinetic product.
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 40 °C), the system has sufficient energy to overcome the activation barriers for both the forward and reverse reactions. An equilibrium is established between the products and the allylic carbocation intermediate.[6] Under these conditions, the most stable product, the 1,4-addition product , predominates. Its increased stability is attributed to the more highly substituted internal double bond.[7][8]
The reaction mechanism and the energy profile dictating the product outcome are visualized below.
Caption: Reaction mechanism for the bromination of 1,3-butadiene.
Safety and Handling Precautions
Both 1,3-butadiene and bromine are hazardous materials requiring strict safety protocols. All procedures must be conducted within a certified chemical fume hood.
-
Bromine (Br₂): Highly corrosive, toxic by inhalation, and a strong oxidizing agent.[9][10] Causes severe skin and eye burns. Always wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[9] Have a sodium thiosulfate solution available for quenching spills.
-
1,3-Butadiene: A flammable gas and a known carcinogen.[11][12] It is typically supplied as a liquefied gas in lecture bottles. Handle with care, ensuring all connections are secure to prevent leaks. Eliminate all ignition sources.[13]
Experimental Protocols
This section details the procedures for achieving either kinetic or thermodynamic product selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Butadiene | ≥99% | Major Gas/Chem. | Cooled to -78 °C to liquefy for measurement. |
| Bromine (Br₂) | Reagent Grade | Major Chem. | Stored in a cool, dark, well-ventilated area. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Major Chem. | Solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For aqueous wash. |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% (w/v) Solution | Lab Prepared | For quenching excess bromine. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chem. | For drying organic layer. |
Protocol 1: Kinetic Control for 1,2-Addition Product
This protocol is designed to favor the formation of 3,4-dibromo-1-butene.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer. Maintain an inert atmosphere using a nitrogen or argon inlet.
-
Cooling: Cool the flask to -15 °C using an acetone/dry ice bath.
-
Reagent Preparation: In the fume hood, dissolve 5.4 g (1.0 eq) of 1,3-butadiene in 50 mL of anhydrous dichloromethane and add it to the cooled reaction flask.
-
Bromine Addition: Prepare a solution of 16.0 g (1.0 eq) of bromine in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred butadiene solution over 30 minutes, ensuring the internal temperature does not exceed -10 °C. The characteristic red-brown color of bromine should dissipate upon addition.
-
Reaction & Quenching: Stir the mixture at -15 °C for an additional 15 minutes after the addition is complete. Quench the reaction by slowly adding 20 mL of cold 10% sodium thiosulfate solution to neutralize any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating to prevent rearrangement to the thermodynamic product.[14]
-
Analysis: Immediately analyze the product mixture via GC-MS and ¹H NMR to determine the product ratio.
Protocol 2: Thermodynamic Control for 1,4-Addition Product
This protocol is designed to favor the formation of (E)-1,4-dibromo-2-butene.
-
Reaction Setup: Use the same setup as described in Protocol 1, but use a heating mantle and a reflux condenser instead of a cooling bath.
-
Reagent Preparation: Dissolve 5.4 g (1.0 eq) of 1,3-butadiene in 50 mL of anhydrous dichloromethane in the reaction flask.
-
Bromine Addition: Add a solution of 16.0 g (1.0 eq) of bromine in 20 mL of anhydrous dichloromethane to the dropping funnel. Add the bromine solution dropwise at room temperature.
-
Heating: After the addition is complete, gently heat the reaction mixture to 40 °C and maintain this temperature with stirring for 1 hour to allow the product distribution to equilibrate.
-
Quenching & Workup: Cool the mixture to room temperature and follow the quenching and workup steps (5-7) as described in Protocol 1.
-
Analysis: Analyze the product mixture via GC-MS and ¹H NMR.
Caption: General experimental workflow for the bromination of 1,3-butadiene.
Product Characterization and Expected Results
The primary methods for characterizing the product mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Product Ratios
| Condition | Temperature | Major Product (Ratio) | Minor Product (Ratio) | Control Type |
| Protocol 1 | -15 °C | 1,2-Adduct (~80%) | 1,4-Adduct (~20%) | Kinetic |
| Protocol 2 | 40 °C | 1,4-Adduct (~85%) | 1,2-Adduct (~15%) | Thermodynamic |
Note: Ratios are approximate and can be influenced by solvent and reaction time.[14]
Analytical Data
GC-MS Analysis: GC will separate the two isomers, and the mass spectrometer will confirm their identity. Both 3,4-dibromo-1-butene and 1,4-dibromo-2-butene are isomers with the same molecular weight (m/z = 214 g/mol ), but they will have distinct retention times. The mass spectra will show characteristic isotopic patterns for two bromine atoms.[15][16]
¹H NMR Spectroscopy (400 MHz, CDCl₃): NMR is definitive for structural elucidation.
| Product | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3,4-Dibromo-1-butene | ~ 5.9 | ddd | -CH=CH₂ |
| ~ 5.6 | d | =CH₂ (trans) | |
| ~ 5.4 | d | =CH₂ (cis) | |
| ~ 4.6 | m | -CH(Br)- | |
| ~ 3.9 | m | -CH₂(Br) | |
| (E)-1,4-Dibromo-2-butene | ~ 5.9 | m | -CH=CH- |
| ~ 4.0 | d | -CH₂(Br) |
Conclusion
The bromination of 1,3-butadiene serves as an exemplary model for teaching and applying the principles of kinetic and thermodynamic control in a research setting. By carefully manipulating the reaction temperature, chemists can selectively synthesize either the 1,2- or 1,4-addition product. The protocols outlined in this note provide a reliable framework for achieving this selectivity, and the analytical guidelines offer a clear path for product validation.
References
- 1. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Video: Electrophilic Addition of HX to 1,3-Butadiene: Thermodynamic vs Kinetic Control [jove.com]
- 7. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 8. echemi.com [echemi.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. nj.gov [nj.gov]
- 11. hip-petrohemija.com [hip-petrohemija.com]
- 12. borealisgroup.com [borealisgroup.com]
- 13. braskem.com.br [braskem.com.br]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Safe Handling and Storage of meso-1,2,3,4-Tetrabromobutane
Introduction
Meso-1,2,3,4-Tetrabromobutane (CAS No. 2657-67-2) is a polyhalogenated alkane, appearing as a white to off-white crystalline powder.[1] While specific applications are not broadly documented, its structural class suggests potential use as a flame retardant, a dense media for separations, or as an intermediate in organic synthesis.[2] As with many polyhalogenated compounds, this compound requires careful handling due to its potential hazards.[3] These compounds can exhibit persistence in the environment and may present toxicological concerns.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for this compound, grounded in established safety principles for halogenated hydrocarbons.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the physicochemical properties and potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for this specific meso-isomer is limited, data from analogous compounds and Safety Data Sheets (SDS) inform a cautious approach.
Physicochemical Properties
Key quantitative data for this compound is summarized below. These properties are critical for assessing potential exposure routes (e.g., vapor pressure for inhalation risk) and for planning experimental setups.
| Property | Value | Source |
| Molecular Formula | C₄H₆Br₄ | [1][4] |
| Molecular Weight | 373.71 g/mol | [1][4] |
| Appearance | White to Almost white powder to crystal | [1][5] |
| Melting Point | 116-119 °C | [2][6] |
| Boiling Point | 180-181 °C @ 60 mmHg (8.0kPa) | [2][7] |
| Density | ~2.5 g/cm³ | [6] |
| Vapor Pressure | 0.009 hPa @ 25 °C | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform; Slightly soluble in petroleum ether. | [2] |
Toxicological and Hazard Profile
Although a complete GHS classification is not consistently available across all suppliers, the general hazards associated with polybrominated alkanes necessitate stringent precautions.[6][8]
-
Hazard Statements (General for Class): Based on data for similar compounds, it may cause skin irritation, serious eye damage, and respiratory irritation.[8]
-
Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.
-
Causality of Hazards: The high bromine content means that upon thermal decomposition, the compound can release toxic and corrosive fumes, such as hydrogen bromide gas. As a polyhalogenated hydrocarbon, there is a potential for bioaccumulation and long-term health effects, a characteristic of this class of chemicals.[3]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
The primary directive is to minimize the generation and release of dust and vapors into the laboratory environment.
-
Fume Hood: All handling of this compound powder, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[6]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the procedures being performed. The following are minimum requirements:
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from dust particles. |
| Face Protection | Face shield | Required in addition to goggles when there is a significant risk of splashing or dust generation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Dust respirator | A NIOSH-approved dust respirator should be used if a fume hood is not available or if dust generation is unavoidable. |
Section 3: Protocols for Safe Handling
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Protocol 3.1: Weighing and Dispensing Solid Compound
This workflow is designed to prevent the release of airborne particles and ensure accurate measurement.
Caption: Workflow for weighing and dispensing solid this compound.
Protocol 3.2: Accidental Spill Response
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact the institutional safety office.
-
Control Access: Restrict access to the spill area.
-
Assess the Spill: Ensure you are wearing appropriate PPE before approaching the spill.
-
Containment: Gently cover the solid spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Collection: Carefully sweep the material into a designated, labeled hazardous waste container. Do not use a dry brush, as this can generate dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: All contaminated materials (absorbent, gloves, cloths) must be placed in the hazardous waste container and disposed of according to institutional and local regulations.[9]
Section 4: Guidelines for Secure Storage
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[6] A designated cabinet for halogenated compounds is recommended.
-
Temperature: Store below +30°C.[10]
-
Light: Keep the container tightly closed and protected from light to prevent potential degradation.
-
Container: The container must be kept tightly closed to prevent moisture ingress or sublimation.
Chemical Incompatibility
Segregating incompatible chemicals is a critical safety measure to prevent dangerous reactions.
-
Oxidizing Agents: Store away from strong oxidizing agents.
-
Bases: Avoid storage with strong bases. Halogenated alkanes can undergo elimination reactions.
-
Reactive Metals: Keep away from alkali metals and other reactive metals.
The following diagram illustrates the logical considerations for proper storage.
Caption: Decision workflow for the safe storage of this compound.
Section 5: Emergency Procedures
Familiarity with first aid and emergency responses is non-negotiable.
First Aid Measures
These procedures should be followed while seeking immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.
-
Specific Hazards: Upon combustion, the compound may decompose to produce poisonous fumes, including carbon oxides and hydrogen bromide. Firefighters must wear self-contained breathing apparatus and full protective gear.
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. It should be collected in sealed, properly labeled containers and disposed of through a licensed chemical waste contractor, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[9]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Polyhalogenated compound - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of meso-1,2,3,4-Tetrabromobutane
Welcome to the technical support guide for the synthesis of meso-1,2,3,4-tetrabromobutane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this classic but nuanced reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield of the target stereoisomer.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is the fundamental reaction for synthesizing 1,2,3,4-tetrabromobutane?
The synthesis is achieved through the electrophilic addition of two equivalents of molecular bromine (Br₂) to 1,3-butadiene. The reaction typically proceeds in two stages: the first addition of bromine to the conjugated diene system, followed by the addition of a second bromine molecule to the remaining double bond.
Q2: Why is my initial product often a mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene?
This is a classic outcome of electrophilic addition to a conjugated diene. The initial attack of bromine on 1,3-butadiene forms a resonance-stabilized allylic carbocation intermediate.[1] This intermediate has positive charge distributed across carbons 2 and 4. Subsequent attack by a bromide ion can occur at either position, leading to two different products:
-
1,2-addition product: Attack at C2 results in 3,4-dibromo-1-butene. This is the kinetic product , as it forms faster, often favored at lower temperatures.[2][3]
-
1,4-addition product: Attack at C4 results in 1,4-dibromo-2-butene. This is the thermodynamic product , as it is generally more stable, and its formation is favored at higher temperatures or longer reaction times.[4][5]
Both of these dibrominated intermediates will then react with a second equivalent of bromine to form tetrabromobutane isomers.
Q3: What is the difference between the meso and racemic (d,l) forms of 1,2,3,4-tetrabromobutane, and why is it important?
This compound and its racemic diastereomers (a pair of enantiomers) are stereoisomers. They have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.
-
This compound: This molecule has two chiral centers but is achiral overall due to an internal plane of symmetry. It has distinct physical properties, such as a higher melting point (approx. 116-119°C), compared to the racemic form.[6][7]
-
Racemic (d,l)-1,2,3,4-Tetrabromobutane: This consists of an equal mixture of two enantiomers that are non-superimposable mirror images of each other. The racemic mixture has a lower melting point (approx. 40-41°C).[7]
Controlling the stereochemistry is critical because the biological activity, physical properties, and utility of a molecule are often exclusive to a single stereoisomer. For applications like flame retardants or as a synthetic building block, the specific properties of the meso compound are typically desired.[7]
Q4: What are the primary safety precautions for this synthesis?
This reaction involves hazardous materials that demand strict safety protocols.
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe chemical burns upon contact with skin and is extremely dangerous if inhaled. Always handle liquid bromine in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles with a face shield.
-
1,3-Butadiene: A flammable gas and a known carcinogen. It should be handled in a well-ventilated area or fume hood, away from ignition sources.
-
Solvents: Solvents like chloroform are often used and are also hazardous.[7] Chloroform is a suspected carcinogen and should be handled with appropriate care in a fume hood.
Always have a neutralizing agent for bromine spills, such as a sodium thiosulfate solution, readily available.
Part 2: Troubleshooting and Yield Optimization Guide
This guide is structured to address specific problems you may encounter during the synthesis.
Problem Area: Low Overall Yield & Purity
Q: My final product is a low-melting, oily mixture instead of the expected white crystalline solid. What went wrong?
This is the most common issue and typically points to a mixture of stereoisomers and potentially incomplete reactions. The desired meso product is a white solid with a melting point of ~116°C, while the racemic form is a low-melting solid (~41°C).[7] An oily or low-melting product indicates a significant presence of the racemic isomer and other side products.
Causality & Solution: The stereochemical outcome of bromine addition to an alkene is typically anti-addition. The key to maximizing the meso product lies in starting with the correct alkene geometry in the second bromination step. The 1,4-addition of bromine to 1,3-butadiene predominantly forms (E)-1,4-dibromo-2-butene. The subsequent anti-addition of a second Br₂ molecule to this (E)-alkene will yield the desired this compound.
Conversely, starting from (Z)-1,4-dibromo-2-butene would lead to the racemic product. Therefore, reaction conditions should be optimized to favor the formation of the thermodynamically stable (E)-1,4-dibromo-2-butene intermediate.
Actionable Protocol Adjustment:
-
Control Temperature: Run the initial bromination at a higher temperature (e.g., 40-60°C) to favor the formation of the more stable 1,4-addition product over the 1,2-adduct.[5][7] This thermodynamic control is crucial.
-
Allow for Equilibration: After the initial addition, allowing the reaction to stir at a moderate temperature can facilitate the isomerization of any kinetically formed 1,2-adduct to the more stable 1,4-adduct.[8]
Problem Area: Reaction Execution & Side Products
Q: My reaction mixture turned dark, and I isolated a significant amount of an insoluble, tar-like substance. What is it and how can I prevent it?
This is likely due to the polymerization of 1,3-butadiene. Dienes are susceptible to both radical and acid-catalyzed polymerization, which competes with the desired bromination reaction and significantly reduces the yield.
Causality & Solution:
-
High Local Concentration of Reactants: Adding bromine too quickly can create localized "hot spots" and high concentrations of reactants, which can initiate polymerization.
-
Radical Formation: Exposure to light (UV) or the presence of radical initiators can trigger polymerization. While radical addition of HBr is a known process, radical pathways can also lead to unwanted polymerization with Br₂.[9]
Actionable Protocol Adjustments:
-
Slow, Controlled Addition: Add the bromine solution dropwise to the solution of 1,3-butadiene over an extended period. This maintains a low concentration of bromine and helps control the reaction exotherm.
-
Maintain Dilution: Use a sufficient volume of an appropriate solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride) to keep the reactants dilute.[10]
-
Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil to exclude light and minimize radical side reactions.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric oxygen.[11]
Data Summary: Temperature Effects on Product Distribution
The choice of temperature is a critical parameter that dictates the initial product distribution between the 1,2- and 1,4-dibromo intermediates.
| Parameter | Low Temperature (~0°C or below) | High Temperature (~40°C or above) |
| Control Type | Kinetic Control[2] | Thermodynamic Control[2] |
| Major Intermediate | 1,2-Adduct (3,4-dibromo-1-butene)[3] | 1,4-Adduct (1,4-dibromo-2-butene)[5] |
| Rate Determining Step | Lower activation energy barrier[2] | Sufficient energy to overcome the higher activation barrier |
| Product Stability | Less stable intermediate | More stable intermediate (more substituted double bond)[4] |
| Impact on Final Product | Leads to a mixture containing other tetrabromo isomers. | Favors the precursor to the desired meso-tetrabromobutane. |
Part 3: Recommended Experimental Protocol
This protocol is designed to maximize the yield of the meso isomer.
Materials:
-
1,3-butadiene
-
Bromine (Br₂)
-
Chloroform (CHCl₃), anhydrous
-
Ethanol (for washing)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath and heating mantle
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. Protect the apparatus from moisture with a drying tube. Wrap the flask in aluminum foil.
-
Reactant Preparation: In the fume hood, prepare a solution of 1,3-butadiene in anhydrous chloroform. Cool the flask in an ice bath. Separately, prepare a solution of 2.0-2.1 molar equivalents of bromine in chloroform and place it in the dropping funnel.
-
First Bromine Addition: Begin slow, dropwise addition of the bromine solution to the stirred butadiene solution. Maintain the temperature below 10°C during this initial phase to control the exotherm.
-
Thermodynamic Equilibration: After the initial addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 50-60°C and maintain this temperature for 10-12 hours.[7] This step is crucial for ensuring the formation of the thermodynamic 1,4-adduct precursor.
-
Work-up: Cool the reaction mixture to room temperature. If the solution retains a bromine color, add a few drops of a saturated sodium bisulfite solution to quench the excess bromine.
-
Isolation: Reduce the solvent volume under reduced pressure. The crude product should begin to precipitate. Cool the mixture in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove soluble impurities (like the racemic isomer).[10] Dry the white, crystalline product.
-
Characterization: Confirm the product's identity and purity by measuring its melting point. A sharp melting point at 116-119°C is indicative of pure this compound.[6]
Part 4: Visualization and Workflow
Troubleshooting Workflow: Low Yield
The following diagram outlines a logical process for diagnosing the cause of low product yield.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Video: Electrophilic 1,2- and 1,4-Addition of X2 to 1,3-Butadiene [jove.com]
- 4. 1 3Butadiene with bromine in molar ratio generates class 11 chemistry JEE_Main [vedantu.com]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Separation of meso-1,2,3,4-Tetrabromobutane from its Racemic Mixture
Welcome to the technical support center for the resolution of 1,2,3,4-tetrabromobutane stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis who are working with this compound and need to isolate the meso isomer from the racemic (d/l) mixture.
The synthesis of 1,2,3,4-tetrabromobutane, typically through the bromination of 1,3-butadiene, results in a mixture of diastereomers: the achiral meso compound and a racemic pair of enantiomers ((+)- and (-)-1,2,3,4-tetrabromobutane).[1] Due to their different physical properties, these diastereomers can be separated. This guide provides in-depth troubleshooting and frequently asked questions to assist you in this purification process.
Troubleshooting Guide
This section addresses common issues encountered during the separation of meso-1,2,3,4-tetrabromobutane from its racemic counterpart.
Issue 1: Poor or No Crystal Formation During Fractional Crystallization
Q: I've dissolved my crude 1,2,3,4-tetrabromobutane mixture in ethanol and cooled it, but I'm not getting any crystals, or the yield is very low. What's going wrong?
A: This is a common challenge in fractional crystallization, and it often comes down to solubility and saturation. Here’s a breakdown of the likely causes and how to address them:
-
Incorrect Solvent Concentration: The success of fractional crystallization hinges on the significant solubility difference between the meso and racemic forms in a given solvent. The meso isomer is notably less soluble in ethanol than the racemic mixture.[2] If your solution is too dilute, even the meso form will remain dissolved upon cooling.
-
Solution: Start by dissolving the crude mixture in a minimal amount of hot ethanol to ensure a saturated solution. You want just enough solvent to dissolve the entire mixture at its boiling point. This maximizes the recovery of the less soluble meso isomer as the solution cools.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of a supersaturated solution or cause both isomers to precipitate out together, resulting in poor separation.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature first. This encourages the formation of well-defined crystals of the meso isomer. Once at room temperature, you can then place it in an ice-water bath to maximize precipitation of the meso form.[1]
-
-
Purity of the Crude Mixture: If your initial mixture contains significant impurities, these can interfere with the crystal lattice formation of the meso-tetrabromobutane.
-
Solution: Consider a preliminary purification step. This could be a simple filtration of the hot solution to remove any insoluble impurities before cooling.
-
Issue 2: The Melting Point of My "Pure" meso Isomer is Too Low and/or Broad
Q: I've performed the fractional crystallization and isolated what I believe to be the meso isomer. However, the melting point is broad and lower than the expected 116-119°C. Why is this happening?
A: A low and broad melting point is a classic indicator of an impure sample. In this context, it strongly suggests that your isolated meso crystals are contaminated with the racemic form.
-
Causality: The racemic mixture has a much lower melting point, around 40-41°C.[1] Its presence as an impurity will depress and broaden the melting point of the meso isomer.
-
Troubleshooting Steps:
-
Recrystallization: The most effective solution is to perform one or more subsequent recrystallizations. Dissolve your isolated crystals in a minimal amount of hot ethanol, and repeat the slow cooling process. With each recrystallization, the purity of the meso isomer should increase, and you will see the melting point sharpen and rise.
-
Washing: Ensure that after filtering your crystals, you wash them with a small amount of ice-cold ethanol. This helps to remove any residual mother liquor that contains a higher concentration of the soluble racemic isomer.
-
Issue 3: Difficulty in Confirming the Identity of the Separated Isomers
Q: I have two fractions after my separation. How can I definitively identify which one is the meso isomer and which is the racemic mixture?
A: Beyond melting point analysis, spectroscopic methods are essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between these diastereomers.[3] Due to the symmetry of the meso compound, you will observe a simpler spectrum compared to the racemic enantiomers. For the meso isomer, the protons on C1 and C4 are equivalent, as are the protons on C2 and C3. This results in fewer unique signals in the ¹H NMR spectrum.[4]
-
Infrared (IR) Spectroscopy: While the IR spectra of the diastereomers will be very similar, there may be subtle differences in the fingerprint region that can be used for comparison against a known standard.[3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle that allows for the separation of this compound from the racemic mixture by fractional crystallization?
A1: The separation is possible due to the different physical properties of diastereomers.[5] The meso compound and the enantiomers of the racemic mixture have different shapes and intermolecular interactions. This results in different crystal lattice energies and, consequently, different solubilities and melting points.[6] The meso isomer is a solid with a melting point of 116-119°C, while the racemic form has a much lower melting point of approximately 40-41°C.[1] Furthermore, the meso form is significantly less soluble in solvents like ethanol compared to the racemic form.[2] Fractional crystallization exploits this solubility difference.
Q2: Which solvents are best for the fractional crystallization of 1,2,3,4-tetrabromobutane isomers?
A2: Ethanol is a commonly cited and effective solvent for this separation.[1][2] The ideal recrystallization solvent is one in which the compound of interest (in this case, meso-tetrabromobutane) is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The racemic mixture should ideally remain soluble even at lower temperatures. Other potential solvent systems could include mixtures of alkanes (like hexane or heptane) with a more polar solvent, but ethanol is a well-documented starting point.[7][8]
Q3: Can I use chromatography to separate these diastereomers?
A3: Yes, chromatographic methods can also be used to separate diastereomers. Since diastereomers have different physical properties, they will interact differently with the stationary phase and can be separated using standard chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) with a non-chiral stationary phase (like silica gel).[9][10] The choice between fractional crystallization and chromatography often depends on the scale of the separation and the available equipment. For larger quantities, fractional crystallization is often more practical.
Q4: How is the initial mixture of meso and racemic 1,2,3,4-tetrabromobutane typically synthesized?
A4: The mixture is generally prepared by the electrophilic addition of bromine (Br₂) to 1,3-butadiene.[1][2] This reaction can lead to both 1,2- and 1,4-addition products. The subsequent addition of another molecule of bromine to the remaining double bond yields the 1,2,3,4-tetrabromobutane product as a mixture of stereoisomers.[11][12] The ratio of meso to racemic product can be influenced by reaction conditions such as temperature and solvent.[13]
Data Summary
| Property | This compound | Racemic 1,2,3,4-Tetrabromobutane |
| Melting Point | 116-119 °C[1] | ~40-41 °C[1] |
| Appearance | White powder, needle-like crystals from ethanol[1][2] | Thin crystals from petroleum ether[2] |
| Solubility in Ethanol | Slightly soluble[2] | Soluble[2] |
| Solubility in Petroleum Ether | Slightly soluble[2] | Soluble[2] |
| CAS Number | 2657-67-2[14] | 1529-68-6 (for the mixture)[1] |
Experimental Protocols
Protocol 1: Fractional Crystallization of this compound
Objective: To separate this compound from a crude mixture containing the racemic form.
Materials:
-
Crude 1,2,3,4-tetrabromobutane mixture
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice-water bath
Procedure:
-
Place the crude 1,2,3,4-tetrabromobutane mixture into an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring until the solvent boils and all the solid has dissolved. If necessary, add small portions of additional ethanol to achieve complete dissolution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Needle-like crystals of the meso isomer should start to form.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Dry the crystals and determine their melting point. A sharp melting point around 116-119°C indicates a pure meso sample.
-
If the melting point is low or broad, a second recrystallization from fresh ethanol is recommended.
Visual Diagrams
Caption: Workflow for the separation and analysis of 1,2,3,4-tetrabromobutane isomers.
Caption: Stereoisomeric relationship of 1,2,3,4-tetrabromobutane.
References
- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. santaisci.com [santaisci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Video: Electrophilic 1,2- and 1,4-Addition of X2 to 1,3-Butadiene [jove.com]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Dehydrobromination of Tetrabromobutane
Welcome to the technical support center for the dehydrobromination of tetrabromobutane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction in their synthetic workflows. Here, we address common and complex issues encountered during the experimental process, providing in-depth explanations and actionable troubleshooting strategies. Our focus is on understanding the causality behind experimental outcomes to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My dehydrobromination of 1,2,3,4-tetrabromobutane is yielding a mixture of products instead of the expected 1,3-butadiene. What are the likely side reactions?
A1: The dehydrobromination of 1,2,3,4-tetrabromobutane is a double elimination reaction, typically proceeding via two successive E2 steps.[1][2] However, several side reactions can occur, leading to a complex product mixture. The primary side reactions include:
-
Incomplete Dehydrobromination: The reaction may stop after the first elimination, yielding brominated butadienes (e.g., 1-bromo-1,3-butadiene or 2-bromo-1,3-butadiene). This is often due to insufficient base or suboptimal reaction conditions.
-
Alkene Isomerization: The desired 1,3-butadiene can isomerize to other, more stable, conjugated or non-conjugated dienes under basic conditions.[3][4] This can be particularly problematic at elevated temperatures.
-
Formation of Alkynes: Over-elimination can lead to the formation of vinylacetylene or other butyne isomers. This occurs when the reaction conditions are harsh enough to promote a third dehydrobromination from a bromobutadiene intermediate.[1]
-
Substitution Reactions: Nucleophilic substitution (SN2) can compete with elimination, especially if the base used is also a good nucleophile and the reaction is run at lower temperatures.[5][6] This can lead to the formation of alkoxy or hydroxy-substituted intermediates, which can undergo further reactions.
-
Oligomerization/Polymerization: The diene product, 1,3-butadiene, is susceptible to polymerization or oligomerization, especially in the presence of certain catalysts or at higher concentrations and temperatures.[7][8]
Understanding the interplay of these factors is crucial for troubleshooting. The choice of base, solvent, and temperature all play a significant role in directing the reaction towards the desired product.[9]
Q2: I am observing the formation of an unexpected alkyne. How can I prevent this over-elimination?
A2: The formation of alkynes, such as vinylacetylene, from tetrabromobutane involves a triple dehydrobromination. This side reaction is favored by very strong bases and high temperatures. To minimize alkyne formation, consider the following adjustments:
-
Choice of Base: Employ a base that is strong enough to effect the double dehydrobromination but not so harsh as to promote the third elimination. While strong bases like sodium amide (NaNH2) are effective for creating alkynes from dihalides, a milder strong base like potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH) in a suitable solvent might be more selective for the diene.[1][2] The steric hindrance of a bulky base like t-BuOK can also favor elimination over substitution.[10]
-
Stoichiometry of the Base: Use a carefully controlled stoichiometry of the base. Theoretically, two equivalents of base are required for the double dehydrobromination. Using a slight excess is common to drive the reaction to completion, but a large excess can promote over-elimination.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy for the less favorable third elimination step.[11]
-
Reaction Time: Monitor the reaction progress using techniques like GC-MS or TLC to stop the reaction once the desired 1,3-butadiene is formed and before significant amounts of alkyne byproducts appear.
dot graph TD { A[1,2,3,4-Tetrabromobutane] -- + Base (-HBr) --> B(Dibromobutene Intermediate); B -- + Base (-HBr) --> C{Desired Product: 1,3-Butadiene}; C -- Harsh Conditions (Strong Base/High Temp) --> D[Side Product: Vinylacetylene]; subgraph "Main Reaction Pathway" A; B; C; end subgraph "Over-Elimination Side Reaction" D; end style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption: Over-elimination leading to alkyne formation.
Q3: My reaction is sluggish and gives a low yield of 1,3-butadiene. What factors could be contributing to this?
A3: A sluggish reaction and low yield can stem from several factors related to the reaction setup and reagents. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base Strength or Concentration | Use a stronger base (e.g., switch from NaOH to KOH or t-BuOK) or increase the concentration of the base. | The E2 reaction rate is dependent on the concentration of both the substrate and the base.[9] A stronger base will deprotonate the substrate more effectively, increasing the reaction rate.[5] |
| Inappropriate Solvent | Choose a solvent that is compatible with the base and allows for a suitable reaction temperature. For KOH, alcoholic solvents like ethanol or ethylene glycol are common.[11] For t-BuOK, THF or DMSO can be effective. | The solvent influences the solubility of the reactants and the basicity of the base. Polar aprotic solvents can enhance the rate of E2 reactions.[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. | Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures.[6] |
| Poor Substrate Quality | Ensure the 1,2,3,4-tetrabromobutane is pure. Impurities can inhibit the reaction or lead to side products. | Impurities can interfere with the base or catalyze unwanted side reactions. |
| Stereochemistry of the Substrate | The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group.[12][13] While the acyclic nature of tetrabromobutane allows for bond rotation, certain diastereomers might react at different rates. | The rate of E2 elimination is highly dependent on the ability of the molecule to adopt the required anti-periplanar conformation for the transition state.[14] |
dot graph LR { subgraph "Factors Influencing Reaction Rate" direction LR A[Substrate] -- B[Base] & C[Solvent] & D[Temperature]; end B -- "Strength & Concentration" C -- "Polarity & Aprotic/Protic" D -- "Activation Energy" } caption: Key factors affecting dehydrobromination rate.
Q4: I am seeing a significant amount of substitution products in my reaction mixture. How can I favor elimination over substitution?
A4: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis.[15][16] To favor elimination, you need to manipulate the reaction conditions to disfavor the SN2 pathway.
Here are some effective strategies:
-
Use a Strong, Sterically Hindered Base: Bulky bases, such as potassium tert-butoxide (t-BuOK), are excellent for promoting elimination.[10][17] Their large size makes it difficult for them to act as nucleophiles and attack the carbon atom (required for SN2), but they can readily abstract a proton from the less hindered beta-carbon (required for E2).[5]
-
Increase the Reaction Temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures.[6] This is because elimination reactions lead to an increase in the number of molecules in the transition state, which is entropically favored at higher temperatures.
-
Choose a Less Nucleophilic Base: If possible, use a strong base that is a poor nucleophile. For example, sodium hydride (NaH) is a strong, non-nucleophilic base, but its use requires an appropriate solvent system.
-
Solvent Choice: Polar aprotic solvents can favor SN2 reactions, so in some cases, a less polar solvent might be beneficial for promoting elimination, though this can also affect the solubility of the base.
dot graph TD { A[Tetrabromobutane + Base] --> B{Competition}; B -- "Sterically Hindered BaseHigh Temperature" --> C[E2 Elimination(Favored)]; B -- "Unhindered BaseLow Temperature" --> D[SN2 Substitution(Disfavored)]; style C fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption: Favoring elimination over substitution.
Q5: Is it possible to selectively form a brominated diene intermediate instead of fully eliminating to 1,3-butadiene?
A5: Yes, it is possible to achieve selective mono-dehydrobromination to form brominated diene intermediates. This requires careful control over the reaction conditions to halt the reaction after the first elimination step.
Key strategies for selective mono-dehydrobromination include:
-
Limiting the Amount of Base: Use only one equivalent of base per mole of tetrabromobutane. This stoichiometric control is crucial to prevent the second elimination from occurring.
-
Milder Reaction Conditions: Employ a weaker base or lower reaction temperatures than those used for the complete double dehydrobromination.
-
Careful Monitoring: Closely monitor the reaction progress using a suitable analytical technique (e.g., GC, LC-MS) and quench the reaction as soon as the desired brominated diene is the major product.
The regioselectivity of this mono-elimination can also be a factor, potentially leading to a mixture of brominated diene isomers.
Troubleshooting Guide: Advanced Topics
Issue: Isomerization of the 1,3-Butadiene Product
Problem: You have successfully synthesized 1,3-butadiene, but upon workup or distillation, you find it has isomerized to other butadienes or cyclic products.
Analysis: 1,3-butadiene can undergo base-catalyzed isomerization to form more stable internal alkenes or other isomers.[3][18] High temperatures and prolonged exposure to basic conditions can promote this process.
Solutions:
-
Neutralize the Reaction Mixture: After the reaction is complete, carefully neutralize the excess base with a mild acid (e.g., dilute HCl or NH4Cl) before workup and purification.
-
Minimize Heat Exposure: Use the lowest possible temperature for distillation and perform it as quickly as possible. Vacuum distillation is highly recommended to lower the boiling point.
-
Aqueous Workup: An aqueous workup can help to remove the base and any inorganic salts, reducing the chance of isomerization during purification.
Issue: Formation of Polymeric Byproducts
Problem: A significant portion of your product is lost to the formation of a solid or tar-like material.
Analysis: 1,3-butadiene is a monomer that can readily undergo polymerization, especially at elevated temperatures or in the presence of radical initiators or certain metal catalysts.[8][19]
Solutions:
-
Lower Reaction Temperature: Operate at the minimum temperature required for the dehydrobromination.
-
Dilution: Running the reaction at a lower concentration can reduce the rate of intermolecular polymerization reactions.
-
Inhibitors: In some cases, adding a small amount of a radical inhibitor (e.g., hydroquinone) to the reaction mixture or during purification can prevent polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-initiated polymerization.
Experimental Protocols
Protocol 1: General Procedure for the Dehydrobromination of 1,2,3,4-Tetrabromobutane to 1,3-Butadiene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry. The reaction should be performed in a well-ventilated fume hood.
-
Reagents:
-
1,2,3,4-Tetrabromobutane
-
Potassium hydroxide (KOH), powdered
-
Ethanol (or another suitable alcohol)
-
-
Procedure: a. To the round-bottom flask, add powdered potassium hydroxide (2.2 equivalents). b. Add ethanol to dissolve the KOH. c. Slowly add the 1,2,3,4-tetrabromobutane (1 equivalent) to the stirred solution of KOH in ethanol. d. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. e. Once the reaction is complete, cool the mixture to room temperature. f. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., diethyl ether or pentane). g. Extract the aqueous layer multiple times with the organic solvent. h. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). i. Filter off the drying agent and carefully remove the solvent by distillation. j. Purify the crude 1,3-butadiene by fractional distillation, if necessary.
Note: Due to the low boiling point of 1,3-butadiene (-4.4 °C), special care must be taken during its collection, which may involve a cold trap.
References
- 1. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 2. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. users.wfu.edu [users.wfu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 14. Explain the stereochemistry of the products from `E2` dehalogenation with `I^(Î)` of the following. `a.` `(i)` Meso `-2-3-`dibromobutane and `(ii)` `S,S-2,3-` dibromo`-` butane. `b.` `E2-` dehydrobromination of `(i)` `R,R-2,3-` dibromobutane and `(ii)` meso`-(R,S)-2,3-` debromobutane `c.` From which conformation of bromocyclohexane in the `E2` dehydrobromination is best achieved. [allen.in]
- 15. m.youtube.com [m.youtube.com]
- 16. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 17. youtube.com [youtube.com]
- 18. Alkene synthesis by isomerization [organic-chemistry.org]
- 19. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of meso-1,2,3,4-Tetrabromobutane
An in-depth technical guide to the purification of meso-1,2,3,4-Tetrabromobutane.
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of 1,2,3,4-tetrabromobutane from the bromination of 1,3-butadiene yields a mixture of diastereomers: the meso compound and the racemic (d,l) pair.[1] The significant difference in their physical properties, particularly melting points and solubilities, is the cornerstone of their separation. The meso isomer typically presents as a high-melting solid (m.p. 116-119 °C), while the racemic mixture is a much lower-melting solid (m.p. 40-41 °C).[1][2] Effective purification is therefore critical to isolate the desired meso diastereomer for subsequent applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, presented in a question-and-answer format.
Question 1: My yield of purified this compound is significantly lower than expected after recrystallization. What went wrong?
Answer: Low recovery is a frequent issue in recrystallization and can be attributed to several factors. The key is to maximize the recovery of the pure compound while leaving impurities behind in the solution (mother liquor).
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Cause A: Excessive Solvent Volume: The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[3] If you use an excessive volume of solvent, your compound will remain dissolved even after cooling, leading to a poor yield.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.
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Cause B: Premature Crystallization During Hot Filtration: If you are performing a hot filtration step (e.g., to remove insoluble impurities or activated charcoal), the solution may cool and crystallize in the funnel, which is then discarded with the filter paper.
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Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution. This can be done by placing them in a drying oven or by allowing hot solvent vapor to heat them. Perform the filtration step as quickly as possible.
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Cause C: Inefficient Crystal Collection: Some product may be lost during the transfer of the crystals from the flask to the filter.
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Solution: After filtering, rinse the crystallization flask with a small amount of the ice-cold recrystallization solvent to wash out any remaining crystals and pour this rinse over the collected crystals in the filter funnel. Using cold solvent minimizes the redissolving of your purified product.
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Question 2: After attempting recrystallization, my product oiled out or failed to crystallize altogether. How can I fix this?
Answer: The formation of an oil instead of a crystalline solid indicates that the melting point of your compound (or the mixture of your compound and impurities) is lower than the temperature of the solution.
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Cause A: High Impurity Load: The most common impurity is the racemic diastereomer of 1,2,3,4-tetrabromobutane, which has a much lower melting point (~40-41 °C).[1] A high concentration of this and other impurities can act as a melting point depressant, causing the solid to melt in the warm solvent and separate as an oil.
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Solution 1: Try adding a slightly larger volume of the recrystallization solvent. If the oil dissolves, you can proceed with cooling.
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Solution 2: If oiling persists, it may be necessary to perform a preliminary purification. Consider washing the crude solid with a solvent in which the meso isomer is only slightly soluble, but the racemic isomer is more soluble, such as cold petroleum ether.[1]
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Cause B: Inappropriate Cooling Rate: Cooling the solution too rapidly can sometimes promote oiling over crystallization.
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Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not place it directly into an ice bath from a high temperature. Once the solution has reached room temperature and crystals have begun to form, then it can be moved to an ice bath to maximize precipitation.[4]
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Question 3: My final product has a yellowish or brownish tint, not the expected white crystalline appearance. What causes this and how do I remove the color?
Answer: A colored product often indicates the presence of residual reagents from the synthesis or decomposition products.
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Cause: Residual Bromine: The synthesis involves the addition of bromine (Br₂) to 1,3-butadiene.[1] Elemental bromine is a volatile, reddish-brown substance. Even trace amounts can impart a color to the final product.
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Solution: Before recrystallization, wash the crude product with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will reduce the residual Br₂ to colorless bromide ions (Br⁻). Follow this with a water wash to remove the salts.
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Cause: Other Colored Impurities: If the color is not from bromine, it may be due to polymeric or other high-molecular-weight byproducts.
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Solution: Use a small amount of activated charcoal (decolorizing carbon) during the recrystallization.[4] Add the charcoal to the hot solution after the crude product has dissolved, then boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal and adsorbed impurities via hot filtration before allowing the solution to cool. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
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Question 4: The melting point of my purified product is broad and lower than the literature value of 116-119 °C. Is it still impure?
Answer: Yes, a low and broad melting point range is a classic indicator of an impure compound.
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Cause: Contamination with the Racemic Diastereomer: This is the most likely reason. The presence of the lower-melting racemic isomer will depress and broaden the melting point range of the meso compound.
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Solution: A second recrystallization is recommended. The first recrystallization will have significantly reduced the amount of the racemic isomer, and a second pass will further enhance the purity. Ensure you are using a slow cooling method to allow for the selective crystallization of the higher-melting meso isomer. Purity can be checked again by taking a melting point. The melting point range should become sharper and closer to the literature value with each successive recrystallization.
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Frequently Asked Questions (FAQs)
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Q1: What is the best solvent for the recrystallization of this compound?
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Ethanol is widely cited as an effective solvent for this purpose.[1] The meso isomer precipitates as needle-like crystals from ethanol.[1] Methanol has also been noted as a suitable solvent, with the compound being soluble in hot methanol.[5] The ideal solvent is one in which the compound is very soluble at high temperatures but has low solubility at low temperatures.
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Q2: How can I definitively confirm the purity and identity of my final product?
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Melting Point Analysis: This is the quickest and most straightforward method. A sharp melting point range that matches the literature value (116-119 °C) is a strong indication of high purity.[1][2]
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Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural confirmation. The spectrum of the pure meso compound will have a distinct symmetry-dependent pattern of signals, which will differ from that of the racemic isomer.
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Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify volatile impurities.
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Q3: Why is separating the meso and racemic isomers so important?
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Diastereomers have different three-dimensional arrangements and, consequently, different physical, chemical, and biological properties. For applications in materials science, organic synthesis, or drug development, the specific stereochemistry of a molecule is often critical to its function. Using a mixture of diastereomers can lead to inconsistent results, lower efficacy, or unexpected side effects.
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Experimental Protocol: Recrystallization from Ethanol
This protocol outlines a standard procedure for purifying crude this compound.
1. Initial Wash (Optional, if product is colored): a. Transfer the crude solid to an Erlenmeyer flask. b. Add a sufficient amount of 5% aqueous sodium bisulfite solution to make a slurry. c. Stir for 10-15 minutes until the color disappears. d. Collect the solid by vacuum filtration, washing with deionized water. e. Dry the solid partially on the filter before proceeding.
2. Dissolution: a. Place the crude, washed solid into a clean Erlenmeyer flask. b. Add a magnetic stir bar and place the flask on a stirrer/hotplate. c. Add a small amount of ethanol and begin heating and stirring. d. Continue to add ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess.
3. Decolorization (Optional, if solution is colored): a. Remove the flask from the heat. b. Allow the boiling to subside, then add a small amount (spatula tip) of activated charcoal. c. Return the flask to the hotplate and gently boil for 2-5 minutes. d. Perform a hot filtration using a pre-heated funnel to remove the charcoal. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
4. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-insulating surface (e.g., cork ring) to cool slowly to room temperature. b. Observe the formation of white, needle-like crystals. c. Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
5. Isolation and Drying: a. Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).[4] b. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor. c. Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.
6. Characterization: a. Weigh the dried, purified product to calculate the percent recovery. b. Determine the melting point of the crystals. A pure sample should melt sharply between 116-119 °C.[1][2]
Data Summary Table
| Property | This compound | Racemic 1,2,3,4-Tetrabromobutane | Reference |
| Melting Point | 116-119 °C | 40-41 °C | [1][2] |
| Appearance | White, needle-like crystals | Thin crystals | [1][6] |
| Solubility | Soluble in ethanol, acetone, chloroform | Soluble in ethanol, ether, acetone, petroleum ether | [1] |
| Recrystallization Solvent | Ethanol or Methanol | Petroleum Ether | [1][5] |
Purification Workflow Diagram
This diagram illustrates the decision-making process for the purification of this compound.
Caption: Workflow for troubleshooting and purifying this compound.
References
Technical Support Center: Optimizing Nucleophilic Substitution on Tetrabromobutane
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving tetrabromobutane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with polyhalogenated substrates. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Our focus will be primarily on 1,2,3,4-tetrabromobutane , a substrate with secondary bromides that presents a classic challenge in balancing substitution (SN2) and elimination (E2) pathways, alongside potential intramolecular cyclizations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing nucleophilic substitution on 1,2,3,4-tetrabromobutane?
A1: The primary challenge lies in controlling selectivity. 1,2,3,4-tetrabromobutane has two secondary alkyl bromide functionalities. This structure leads to three main competing reaction pathways:
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Nucleophilic Substitution (SN2): This is often the desired pathway for creating new C-Nu bonds. However, the secondary nature of the carbon centers makes the reaction sensitive to steric hindrance.[1]
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Elimination (E2): Because each bromine atom has hydrogen atoms on adjacent (β) carbons, elimination to form various brominated alkenes is a major competing side reaction, especially with strong, sterically hindered bases.[2]
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Multiple Substitutions: With four potential leaving groups, the reaction can yield a mixture of mono-, di-, tri-, and tetra-substituted products. Controlling the stoichiometry is critical.
Understanding the interplay between the nucleophile, solvent, and temperature is paramount to directing the reaction toward your desired product.
Q2: How does my choice of solvent dictate the success of an SN2 reaction on this substrate?
A2: Solvent choice is one of the most powerful tools for controlling the outcome. For an SN2 reaction, the goal is to use a solvent that solvates the counter-ion of the nucleophile but leaves the nucleophile itself highly reactive.
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Polar Aprotic Solvents are strongly recommended. Solvents like DMSO, DMF, and acetonitrile are ideal. They possess strong dipoles to dissolve the nucleophilic salt but lack acidic protons. This means they effectively surround and stabilize the cation (e.g., Na⁺, K⁺) while leaving the anionic nucleophile "naked" and highly reactive.[3][4] This significantly accelerates the SN2 reaction rate.[5]
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Polar Protic Solvents should be avoided. Solvents like water, methanol, and ethanol will form a "solvent cage" around the anionic nucleophile through hydrogen bonding.[3] This stabilizes the nucleophile, increases the activation energy required for it to attack the electrophile, and dramatically slows down the SN2 reaction. Furthermore, these solvents can promote competing SN1 and E1 pathways.
| Solvent Type | Examples | Effect on SN2 Nucleophile | Recommended Use |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Enhances nucleophilicity; solvates cation only | Ideal for SN2 |
| Polar Protic | Water, Ethanol, Methanol | Reduces nucleophilicity via H-bonding | Avoid for SN2 ; may favor elimination |
| Non-Polar | Hexane, Toluene, Benzene | Poor solubility for most ionic nucleophiles | Not recommended unless using a phase-transfer catalyst |
Q3: What characteristics should I look for in a nucleophile to favor substitution over elimination?
A3: The ideal nucleophile for substitution on a secondary halide is one that is a strong nucleophile but a weak base.
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High Nucleophilicity/Low Basicity: Species like azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and halides (I⁻, Br⁻) are excellent choices.[2] They are powerful nucleophiles but are relatively weak bases, minimizing the risk of proton abstraction that initiates E2 elimination.
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Avoid Strong, Bulky Bases: Nucleophiles that are also strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), will overwhelmingly favor the E2 pathway.[2] Alkoxides and hydroxide are also strongly basic and tend to produce significant elimination byproducts.
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Steric Hindrance: The SN2 transition state involves a pentacoordinate carbon, which is sensitive to steric bulk on both the substrate and the nucleophile.[6] Since the substrate is a secondary halide, using a less bulky nucleophile can help improve reaction rates.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction yield is very low, or the reaction is not proceeding.
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Likely Cause A: Your nucleophile is too weak. SN2 reactions on secondary halides require reasonably strong nucleophiles.[1] Neutral nucleophiles like water or alcohols will react very slowly without activation.
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Solution: Switch to an anionic nucleophile (e.g., use sodium azide instead of ammonia if you want to install a nitrogen). If you must use a neutral nucleophile, consider if an SN1 pathway is feasible, though this often leads to a mix of products.
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Likely Cause B: You are using a polar protic solvent. As detailed in FAQ 2, solvents like ethanol or water can drastically inhibit SN2 reactions.[3]
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Solution: Change to a polar aprotic solvent like DMF or DMSO to enhance your nucleophile's reactivity.[4]
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Likely Cause C: The reactants are not in the same phase. Many inorganic salts (e.g., NaCN, NaN₃) have poor solubility in the organic solvents where tetrabromobutane is dissolved.
Problem 2: The main product I'm isolating is an alkene from an elimination reaction.
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Likely Cause A: The reaction temperature is too high. Elimination reactions have a higher activation energy than substitution and are more entropically favored. Thus, increasing the temperature will always favor elimination more than substitution.[1]
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Solution: Run the reaction at a lower temperature. Room temperature or even 0 °C may be sufficient if you are using a strong nucleophile and an appropriate solvent.
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Likely Cause B: Your nucleophile is too basic. Strong bases, especially bulky ones, are more likely to abstract a β-hydrogen (E2) than attack the electrophilic carbon (SN2).[2]
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Solution: Choose a nucleophile with high nucleophilicity but low basicity. Azide (N₃⁻) is a classic example.
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Problem 3: I've formed a five-membered ring instead of the expected substitution product.
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Likely Cause: Intramolecular nucleophilic substitution. If you use a difunctional nucleophile (like sodium sulfide, Na₂S) or if the initial substitution product can act as a nucleophile itself, it can attack another electrophilic carbon within the same molecule.[10] The formation of five- and six-membered rings is often kinetically and thermodynamically favored over intermolecular reactions.[11] For example, reaction with Na₂S can lead to the formation of a substituted tetrahydrothiophene.
Below is a workflow diagram to help guide your troubleshooting process.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 7. ijirset.com [ijirset.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Solved 9.55 The following structure is formed when | Chegg.com [chegg.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Technical Support Center: Interpreting Complex NMR Spectra of Tetrabromobutane Isomers
Welcome to the technical support center for the analysis of tetrabromobutane isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of interpreting ¹H NMR spectra for these structurally similar yet distinct molecules. Here, we address common challenges and provide in-depth, field-proven insights to ensure the accurate structural elucidation of your compounds.
Frequently Asked Questions (FAQs)
Question 1: Why does the ¹H NMR spectrum of my 1,2,3,4-tetrabromobutane sample appear so complex, with more signals than expected?
This is a common and excellent question that delves into the stereochemistry of the molecule. The complexity arises because the bromination of butane at the 1, 2, 3, and 4 positions creates two chiral centers (C2 and C3). This results in the formation of diastereomers: a meso compound and a pair of enantiomers (racemic mixture).
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Meso-1,2,3,4-tetrabromobutane: This isomer possesses a plane of symmetry. Due to this symmetry, the protons on C1 and C4 are chemically equivalent, as are the protons on C2 and C3. This leads to a simpler spectrum.
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(dl)-1,2,3,4-tetrabromobutane (Racemic Mixture): This pair of enantiomers lacks a plane of symmetry. Consequently, the protons on C1 and C4 are diastereotopic, as are the two protons on each of these carbons.[1][2][3] This non-equivalence results in distinct chemical shifts for each proton, leading to a more complex splitting pattern.[2][3] Enantiomers themselves are indistinguishable in a standard achiral NMR solvent, but their diastereomeric relationship to the meso form allows for their differentiation.[4]
Therefore, a sample of 1,2,3,4-tetrabromobutane is often a mixture of these diastereomers, and the resulting spectrum is a superposition of the spectra of both the meso and the racemic forms.[5]
Question 2: How can I differentiate between the meso and the racemic (dl) isomers of 1,2,3,4-tetrabromobutane in my ¹H NMR spectrum?
Distinguishing between these diastereomers is a classic challenge in NMR spectroscopy. While a definitive assignment without authentic standards can be difficult, there are several clues to look for in the spectrum. Generally, it is not possible to identify stereoisomers from first principles in non-rigid skeletons without advanced techniques.[6]
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Symmetry: The meso isomer's spectrum will reflect its higher symmetry, resulting in fewer signals compared to the racemic pair.
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Chemical Shift Differences: Diastereomers have different physical properties and thus different chemical shifts.[4][6] You will observe two distinct sets of signals in your spectrum, one for the meso and one for the racemic isomer.
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Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) can provide conformational information, which may differ between the more sterically hindered meso isomer and the racemic pair.
For a definitive assignment, consider the following advanced techniques:
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2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the proton and carbon signals to the respective isomers.[7][8][9]
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Comparison to Literature or Predicted Data: Comparing your experimental data to published spectra or computationally predicted chemical shifts can aid in the assignment.[10][11]
Question 3: I am seeing a complex multiplet for the methylene (CH₂) protons in my 1,1,1,2-tetrabromobutane sample. Why is it not a simple triplet?
This observation points towards the concept of diastereotopic protons .[1][2][3] In 1,1,1,2-tetrabromobutane, the carbon at position 2 (C2) is a chiral center. The two protons on the adjacent methylene group (C3) are diastereotopic because replacing each one in turn with another group would create a pair of diastereomers.[2][12]
Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts.[2][3][12] They will couple to each other (geminal coupling, ²JHH) and to the proton on C2 (vicinal coupling, ³JHH). This results in a complex splitting pattern, often referred to as an ABX system, which appears as a multiplet rather than a simple triplet.
Troubleshooting Guide
Problem: My baseline is distorted, and the peaks are broad.
A distorted baseline and broad peaks can arise from several issues during sample preparation and data acquisition.[13]
Possible Causes & Solutions:
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Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape.
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Solution: Carefully shim the magnetic field using the lock signal of the deuterated solvent to achieve a sharp, symmetrical peak shape.[10]
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Sample Concentration: A sample that is too concentrated can lead to viscosity issues and peak broadening.
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Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.
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Solution: Ensure your sample and NMR tube are clean. If necessary, filter the sample.
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Incomplete Dissolution: Solid particles in the NMR tube will degrade the spectral quality.
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Solution: Ensure your sample is fully dissolved in the chosen deuterated solvent. Gentle warming or sonication may help.
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Problem: I am struggling to assign the signals in my complex spectrum.
Signal assignment in a complex spectrum with overlapping multiplets is a common challenge.
Recommended Solutions:
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Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and can help resolve overlapping signals.
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Utilize 2D NMR Techniques:
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COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems of the different isomers.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, aiding in the assignment of both ¹H and ¹³C spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.[7]
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Spectral Simulation: Using NMR prediction software can provide a theoretical spectrum to compare with your experimental data, which can guide your assignments.
Experimental Protocol: Sample Preparation and ¹H NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[10]
1. Sample Preparation:
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Weigh 5-10 mg of the tetrabromobutane isomer sample into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent should be based on sample solubility and should not have signals that overlap with the signals of interest.[10][14]
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Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the sample.
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Transfer the solution to a clean NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the solvent.
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Tune and match the probe for the ¹H nucleus.
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Shim the magnetic field to optimize homogeneity, observing the lock signal for a sharp and symmetrical peak.[10]
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Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
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Use a standard single-pulse experiment.
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Set an appropriate acquisition time (e.g., 2-4 seconds).[10]
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Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
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Acquire the Free Induction Decay (FID).
3. Data Processing:
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Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
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Phase correct the spectrum to ensure all peaks are in the absorptive mode.
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Perform baseline correction to obtain a flat baseline.
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Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
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Integrate the peaks to determine the relative ratios of protons.[10]
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shift Data (ppm) for Brominated Butanes [10]
| Compound | C1-H | C2-H | C3-H | C4-H |
| 1,1,1,2-Tetrabromobutane | - | 4.85 (t) | 2.45 (m) | 1.15 (t) |
| 1,2,3,4-Tetrabromobutane | 3.9 - 4.1 (m) | 4.6 - 4.8 (m) | 4.6 - 4.8 (m) | 3.9 - 4.1 (m) |
| 2,3-Dibromobutane | 1.75 (d) | 4.25 (m) | 4.25 (m) | 1.75 (d) |
| 1-Bromobutane | 3.40 (t) | 1.85 (m) | 1.50 (m) | 0.95 (t) |
Note: Data is sourced from predicted databases and may vary based on solvent and experimental conditions. Multiplicity is indicated as (t) triplet, (m) multiplet, (d) doublet.[10]
Visualizations
Caption: Correlation of structure to ¹H NMR signals for 1,1,1,2-tetrabromobutane.
Caption: Troubleshooting workflow for complex ¹H NMR spectra.
References
- 1. Diastereotopic protons in acyclic compounds [ns1.almerja.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]
- 4. reddit.com [reddit.com]
- 5. Revisiting Homochiral versus Heterochiral Interactions through a Long Detective Story of a Useful Azobis-Nitrile and Puzzling Racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. JaypeeDigital | Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products [jaypeedigital.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Elimination Byproducts in Substitution Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with byproduct formation in nucleophilic substitution reactions. The competition between substitution (SN1, SN2) and elimination (E1, E2) pathways is a frequent obstacle in organic synthesis. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired substitution product.
Frequently Asked Questions (FAQs)
Q1: Why am I getting an alkene byproduct in my substitution reaction?
The formation of an alkene byproduct indicates that an elimination reaction is competing with your desired substitution pathway.[1][2] Both substitution and elimination reactions can be promoted by the same reagents, as nucleophiles are also Lewis bases. The outcome of the reaction depends on a delicate balance of several factors, including the structure of your substrate, the nature of your nucleophile/base, the solvent, and the reaction temperature.[1]
Q2: What is the fundamental difference between a nucleophile and a base in this context?
While both are electron-pair donors, their site of attack differs. A nucleophile attacks an electrophilic carbon atom, leading to a substitution product.[3][4][5] A base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, resulting in the formation of a double bond (elimination).[3][5] Many strong nucleophiles are also strong bases, which is why these reactions often compete.[3]
Q3: How does temperature influence the substitution vs. elimination outcome?
Higher temperatures generally favor elimination reactions over substitution reactions.[6][7][8][9][10] There are two primary reasons for this:
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Entropy: Elimination reactions typically produce a greater number of product molecules than substitution reactions, leading to a positive change in entropy (ΔS).[7][11][12] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as temperature (T) increases, the -TΔS term becomes more significant, making the ΔG for elimination more negative and thus more favorable.[7][8][12]
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Activation Energy: Elimination reactions often have a higher activation energy than their competing substitution reactions.[7][12] Increasing the temperature provides more molecules with the necessary energy to overcome this higher activation barrier.[7][12]
Q4: Can the choice of solvent really make that much of a difference?
Absolutely. The solvent plays a critical role in stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can hydrogen bond. They are excellent at solvating both cations and anions. They stabilize carbocation intermediates, favoring SN1 and E1 pathways.[13][14][15][16] However, they can also solvate and "cage" strong nucleophiles through hydrogen bonding, reducing their nucleophilicity and thus favoring elimination over SN2 substitution.[13][17][18]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot hydrogen bond. They can solvate cations but leave anions (nucleophiles) relatively "naked" and highly reactive.[13][14] This enhances nucleophilicity, making them ideal for SN2 reactions.[9][13][15][19][20]
Troubleshooting Guides
Issue 1: Predominance of E2 Elimination with a Primary Substrate
You are attempting an SN2 reaction on a primary alkyl halide but are observing a significant amount of the E2 elimination product.
Root Cause Analysis: While primary substrates are sterically unhindered and strongly favor the SN2 pathway, the use of a sterically bulky base can force an E2 elimination.[21][22][23][24] A bulky base has difficulty accessing the electrophilic α-carbon for substitution but can easily abstract a more accessible β-proton.[5][21][22]
Troubleshooting Protocol:
-
Assess the Reagent: Examine the structure of your nucleophile/base. Is it sterically hindered?
-
Examples of Bulky Bases: Potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), DBU, DBN.[19][22] These strongly favor E2.
-
Examples of Good, Non-Bulky Nucleophiles: Iodide (I⁻), bromide (Br⁻), hydroxide (OH⁻), methoxide (CH₃O⁻), cyanide (CN⁻).[19] These favor SN2 with primary substrates.[22]
-
-
Reagent Selection: If you are using a bulky base, switch to a smaller, less hindered nucleophile that is still a reasonably strong nucleophile but a weaker base.
-
Temperature Control: Ensure the reaction is run at a low temperature. Even with a good nucleophile, elevated temperatures can increase the proportion of the E2 product.[25]
Issue 2: Mixture of SN1 and E1 Products with a Tertiary Substrate
You are trying to synthesize a tertiary alcohol or ether via an SN1 reaction but are getting a significant amount of the corresponding alkene from an E1 reaction.
Root Cause Analysis: SN1 and E1 reactions almost always compete because they share a common rate-determining step: the formation of a carbocation intermediate.[6][26] Once the carbocation is formed, it can either be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon (E1).[5]
Troubleshooting Protocol:
-
Lower the Temperature: This is the most effective way to favor SN1 over E1.[10] At lower temperatures, the entropic advantage of elimination is minimized.[8][12] For example, solvolysis of t-amyl bromide in the cold yields a 2:1 ratio of alcohol to alkene, while the same reaction under reflux gives exclusively the elimination product.[25]
-
Choose a Good Nucleophile: Use a solvent/nucleophile that is a poor base. For reactions of alcohols, using acids with weakly nucleophilic counterions (e.g., H₂SO₄, H₃PO₄) will favor E1.[27] To favor SN1, use acids with good nucleophilic counterions like HCl, HBr, or HI.[27]
-
Solvent Choice: While polar protic solvents are necessary to stabilize the carbocation for both pathways, subtle changes can influence the product ratio. For instance, solvolysis of t-butyl bromide in dry ethanol yields only 19% alkene, whereas in glacial acetic acid, the alkene yield increases to 69-73%.[27]
Issue 3: E2 Elimination Outcompeting SN2 with a Secondary Substrate
This is one of the most common and challenging scenarios, as secondary substrates are susceptible to all four pathways (SN1, SN2, E1, E2).[23][24] You are aiming for an SN2 product but the E2 pathway is dominant.
Root Cause Analysis: For secondary substrates, the competition between SN2 and E2 is highly sensitive to the strength and steric bulk of the base/nucleophile, as well as the solvent.[23] A strong, unhindered nucleophile will favor SN2, while a strong, hindered base will favor E2.[1]
Troubleshooting Protocol:
-
Analyze the Nucleophile/Base:
-
Strong Base/Strong Nucleophile (e.g., HO⁻, RO⁻): This is a classic ambiguous case. E2 is often favored, especially with heat.[23][25] To favor SN2, use the lowest possible temperature and a polar aprotic solvent.
-
Strong Base/Poor Nucleophile (e.g., t-BuOK, LDA): These will almost exclusively give the E2 product.[19][22]
-
Weak Base/Good Nucleophile (e.g., I⁻, Br⁻, RS⁻, CN⁻): These conditions strongly favor the SN2 pathway.
-
-
Select the Right Solvent: Use a polar aprotic solvent (DMSO, DMF, acetone).[9][19] This will enhance the reactivity of your nucleophile for the SN2 attack without significantly increasing the basicity that drives the E2 reaction.[13] Polar protic solvents can decrease nucleophilicity through hydrogen bonding, tipping the balance toward E2.[13][17][18]
-
Check for Stereochemical Requirements: E2 elimination has a strict stereochemical requirement for an anti-periplanar arrangement between the β-hydrogen and the leaving group.[28] If the conformation of your substrate (e.g., a cyclohexane ring) restricts this arrangement, the E2 pathway may be slowed or prevented, favoring SN2.[29]
Summary Tables for Quick Reference
Table 1: Influence of Substrate Structure
| Substrate Type | Favored Substitution | Favored Elimination | Key Considerations |
| Methyl | SN2 (exclusively) | Not possible | No β-hydrogens to eliminate.[23] |
| Primary (1°) | SN2 (major) | E2 (minor, unless a bulky base is used) | Sterically unhindered, favors backside attack.[21][23] |
| Secondary (2°) | SN2 or SN1 | E2 or E1 | Highly dependent on reaction conditions.[23][24] |
| Tertiary (3°) | SN1 | E1 or E2 | Sterically hindered, SN2 is not possible.[4][23][24] |
Table 2: Reagent Characteristics and Preferred Pathways
| Reagent Type | Characteristics | Preferred Pathway(s) | Example Reagents |
| Strong Base / Poor Nucleophile | Sterically hindered | E2 | t-BuOK, DBU, LDA[19][22] |
| Strong Base / Strong Nucleophile | Small, unhindered | SN2 (with 1°), E2 (with 2°, 3°) | HO⁻, CH₃O⁻, C₂H₅O⁻[23] |
| Weak Base / Good Nucleophile | Not strongly basic | SN2 | I⁻, Br⁻, CN⁻, RS⁻[19] |
| Weak Base / Weak Nucleophile | Typically neutral | SN1, E1 | H₂O, ROH[6][19][30] |
Visualizing Reaction Choices
Decision Workflow for Substitution vs. Elimination
This diagram outlines a logical progression for determining the likely major product based on key experimental variables.
Caption: Decision tree for predicting reaction outcomes.
References
- 1. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. glasp.co [glasp.co]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. quora.com [quora.com]
- 17. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. chem.ualberta.ca [chem.ualberta.ca]
- 21. youtube.com [youtube.com]
- 22. SN2 vs E2 [chemistrysteps.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 7.11 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. quora.com [quora.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Khan Academy [khanacademy.org]
- 30. studley.ai [studley.ai]
Validation & Comparative
A Comprehensive Guide to the Stereoisomers of 1,2,3,4-Tetrabromobutane: Meso vs. Racemic Forms
In the field of synthetic chemistry, particularly when dealing with halogenated hydrocarbons, a nuanced understanding of stereoisomerism is paramount. The spatial arrangement of atoms within a molecule can drastically alter its physical properties and reactivity. This guide provides an in-depth comparison of the two diastereomeric forms of 1,2,3,4-tetrabromobutane: the meso compound and the racemic mixture. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize brominated alkanes as synthetic intermediates or for their intrinsic properties.
The addition of bromine to 1,3-butadiene is a classic electrophilic addition reaction that introduces bromine atoms at the 1, 2, 3, and 4 positions of the butane chain. This process creates two chiral centers at carbons C2 and C3, giving rise to the potential for multiple stereoisomers.[1] The two resulting diastereomers, a meso compound and a pair of enantiomers (the racemic mixture), exhibit distinct and measurable differences in their physical and spectroscopic properties.
Part 1: Structural and Stereochemical Distinctions
The fundamental difference between meso-1,2,3,4-tetrabromobutane and the racemic form lies in their internal symmetry.
-
This compound: This isomer possesses an internal plane of symmetry. Despite having two chiral centers (C2 and C3), the molecule as a whole is achiral because the stereochemistry at C2 is the mirror image of that at C3 (e.g., 2R, 3S). This internal mirror plane means the compound is superimposable on its mirror image and is, therefore, optically inactive.[2][3]
-
Racemic-1,2,3,4-Tetrabromobutane: This is an equimolar mixture of two enantiomers: (2R, 3R)-1,2,3,4-tetrabromobutane and (2S, 3S)-1,2,3,4-tetrabromobutane.[4] These two molecules are non-superimposable mirror images of each other. Each enantiomer is chiral and optically active, but the racemic mixture is optically inactive due to the equal and opposite rotation of plane-polarized light by the two enantiomers.[3]
The structural differences are visualized below:
Caption: Fischer projections of meso and racemic 1,2,3,4-tetrabromobutane.
Part 2: Comparative Physicochemical Properties
The differences in molecular symmetry and crystal lattice packing between the meso and racemic forms lead to distinct physical properties. These properties are often the first and most straightforward method for differentiation in a laboratory setting.[5]
| Property | This compound | racemic-1,2,3,4-Tetrabromobutane |
| CAS Number | 2657-67-2[1][6] | 2657-65-0[4] |
| Melting Point | 116-119 °C[1][7] | 40-41 °C[1][7] |
| Boiling Point | 180-181 °C (at 8.0kPa)[7] | Not well-defined for the mixture |
| Appearance | White, needle-like crystals[7][8] | Thin crystals[7] |
| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water.[7] | Soluble in ethanol, ether, acetone, petroleum ether; insoluble in water.[7] |
The significantly higher melting point of the meso isomer is a key distinguishing feature. This is attributed to its more symmetrical structure, which allows for more efficient packing into a stable crystal lattice, requiring more energy to break apart.
Part 3: Spectroscopic Differentiation: The Power of NMR
While physical properties provide a strong indication, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation. The symmetry of each isomer results in unique NMR spectra.[9][10]
¹H NMR Spectroscopy
-
This compound: Due to the plane of symmetry, the two protons on C1 are equivalent to the two protons on C4. Similarly, the proton on C2 is equivalent to the proton on C3. This results in a simpler spectrum than would be expected for a molecule with six unique protons. You would expect to see two distinct multiplets.
-
racemic-1,2,3,4-Tetrabromobutane: In either enantiomer of the racemic mixture, there is no internal plane of symmetry. Therefore, the protons on C1 are diastereotopic, as are the protons on C4. The protons on C2 and C3 are also in different chemical environments. This leads to a more complex ¹H NMR spectrum compared to the meso form.
¹³C NMR Spectroscopy
-
This compound: The internal symmetry means that C1 is equivalent to C4, and C2 is equivalent to C3. This will result in only two signals in the ¹³C NMR spectrum.
-
racemic-1,2,3,4-Tetrabromobutane: The lack of symmetry in the individual enantiomers means that all four carbon atoms are chemically distinct. This will result in four signals in the ¹³C NMR spectrum.[11]
This clear difference in the number of signals in the ¹³C NMR spectrum is an unambiguous method for distinguishing between the meso and racemic forms.
Part 4: Synthesis and Applications
Synthesis Overview
The standard laboratory synthesis for 1,2,3,4-tetrabromobutane involves the electrophilic addition of bromine (Br₂) to 1,3-butadiene.[7][12] This reaction proceeds through both 1,2- and 1,4-addition mechanisms, followed by further bromination of the remaining double bond, ultimately yielding a mixture of the meso and racemic diastereomers.
Caption: Synthetic pathway from 1,3-butadiene to tetrabromobutane isomers.
The separation of these isomers is typically achieved through fractional crystallization, exploiting their significant differences in solubility and melting points.[7]
Industrial and Research Applications
The primary application of 1,2,3,4-tetrabromobutane is as an additive flame retardant, particularly in materials like polystyrene foam.[1][7] Its high bromine content is effective at quenching radical chain reactions that occur during combustion. In a research context, it serves as a versatile synthetic intermediate. The four bromine atoms act as leaving groups, allowing for a variety of nucleophilic substitution reactions to build more complex molecules.[13][14] It is also used as a stable, solid source for the in-situ generation of 1,3-butadiene via dehalogenation with reagents like zinc dust.[1]
Part 5: Experimental Protocol: Differentiation by ¹³C NMR
This protocol outlines the definitive method for distinguishing between the meso and racemic forms of 1,2,3,4-tetrabromobutane using ¹³C NMR spectroscopy.
Objective: To identify an unknown sample of 1,2,3,4-tetrabromobutane as either the meso or racemic isomer based on the number of signals in its ¹³C NMR spectrum.
Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the 1,2,3,4-tetrabromobutane sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Ensure a sufficient number of scans are collected to achieve a good signal-to-noise ratio. This may range from several hundred to a few thousand scans depending on concentration.
-
Set the spectral width to cover the expected range for sp³ hybridized carbons bonded to bromine (typically 30-70 ppm).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Count the number of distinct peaks in the spectrum.
-
Interpretation of Results:
-
Two (2) signals: The sample is This compound .
-
Four (4) signals: The sample is racemic-1,2,3,4-tetrabromobutane .
References
- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
A Comparative Analysis of the Reactivity of Meso and Racemic Tetrabromobutane
In the field of stereochemistry, understanding how the spatial arrangement of atoms influences a molecule's chemical behavior is paramount. A classic illustration of this principle is the differential reactivity of diastereomers, specifically the meso and racemic forms of 2,3,4,5-tetrabromobutane, in elimination reactions. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental observations, to offer researchers and drug development professionals a clear understanding of stereochemistry's role in reaction outcomes.
Structural and Conformational Differences: The Root of Reactivity Divergence
2,3,4,5-Tetrabromobutane exists as two diastereomers: a meso compound and a racemic mixture of two enantiomers.
-
Meso-tetrabromobutane: This isomer possesses a plane of symmetry, rendering it achiral despite having two stereocenters.
-
Racemic-tetrabromobutane: This is a 1:1 mixture of the (2R,3R) and (2S,3S) enantiomers. These molecules are chiral and are non-superimposable mirror images of each other.
The critical difference in their reactivity stems from their ability to adopt the necessary conformation for an E2 (bimolecular elimination) reaction. The E2 mechanism, particularly in debromination reactions with reagents like iodide ions, requires the two leaving groups (bromine atoms) to be in an anti-periplanar conformation.[1][2] This specific staggered arrangement, with a dihedral angle of 180°, allows for the most efficient overlap of the breaking C-Br sigma bonds with the forming pi bond of the resulting alkene.[3]
For meso-tetrabromobutane , rotation around the central C2-C3 bond to place the two bromine atoms in an anti-periplanar position forces the two terminal methyl groups into a sterically hindered gauche relationship. This high-energy conformation is energetically unfavorable.
Conversely, the racemic enantiomers can readily adopt a conformation where the bromine atoms are anti-periplanar while the larger methyl groups are also in a less sterically hindered anti position. This lower energy transition state means the racemic isomer can undergo elimination much more readily.[4][5]
The E2 Debromination: A Tale of Two Pathways
-
Meso Isomer → Trans-alkene: To achieve the required anti-periplanar arrangement of the bromine atoms, the meso isomer must rotate into a conformation where the methyl groups are positioned on the same side. The subsequent elimination results in the formation of trans-2-butene .[8][9][10][11]
-
Racemic Mixture → Cis-alkene: The more stable anti-periplanar conformation for the racemic isomers places the methyl groups on opposite sides. This arrangement leads directly to the formation of cis-2-butene .[12][13][14]
This stereospecific outcome, where a specific stereoisomer of the reactant yields a specific stereoisomer of the product, is a hallmark of the E2 mechanism and is dictated by the conformational requirements of the transition state.[15][16][17][18]
Quantitative Reactivity Comparison
Experimental data consistently shows that the debromination of meso-2,3-dibromobutane with iodide ions proceeds significantly faster than the reaction with the racemic mixture.[4][5] This is attributed to the lower activation energy required for the meso isomer to achieve its reactive conformation compared to the racemic isomer.[4]
| Diastereomer | Major Product | Relative Reactivity | Rationale for Reactivity |
| Meso-tetrabromobutane | trans-2-butene | Faster | The transition state, while requiring gauche methyl group interaction, is overall more accessible.[4] |
| Racemic-tetrabromobutane | cis-2-butene | Slower | The required conformation for elimination is less stable due to steric hindrance between the methyl groups in a cis-arrangement.[4][5] |
Experimental Protocol: Debromination with Sodium Iodide
This protocol outlines a representative experiment to compare the reactivity of the two diastereomers.
Objective: To observe the stereospecific debromination of meso- and racemic-2,3-dibromobutane and compare their reaction products.
Materials:
-
Meso-2,3-dibromobutane
-
Racemic-2,3-dibromobutane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment for product analysis
Procedure:
-
Preparation: Label two separate test tubes, one for the meso isomer and one for the racemic mixture.
-
Reactant Addition: Add 0.5 mL of a 0.1 M solution of meso-2,3-dibromobutane in acetone to the first test tube. Add 0.5 mL of a 0.1 M solution of racemic-2,3-dibromobutane in acetone to the second test tube.
-
Initiation of Reaction: To each test tube, add 1 mL of a 15% (w/v) solution of sodium iodide in acetone.
-
Observation: Gently swirl the tubes and observe any immediate changes. The formation of a precipitate (sodium bromide) and a yellow/brown color (due to the formation of iodine, I₂) indicates that a reaction is occurring.
-
Incubation: Place both tubes in a 50°C water bath to facilitate the reaction. Observe the relative rates of precipitate formation.
-
Quenching & Extraction: After 30 minutes, remove the tubes from the water bath. Add 2 mL of water and 1 mL of hexane to each. Shake gently to extract the organic products into the hexane layer.
-
Analysis: Carefully remove the upper hexane layer from each tube and analyze the samples using GC-MS to identify the alkene products (cis- and trans-2-butene) and determine their relative proportions.
Experimental Workflow
Caption: Experimental workflow for the comparative debromination of tetrabromobutane diastereomers.
Mechanistic Pathways of E2 Debromination
Caption: Conformational requirements and stereochemical outcomes for the E2 debromination of meso and racemic isomers.
Conclusion
The comparison between meso- and racemic-tetrabromobutane offers a compelling demonstration of stereochemical control over reaction rates and products. The rigid geometric requirement of the E2 transition state—specifically the need for an anti-periplanar arrangement of the leaving groups—forces the diastereomers down different energetic pathways. The racemic isomer, despite being able to adopt a lower energy ground state conformation, leads to a higher energy transition state for elimination, resulting in a slower reaction and the formation of cis-2-butene. Conversely, the meso isomer reacts faster via a different, more accessible transition state to yield trans-2-butene. For researchers in synthetic chemistry and drug development, these principles are fundamental, as the stereochemistry of a molecule can dictate its biological activity, metabolic pathway, and overall efficacy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Antiperiplanar - Chemistry Steps [chemistrysteps.com]
- 4. sarthaks.com [sarthaks.com]
- 5. youtube.com [youtube.com]
- 6. Complete the following reactions along with mechanisms: (i) meso-2,3-dibr.. [askfilo.com]
- 7. sarthaks.com [sarthaks.com]
- 8. Debromination of meso-2,3-dibromo butane the major product formed is [infinitylearn.com]
- 9. During debromination of meso-dibromobutane, the major compound formed is n-butane but-1-ene cis-but-2-ene trans-but-2-ene [allen.in]
- 10. During debromination of mesodibromobutane the major class 12 chemistry CBSE [vedantu.com]
- 11. gauthmath.com [gauthmath.com]
- 12. youtube.com [youtube.com]
- 13. Solved Problem 7-4 showed that the debromination of (R, R)-2,3 -dibromobu.. [askfilo.com]
- 14. allen.in [allen.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
A Researcher's Guide to Differentiating Tetrabromobutane Stereoisomers Using Spectroscopy
In the realm of synthetic chemistry and drug development, the precise structural elucidation of molecules is not merely an academic exercise; it is a cornerstone of innovation and safety. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different biological activities. The tetrabromobutane series of isomers, with the chemical formula C₄H₆Br₄, serves as an excellent model for demonstrating the power of modern spectroscopic techniques in distinguishing between subtle, yet critical, structural variations.
This guide provides an in-depth comparison of the spectroscopic signatures of 1,2,3,4-tetrabromobutane stereoisomers. We will explore the causal relationships between molecular symmetry, atomic arrangement, and the resulting signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding these principles, researchers can confidently identify and differentiate between these closely related compounds.
The Stereoisomers of 1,2,3,4-Tetrabromobutane: A Structural Overview
The bromination of 1,3-butadiene is a common route to synthesize 1,2,3,4-tetrabromobutane, a reaction that creates two chiral centers at carbons C2 and C3.[1] This gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.
-
Enantiomeric Pair: (2R,3R)-1,2,3,4-tetrabromobutane and (2S,3S)-1,2,3,4-tetrabromobutane. These molecules are non-superimposable mirror images of each other.[2][3] They are chiral and will rotate plane-polarized light. Spectroscopically, enantiomers are indistinguishable under achiral conditions.
-
Meso Compound: (2R,3S)-1,2,3,4-tetrabromobutane. This molecule is achiral due to an internal plane of symmetry.[4][5][6]
The key to differentiating these stereoisomers lies in how their unique symmetries affect their interaction with electromagnetic radiation.
References
- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 2. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,3R)-1,2,3,4-tetrabromobutane | C4H6Br4 | CID 92144530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. meso-1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 22820355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
A Comparative Guide to the Structural Validation of meso-1,2,3,4-Tetrabromobutane by NMR and MS
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rigorous scientific practice. Stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, can exhibit profoundly different biological activities. This guide provides an in-depth technical comparison of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of meso-1,2,3,4-tetrabromobutane. We will delve into the theoretical underpinnings and practical considerations of applying these techniques, offering a comparative analysis against its diastereomeric counterpart, the racemic (d,l)-1,2,3,4-tetrabromobutane.
The Stereochemical Challenge: meso vs. (d,l)-1,2,3,4-Tetrabromobutane
1,2,3,4-Tetrabromobutane possesses two chiral centers at C2 and C3, giving rise to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)), which constitute the racemic mixture, and a meso compound ((2R,3S) or (2S,3R)). The meso form is achiral due to an internal plane of symmetry. This fundamental difference in symmetry is the key to distinguishing these diastereomers by NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of organic molecules in solution. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed fingerprint of the molecular structure.
The Decisive Power of Symmetry in ¹H and ¹³C NMR
Due to the plane of symmetry in this compound, the two protons on C1 and C4 are chemically equivalent, as are the two protons on C2 and C3. Similarly, C1 and C4 are equivalent, and C2 and C3 are equivalent. This symmetry drastically simplifies the expected NMR spectra.
In contrast, the (d,l)-racemic mixture lacks this internal symmetry. Consequently, all four carbon atoms are chemically distinct, as are the protons on each carbon, leading to more complex spectra. While enantiomers themselves are indistinguishable in a standard achiral NMR solvent, their diastereomeric relationship to the meso form allows for clear differentiation.[1]
Table 1: Predicted NMR Spectral Comparison of 1,2,3,4-Tetrabromobutane Diastereomers
| Feature | This compound | (d,l)-1,2,3,4-Tetrabromobutane (Racemic) |
| ¹³C NMR Signals | 2 | 4 |
| ¹H NMR Signals | 2 | 4 |
| Symmetry | C_s (plane of symmetry) | C_2 (axis of symmetry) |
Diagram 1: Workflow for NMR-based Stereochemical Assignment
Caption: A streamlined workflow for distinguishing between meso and (d,l)-1,2,3,4-tetrabromobutane using NMR spectroscopy.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1,2,3,4-tetrabromobutane sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2][3][4]
-
To ensure high-resolution spectra, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 (adjust for concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more (adjust for concentration and time).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Mass Spectrometry (MS): Unraveling the Molecular Formula and Fragmentation
Mass spectrometry provides two crucial pieces of information for structural validation: the molecular weight and the fragmentation pattern, which offers clues about the molecule's connectivity.
The Telltale Isotopic Pattern of Bromine
A key feature in the mass spectrum of any brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pattern of peaks for any ion containing bromine atoms. For a molecule with four bromine atoms like 1,2,3,4-tetrabromobutane, the molecular ion region will exhibit a cluster of peaks at M, M+2, M+4, M+6, and M+8, with relative intensities following a binomial distribution (approximately 1:4:6:4:1). This pattern is a definitive indicator of the presence of four bromine atoms.
Fragmentation Analysis: A Window into Connectivity
While electron ionization mass spectrometry (EI-MS) will not typically distinguish between diastereomers, it can confirm the overall structure. The high-energy ionization process induces fragmentation of the molecular ion. The masses of the resulting fragment ions can be used to piece together the carbon skeleton and the positions of the bromine atoms.
Diagram 2: Predicted Fragmentation Pathways for 1,2,3,4-Tetrabromobutane
Caption: Predicted major fragmentation pathways for 1,2,3,4-tetrabromobutane in an EI-MS experiment.
Table 2: Expected Key Fragments in the Mass Spectrum of 1,2,3,4-Tetrabromobutane
| m/z (for ⁷⁹Br) | Proposed Fragment | Comments |
| 370, 372, 374, 376, 378 | [C₄H₆Br₄]⁺˙ | Molecular ion cluster. |
| 291, 293, 295, 297 | [C₄H₆Br₃]⁺ | Loss of a bromine radical. |
| 212, 214, 216 | [C₂H₃Br₂]⁺ | Cleavage of the central C-C bond. |
| 133, 135 | [C₂H₃Br]⁺ | Further fragmentation. |
| 53 | [C₄H₅]⁺ | Loss of all bromine atoms. |
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the 1,2,3,4-tetrabromobutane sample (e.g., 10-100 µg/mL) in a volatile solvent such as dichloromethane or hexane.
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250-280°C.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program: Initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C and hold for 5-10 minutes.[6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Comparative Analysis: NMR vs. MS for Stereochemical Validation
| Aspect | NMR Spectroscopy | Mass Spectrometry |
| Stereochemical Differentiation | Excellent. Directly distinguishes between the meso and (d,l)-racemic diastereomers based on symmetry. | Poor. Generally does not differentiate between diastereomers. |
| Structural Connectivity | Excellent. Provides detailed information on the carbon-hydrogen framework through chemical shifts and coupling constants. | Good. Fragmentation patterns provide strong evidence for the connectivity of the molecule. |
| Molecular Formula Confirmation | Indirect. Can be inferred from the integration of signals if a standard is used. | Excellent. The molecular ion peak cluster directly confirms the molecular formula and the number of bromine atoms. |
| Sensitivity | Lower. Requires milligram quantities of the sample. | Higher. Can detect sub-microgram quantities. |
| Sample Purity Requirement | High. Impurities can complicate the spectrum and lead to misinterpretation. | Moderate. Can often distinguish the target compound from impurities, especially when coupled with chromatography (GC-MS). |
Conclusion
For the unambiguous structural validation of this compound and its differentiation from the (d,l)-racemic diastereomer, NMR spectroscopy is the superior and indispensable technique. The inherent symmetry of the meso compound provides a clear and simple spectral signature that is readily distinguishable from the more complex spectrum of the racemic mixture.
Mass spectrometry serves as a crucial complementary technique. It provides definitive confirmation of the molecular weight and elemental composition (specifically, the presence of four bromine atoms) through the characteristic isotopic pattern of the molecular ion. The fragmentation pattern further corroborates the overall connectivity of the carbon skeleton.
In a research and development setting, a comprehensive validation of this compound would necessitate the use of both NMR and MS. NMR establishes the correct stereochemistry, while MS confirms the molecular formula and structural integrity. This dual approach ensures the highest level of scientific rigor and confidence in the identity and purity of the compound.
References
- 1. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. depts.washington.edu [depts.washington.edu]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to meso-1,2,3,4-Tetrabromobutane and Other Leading Brominated Flame Retardants
This guide provides an in-depth, objective comparison of meso-1,2,3,4-Tetrabromobutane with other widely used brominated flame retardants (BFRs). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data, experimental insights, and toxicological profiles to offer a comprehensive understanding of their relative performance and applications.
Introduction: The Role of Brominated Flame Retardants
Brominated flame retardants (BFRs) are a class of organobromine compounds added to flammable materials, such as plastics, textiles, and electronics, to inhibit or suppress combustion.[1][2] These compounds are highly effective at reducing fire-related risks and are a significant segment of the flame retardant market.[1] BFRs interfere with the chemical reactions of combustion at various stages, ultimately slowing the spread of fire and providing crucial escape time.[3]
The major classes of BFRs include Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCDD), and Tetrabromobisphenol A (TBBPA).[1][4][5] This guide focuses on comparing these well-studied compounds to the less ubiquitous this compound, providing a nuanced perspective on its specific niche and characteristics.[6][7]
Technical Profiles of Key Brominated Flame Retardants
An effective flame retardant is selected based on its compatibility with the host polymer, thermal stability, and efficiency in fire suppression. The following profiles detail the properties of this compound and its major counterparts.
This compound
-
Chemical Identity: A saturated aliphatic hydrocarbon with four bromine atoms. Its meso-isomer has a specific stereochemistry.
-
Physical Properties: It is a white to off-white crystalline powder with a melting point of approximately 116-119°C.[6][8] It is soluble in various organic solvents like ethanol and acetone but insoluble in water.[6]
-
Primary Application: It is primarily used as an additive flame retardant, particularly for self-extinguishing polystyrene foam.[6]
-
Synthesis: Typically synthesized through the bromination of 1,3-butadiene in a chloroform solvent.[6]
Tetrabromobisphenol A (TBBPA)
-
Chemical Identity: The most widely produced BFR, TBBPA is a brominated derivative of bisphenol A.[9][10]
-
Physical Properties: A white solid with a melting point of about 178-184°C.[10][11]
-
Primary Applications: TBBPA is exceptionally versatile. It is used as a reactive flame retardant in the production of epoxy and polycarbonate resins for printed circuit boards (PCBs), where it is chemically bound to the polymer backbone.[1][10][11][12] It is also used as an additive flame retardant in acrylonitrile butadiene styrene (ABS) plastics.[1][10]
-
Significance: Its reactive nature in PCBs means it is less likely to leach into the environment compared to additive BFRs.[1]
Hexabromocyclododecane (HBCDD)
-
Chemical Identity: A cyclic aliphatic hydrocarbon with six bromine atoms. Commercial HBCDD is a mixture of three main stereoisomers: alpha (α), beta (β), and gamma (γ).[13]
-
Physical Properties: A white solid.
-
Primary Applications: Used as an additive flame retardant, primarily in expanded (EPS) and extruded (XPS) polystyrene foam for thermal insulation in the construction industry.[4][14] It is also used in textiles for upholstery.[13][14]
-
Regulatory Status: Due to its persistence, bioaccumulation, and toxicity, HBCDD is listed for elimination under the Stockholm Convention on Persistent Organic Pollutants (POPs).[14]
Polybrominated Diphenyl Ethers (PBDEs)
-
Chemical Identity: A class of BFRs consisting of a diphenyl ether molecule with one to ten bromine atoms attached.[15][16] They are categorized into commercial mixtures known as PentaBDE, OctaBDE, and DecaBDE.[1][15]
-
Physical Properties: Vary from liquids to solids depending on the degree of bromination.
-
Primary Applications: Used as additive flame retardants in a wide range of products, including polyurethane foams for furniture, plastics for electronics, and textiles.[4][15][16]
-
Regulatory Status: The production and use of PentaBDE and OctaBDE have been banned or severely restricted in many parts of the world, including the European Union, due to significant environmental and health concerns.[1][4][15][16]
Comparative Performance Analysis
The efficacy of a flame retardant is determined by its mechanism of action and its behavior under thermal stress.
Mechanism of Flame Retardancy
Halogenated flame retardants operate through two primary mechanisms when exposed to the high temperatures of a fire:
-
Gas Phase Inhibition: This is the dominant mechanism. The C-Br bonds break, releasing bromine radicals (Br•). These radicals scavenge the highly reactive H• and OH• radicals in the flame, which are essential for propagating the combustion chain reaction. This "quenching" effect interrupts the fire's chemistry and reduces heat generation.[3][17]
-
Condensed Phase Action: In the solid material, the BFR can promote char formation. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen and reducing the release of flammable volatile gases.
The workflow for evaluating these mechanisms involves a series of standardized tests.
Caption: Experimental workflow for comparative BFR performance analysis.
Thermal Stability and Decomposition
The thermal decomposition profile of a BFR is critical. It must remain stable during polymer processing but decompose at a temperature just below or concurrent with the polymer's degradation to be effective.[18]
-
This compound: As an aliphatic compound, it generally has lower thermal stability compared to aromatic BFRs. This makes it suitable for polymers that process at lower temperatures, like polystyrene.
-
TBBPA: Its aromatic structure provides high thermal stability, making it ideal for high-temperature processing engineering plastics like those used in PCBs.
-
HBCDD: Decomposes in a range suitable for polystyrene foams.
-
PBDEs: Stability varies with bromination. DecaBDE is very stable, while lower brominated congeners are less so.
A significant concern with the thermal decomposition of all BFRs is the potential formation of toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[19][20]
Data Summary: Comparative Properties
The table below summarizes the key characteristics of these BFRs for easy comparison.
| Feature | This compound | Tetrabromobisphenol A (TBBPA) | Hexabromocyclododecane (HBCDD) | Polybrominated Diphenyl Ethers (PBDEs) |
| Chemical Class | Aliphatic | Aromatic | Alicyclic | Aromatic Ether |
| Mechanism Type | Additive | Reactive & Additive | Additive | Additive |
| Primary Use | Polystyrene Foam[6] | PCBs, ABS Plastics[10] | Insulation Foams, Textiles[21][14] | Polyurethane Foam, Electronics[16] |
| Melting Point | ~118°C[6] | ~181°C[10] | Varies (Mixture) | Varies by congener |
| Regulatory Status | Less regulated | Generally permitted; some concerns | POP (Stockholm Convention)[14] | Widely banned/restricted[4] |
| Leaching Potential | High | Low (Reactive), High (Additive) | High | High |
Environmental and Toxicological Comparison
The shift towards safer materials has put the environmental fate and toxicity of BFRs under intense scrutiny.
Persistence, Bioaccumulation, and Environmental Fate
-
PBDEs and HBCDD: These additive BFRs are not chemically bound to the materials they protect, allowing them to leach out over time into dust, air, and water.[16] They are known to be persistent, bioaccumulative, and toxic (PBT), and are found in wildlife and humans globally.[22][23]
-
TBBPA: When used as a reactive BFR, it is locked into the polymer matrix, significantly reducing its potential for environmental release.[1] However, as an additive, it shares the same leaching concerns. Studies suggest TBBPA has a low potential for bioaccumulation.[10]
-
This compound: As an additive in foams, it has a high potential for leaching. There is a comparative lack of extensive public data on its environmental persistence and bioaccumulation profile relative to the other major BFRs.
Caption: Environmental release pathway for additive BFRs.
Human Health and Toxicity
-
PBDEs: Extensive research has linked PBDEs, particularly the lower-brominated congeners, to adverse health effects, including neurodevelopmental disorders and thyroid hormone disruption.[24][25]
-
HBCDD: Studies suggest it can act as an endocrine disruptor and may cause neurodevelopmental and reproductive toxicity.[14][22][26]
-
TBBPA: Considered to have a lower toxic potential compared to other BFRs. However, some studies have raised concerns about its potential to disrupt thyroid hormones and immune function.[24][26] A 2013 review concluded it should not be considered an endocrine disruptor based on available evidence.[11]
-
This compound: A comprehensive public toxicological profile is not as readily available as for the more common BFRs, highlighting a critical data gap.
Key Experimental Protocols
To ensure scientific integrity, the comparison of BFRs relies on standardized, self-validating experimental protocols.
Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature of a BFR-containing polymer.
-
Sample Preparation: Prepare a 5-10 mg sample of the polymer containing a known weight percentage of the BFR.
-
Instrument Setup: Place the sample in a TGA crucible (platinum or ceramic).
-
Heating Program: Heat the sample from ambient temperature to 800°C at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max). Compare these values across different BFR-polymer formulations.
Protocol: Cone Calorimetry for Fire Performance
Objective: To measure key fire behavior characteristics, such as Heat Release Rate (HRR).
-
Sample Preparation: Prepare a 100mm x 100mm plaque of the BFR-containing polymer of a specified thickness.
-
Instrument Setup: Mount the sample horizontally in the cone calorimeter holder.
-
Test Conditions: Expose the sample to a constant external heat flux (e.g., 35 or 50 kW/m²) from the conical heater.
-
Ignition and Data Collection: Ignite the pyrolysis gases with a spark igniter. Continuously measure the oxygen concentration in the exhaust stream to calculate the HRR. Also measure mass loss, time to ignition, and smoke production (Total Smoke Release, TSR).
-
Analysis: Compare the peak HRR (pHRR) and total heat released (THR) for different formulations. A lower pHRR indicates better flame retardancy.
Conclusion and Future Outlook
The comparison reveals distinct profiles for each BFR.
-
This compound is an aliphatic, additive BFR with a specific application in polystyrene foam. Its lower thermal stability suits low-temperature polymers, but its performance and toxicological profile are less documented in public literature compared to its counterparts.
-
TBBPA stands out for its high thermal stability and its use as a reactive BFR, which significantly mitigates environmental leaching concerns.
-
HBCDD and PBDEs , while effective, are plagued by well-documented environmental persistence and toxicity, leading to widespread regulatory bans and a shift towards alternatives.[27]
The overarching trend in the industry is a move away from halogenated flame retardants, particularly those with unfavorable environmental profiles. For researchers and developers, the choice of a BFR requires a careful balancing act between performance, polymer compatibility, processing stability, and, increasingly, environmental and health impacts. While this compound may serve a niche purpose, the significant data gaps regarding its long-term environmental fate and toxicity warrant cautious consideration and further investigation.
References
- 1. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 2. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 3. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 4. Brominated flame retardants | EFSA [efsa.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3,4-TETRABROMOBUTANE [chembk.com]
- 7. This compound | 2657-67-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. Usage and Action mechanisms of TBBPA_Chemicalbook [chemicalbook.com]
- 10. Tetrabromobisphenol A (TBBPA) of Flame Retardant product from SinoHarvest Tetrabromobisphenol A (TBBPA) manufacturer [sinoharvest.com]
- 11. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]
- 14. pops.int [pops.int]
- 15. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]
- 16. epa.gov [epa.gov]
- 17. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. Research Portal [researchportal.murdoch.edu.au]
- 20. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 21. openumwelt.de [openumwelt.de]
- 22. helcom.fi [helcom.fi]
- 23. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ewg.org [ewg.org]
- 26. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. DSpace [research-repository.griffith.edu.au]
A Comparative Guide to Alternative Precursors for 1,3-Butadiene Synthesis: Navigating the Path to Sustainable Elastomers
Introduction: The Imperative for Greener Butadiene
1,3-Butadiene (BD) is a cornerstone of the modern chemical industry, serving as a critical monomer in the production of synthetic rubbers and thermoplastic elastomers. Its primary application lies in the manufacturing of tires, where styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR) are indispensable for their durability and performance characteristics.[1] However, the conventional production of 1,3-butadiene is heavily reliant on fossil fuels, primarily as a byproduct of steam cracking of naphtha.[1][2] The fluctuating price of crude oil and a growing emphasis on sustainable manufacturing have created a significant impetus to explore alternative, renewable feedstocks for on-purpose butadiene production.[1][2][3][4]
This guide provides a comprehensive comparison of the leading alternative precursors for 1,3-butadiene synthesis, with a focus on bio-derived feedstocks. We will delve into the catalytic pathways, compare the process efficiencies with supporting experimental data, and provide detailed experimental protocols for key conversion processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals navigating the transition to a more sustainable chemical economy.
The Landscape of Alternative Precursors
The quest for renewable 1,3-butadiene has led to the investigation of several bio-based platform molecules. The most promising candidates, which will be the focus of this guide, are:
-
Ethanol: Readily available from the fermentation of sugars and starches, ethanol represents a mature and scalable feedstock.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
-
Butanediols (BDOs): Specifically 1,3-butanediol, 2,3-butanediol, and 1,4-butanediol, which can be produced through fermentation of sugars, are attractive C4 platform molecules that can be dehydrated to butadiene.[17][18][19][20][21][22]
-
Furfural: Derived from the dehydration of C5 sugars found in lignocellulosic biomass, furfural can be converted to tetrahydrofuran (THF) and subsequently to butadiene.[23][24][25][26][27]
The following sections will explore the synthesis of 1,3-butadiene from each of these precursors in detail.
Ethanol: The Two-Step and One-Step Routes to Butadiene
The conversion of ethanol to 1,3-butadiene is a well-established process with a long history, and it is experiencing a resurgence in interest.[1] There are two primary routes for this conversion: the two-step (Ostromislensky) process and the one-step (Lebedev) process.[6][8]
The two-step process first involves the dehydrogenation of ethanol to acetaldehyde.[6] The acetaldehyde is then reacted with additional ethanol over a catalyst to produce 1,3-butadiene.[6] This approach allows for optimization of each reaction step independently but requires more complex infrastructure.
The one-step process directly converts ethanol to 1,3-butadiene in a single reactor, offering a more streamlined and potentially more economical approach.[2][3][4][9][10][16] This process requires a multifunctional catalyst that can facilitate a cascade of reactions: ethanol dehydrogenation, aldol condensation, and dehydration.[5][16]
Catalytic Systems and Performance
A variety of catalysts have been developed for both processes. For the one-step process, catalysts often consist of a combination of metal oxides that provide the necessary acidic, basic, and redox functionalities. Common catalytic systems include:
-
MgO-SiO2: These materials offer a balance of acidic and basic sites crucial for the condensation and dehydration steps.[1][3][14][16]
-
ZnO-Al2O3 and ZnO-ZrO2: Zinc oxide is effective for ethanol dehydrogenation, while alumina and zirconia provide the necessary acidity.[11]
-
Ta-based catalysts: Tantalum-based catalysts, often supported on silica, have shown high selectivity to 1,3-butadiene.[7][12]
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of 1,3-butadiene.
Comparative Performance Data: Ethanol to Butadiene
| Catalyst System | Temperature (°C) | Ethanol Conversion (%) | 1,3-Butadiene Selectivity (%) | 1,3-Butadiene Yield (%) | Reference |
| Y/K-ZSM-5 | 450 | - | 65 | - | [5] |
| Au/MgO-SiO2 | 260-300 | up to 60 | - | 47 | [3] |
| Ta/SBA-15-130 | - | 47.1 | 79 | - | [7] |
| 10% SiO2-ZrO2 | 350 | 95 | 85 | 80 | [15] |
| Ash:MgO/ZrO2 (1:1:1) | - | - | 90.8 | 50 | [13] |
Note: Direct comparison can be challenging due to variations in experimental conditions (e.g., WHSV, pressure). This table provides a snapshot of reported data.
Experimental Protocol: One-Step Conversion of Ethanol to 1,3-Butadiene
This protocol is a representative example based on common literature procedures.
1. Catalyst Preparation (e.g., MgO-SiO2): a. Prepare a solution of magnesium nitrate and a silica source (e.g., tetraethyl orthosilicate) in a suitable solvent. b. Induce co-precipitation by adding a base (e.g., ammonium hydroxide) under vigorous stirring. c. Age the resulting gel, followed by filtration, washing, and drying. d. Calcine the dried solid at a high temperature (e.g., 500-600 °C) to obtain the final catalyst.
2. Catalytic Reaction: a. Load a fixed-bed reactor with the prepared catalyst. b. Activate the catalyst in situ by heating under an inert gas flow (e.g., N2) to the desired reaction temperature (e.g., 350-450 °C). c. Introduce a feed stream of ethanol vapor, typically diluted with an inert gas, into the reactor at a controlled weight hourly space velocity (WHSV). d. Maintain the reactor at the desired temperature and atmospheric pressure.
3. Product Analysis: a. Pass the reactor effluent through a condenser to separate liquid and gaseous products. b. Analyze the gaseous products using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for separating light hydrocarbons. c. Analyze the liquid products using an offline GC-FID. d. Calculate ethanol conversion, 1,3-butadiene selectivity, and yield based on the analytical data.
Reaction Pathway: Ethanol to 1,3-Butadiene
Caption: Key steps in the conversion of ethanol to 1,3-butadiene.
Butanediols: A Direct Dehydration Route
Butanediols (BDOs), which can be produced from renewable resources, offer a more direct C4 pathway to 1,3-butadiene through a series of dehydration reactions.[17][18][19][20][21][22] The specific isomer of BDO influences the reaction pathway and the required catalytic system. 1,3-Butanediol is particularly attractive as it can be directly dehydrated to butadiene.[17][22] The dehydration of 2,3- and 1,4-butanediol can also yield butadiene, though often with the formation of other byproducts.[18][19]
Catalytic Systems and Performance
Acidic catalysts are typically employed for the dehydration of butanediols. The strength and type of acid sites play a crucial role in determining the selectivity towards 1,3-butadiene versus other products like unsaturated alcohols or cyclic ethers.[19]
-
Zeolites: Zeolites such as ZSM-5 and ZSM-22, with their shape-selective properties and tunable acidity, have shown promise in the dehydration of 1,3-BDO.[19][22]
-
Metal Oxides: Oxides like yttrium zirconate (Y2Zr2O7) have demonstrated high selectivity for the dehydration of 1,3-BDO.[17]
-
Aluminosilicates: These materials have also been investigated for 1,3-BDO dehydration.[17][19]
Comparative Performance Data: Butanediols to Butadiene
| Precursor | Catalyst System | Temperature (°C) | BDO Conversion (%) | 1,3-Butadiene Selectivity (%) | 1,3-Butadiene Yield (%) | Reference |
| 1,3-Butanediol | Y2Zr2O7 | 375 | 100 | 96.2 | 96.2 | [17] |
| 1,3-Butanediol | H-ZSM-5 (260) | 300 | - | - | 60 | [19] |
| 1,3-Butanediol | ZSM-22 (80) | 300 | - | - | 74 (initial) | [22] |
Experimental Protocol: Dehydration of 1,3-Butanediol to 1,3-Butadiene
1. Catalyst Preparation (e.g., Y2Zr2O7): a. Prepare an aqueous solution of yttrium and zirconium salts (e.g., nitrates) in the desired molar ratio. b. Co-precipitate the metal hydroxides by adding a base. c. Subject the precipitate to hydrothermal aging. d. Filter, wash, and dry the resulting solid. e. Calcine the material at a high temperature (e.g., 900 °C) to form the yttrium zirconate.[17]
2. Catalytic Reaction: a. Pack a fixed-bed reactor with the prepared catalyst. b. Activate the catalyst under an inert gas flow at the reaction temperature. c. Introduce a vaporized feed of 1,3-butanediol, often diluted with water or an inert gas, into the reactor. d. Maintain the reactor at the desired temperature (e.g., 350-400 °C).
3. Product Analysis: a. Use a similar setup as described for the ethanol conversion, with online GC analysis for gaseous products and offline analysis for the liquid condensate. b. Quantify the conversion of 1,3-butanediol and the selectivity to 1,3-butadiene and any byproducts.
Reaction Pathway: 1,3-Butanediol to 1,3-Butadiene
Caption: Dehydration pathway from 1,3-butanediol to 1,3-butadiene.
Furfural: A Route Through Tetrahydrofuran
Furfural, a product of lignocellulosic biomass, presents another promising avenue to renewable 1,3-butadiene.[23][24][25][26][27] The process typically involves three main steps:
-
Decarbonylation of furfural to furan.
-
Hydrogenation of furan to tetrahydrofuran (THF).
-
Dehydra-decyclization of THF to 1,3-butadiene.[27]
Catalytic Systems and Performance
The final step, the ring-opening dehydration of THF, is the most critical for butadiene production. Phosphorus-containing zeolites have shown high selectivity for this reaction.[23][25][26]
-
Phosphorus-modified zeolites (e.g., P-SPP, P-MFI): These catalysts exhibit high selectivity to butadiene (85-99%) at both low and high THF conversions.[23][25][26]
Comparative Performance Data: Furfural (via THF) to Butadiene
| Precursor | Catalyst System | Temperature (°C) | THF Conversion (%) | 1,3-Butadiene Selectivity (%) | Overall Molar Yield (from Furfural) | Reference |
| Tetrahydrofuran | P-SPP | 425 | 89 | 85-99 | 73% | [23][27] |
Experimental Protocol: Dehydra-decyclization of THF to 1,3-Butadiene
1. Catalyst Preparation (e.g., P-MFI): a. Synthesize or obtain a parent MFI zeolite. b. Impregnate the zeolite with a phosphorus source, such as phosphoric acid or ammonium phosphate. c. Dry and then calcine the impregnated zeolite to anchor the phosphorus species.
2. Catalytic Reaction: a. Load the phosphorus-modified zeolite into a fixed-bed reactor. b. Activate the catalyst under an inert atmosphere at a high temperature. c. Introduce a vaporized feed of THF, typically diluted with an inert gas, into the reactor. d. Maintain the reactor at the optimal reaction temperature (e.g., 425 °C).[27]
3. Product Analysis: a. Employ a similar analytical setup as previously described to separate and quantify the products. b. Calculate THF conversion and selectivity to 1,3-butadiene.
Overall Process Workflow: Furfural to 1,3-Butadiene
Caption: Multi-step conversion of furfural to 1,3-butadiene.
Techno-Economic Considerations and Future Outlook
While the technical feasibility of producing 1,3-butadiene from alternative precursors has been demonstrated, the economic viability remains a critical factor for industrial implementation.[2][4][8][9][10]
-
Ethanol: The ethanol-to-butadiene route benefits from a well-established ethanol production infrastructure. However, the profitability is sensitive to the market prices of both ethanol and butadiene.[4] Improving catalyst selectivity and lifetime is crucial to reduce ethanol consumption and enhance economic competitiveness.[4] Life-cycle assessments indicate that bio-butadiene from ethanol can lead to significant reductions in greenhouse gas emissions compared to the naphtha-cracking route.[2][4][9]
-
Butanediols: The direct dehydration of 1,3-BDO shows high selectivity and yield, making it a promising route. The key challenge lies in the cost-effective production of high-purity butanediols from biomass.
-
Furfural: The furfural-to-butadiene pathway involves multiple steps, which can increase capital and operating costs. However, the high overall molar yield from furfural is advantageous.[27] The development of efficient and stable catalysts for each step is essential.
Conclusion
The transition to a bio-based economy necessitates the development of sustainable routes to key platform chemicals like 1,3-butadiene. Ethanol, butanediols, and furfural have all emerged as viable alternative precursors, each with its own set of advantages and challenges. The one-step conversion of ethanol and the direct dehydration of 1,3-butanediol appear to be particularly promising due to their high yields and selectivities.
Further research and development should focus on improving catalyst performance, particularly in terms of stability and lifetime, to enhance the economic viability of these bio-based processes. The continued innovation in catalysis and bioprocessing will be instrumental in realizing the large-scale production of renewable 1,3-butadiene and paving the way for a more sustainable future for the rubber and plastics industries.
References
- 1. Catalytic transformation of ethanol into 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idus.us.es [idus.us.es]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. repository.fit.edu [repository.fit.edu]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Techno-economic and Life-Cycle Assessment of One-Step Production of 1,3-Butadiene from Bioethanol Using Reaction Data under Industrial Operating Conditions | Publicación [silice.csic.es]
- 11. US20160082417A1 - Process for the production of 1,3-butadiene - Google Patents [patents.google.com]
- 12. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent Breakthroughs in the Conversion of Ethanol to Butadiene [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. WO2016092063A1 - Process for the production of 1,3 butadiene from 1,3 butanediol - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. polympart.com [polympart.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Tetrabromobutane Isomers in Polymer Science
Abstract
1,2,3,4-Tetrabromobutane is a significant additive in polymer science, primarily utilized for its high bromine content (approximately 85.6% by mass) which imparts excellent flame retardant properties to various polymer systems.[1] Its utility is complicated and enhanced by its stereochemistry; with two chiral centers, it exists as two principal diastereomers: a meso compound and a racemic mixture of enantiomers. These isomers, while chemically identical in terms of elemental composition, exhibit distinct physical properties that significantly influence their processing, dispersion, and ultimate performance within a polymer matrix. This guide provides a comparative analysis of the meso and racemic isomers of 1,2,3,4-tetrabromobutane, offering field-proven insights and experimental frameworks to assist researchers and material scientists in selecting the optimal isomer for their specific application. We will delve into a comparison of their physicochemical properties, discuss the mechanistic underpinnings of their flame-retardant action, and provide validated experimental protocols for their synthesis, incorporation into polymers, and performance evaluation.
Structural Elucidation of 1,2,3,4-Tetrabromobutane Stereoisomers
The synthesis of 1,2,3,4-tetrabromobutane via the electrophilic addition of bromine to 1,3-butadiene inherently produces a mixture of diastereomers due to the formation of two new chiral centers at carbons C2 and C3.[1] The resulting isomers are the meso form and a racemic (dl or ±) pair of enantiomers.
-
Meso-1,2,3,4-Tetrabromobutane: This isomer possesses a plane of symmetry and is therefore achiral and not optically active.
-
Racemic-1,2,3,4-Tetrabromobutane: This is an equimolar mixture of the (2R,3R) and (2S,3S) enantiomers. These molecules are non-superimposable mirror images of each other.
The distinct spatial arrangement of the bromine atoms in these isomers is the primary determinant of their differing physical properties.
Figure 1: Chemical structures of tetrabromobutane stereoisomers.
Comparative Physicochemical Properties
The divergence in the physical properties of the meso and racemic isomers is critical from a materials processing perspective. These properties dictate the energy required for melt blending, the potential for homogeneous dispersion within the polymer matrix, and the thermal stability during processing.
| Property | This compound | Racemic-1,2,3,4-Tetrabromobutane | Significance in Polymer Processing |
| CAS Number | 2657-67-2[2] | 2657-65-0[3] | Unique identification. |
| Appearance | White powder[1] | Thin crystals[4] | Affects handling and feeding into processing equipment. |
| Melting Point | 116-119 °C[1] | 40-41 °C[1] | A lower melting point may allow for easier dispersion and lower processing temperatures, saving energy. A higher melting point is necessary for high-temperature engineering plastics to prevent premature degradation. |
| Boiling Point | 180-181 °C (at 8.0 kPa)[4] | Not well-documented | Indicates thermal stability. |
| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in petroleum ether[4] | Soluble in ethanol, ether, acetone, petroleum ether[4] | Important for solvent-based processing or purification. The broader solubility of the racemic form can be advantageous. |
| Water Solubility | Insoluble[4] | Insoluble[4] | Both isomers are hydrophobic, which is typical for polymer additives. |
Performance as an Additive Flame Retardant
Brominated flame retardants (BFRs) like tetrabromobutane primarily operate via a gas-phase mechanism.[5] When the polymer is exposed to the heat of a fire, the C-Br bonds in the flame retardant cleave, releasing bromine radicals (Br•) into the gaseous phase. These radicals act as scavengers, interfering with the high-energy, propagating radicals of combustion (H•, •OH), effectively quenching the fire's chemical chain reaction.[6]
Figure 2: Gas-phase mechanism of brominated flame retardants.
Causality Behind Isomer Performance:
While direct, peer-reviewed comparative studies on the flame retardant efficacy of the individual isomers are not widely available, we can infer performance differences based on their physicochemical properties:
-
Thermal Stability & Processing: The higher melting point of the meso isomer suggests greater thermal stability. This is a critical advantage when compounding with engineering thermoplastics like polyamides or polyesters, which require high processing temperatures (>200 °C). The use of the racemic isomer in such systems could lead to premature decomposition, reducing its effectiveness and potentially harming the polymer's mechanical properties. Conversely, the low melting point of the racemic form makes it an excellent candidate for polymers processed at lower temperatures, such as polystyrene (PS) or polyvinyl chloride (PVC).[4] Its lower melting point facilitates a more uniform dispersion in the polymer melt, which is crucial for consistent flame retardant performance.
-
Decomposition Profile: The efficacy of a BFR is tied to the temperature at which it releases bromine radicals. Ideally, this release should coincide with the polymer's decomposition temperature. Although specific TGA data comparing the isomers is scarce in public literature, it is plausible that the stereochemistry could influence the C-Br bond dissociation energies and thus the decomposition profile. A lower decomposition onset might be beneficial for less thermally stable polymers, while a higher onset is required for more robust polymers.
Typical Flammability Performance Metrics:
The performance of flame-retarded polymers is quantified using standardized tests. The data below is representative of a polymer like High Impact Polystyrene (HIPS) formulated with a brominated additive to achieve a high level of flame retardancy.
| Flammability Test | Metric | Non-FR HIPS | HIPS + BFR (Typical) | Significance |
| UL94 Vertical Burn [1] | Rating | Fails | V-0 | V-0 is the highest rating, indicating the flame self-extinguishes within 10 seconds with no flaming drips.[7] |
| Limiting Oxygen Index (LOI) | % O₂ | ~18% | >28% | Measures the minimum oxygen concentration required to sustain combustion. Higher values indicate better flame resistance.[8] |
| Cone Calorimetry (ASTM E1354) | Peak Heat Release Rate (pHRR) | ~1200 kW/m² | <250 kW/m² | pHRR is the single most important variable in characterizing the fire hazard of a material.[6] Lower values are safer. |
Experimental Protocols
To ensure trustworthy and reproducible results, the following self-validating protocols are provided.
Protocol 4.1: Synthesis and Separation of 1,2,3,4-Tetrabromobutane Isomers
Objective: To synthesize a mixture of 1,2,3,4-tetrabromobutane stereoisomers and separate them based on their differential solubility.
Methodology:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a condenser. Cool the flask in an ice-water bath.
-
Reagents: Charge the flask with a solution of 1,3-butadiene in a suitable solvent like chloroform.[4]
-
Bromination: Slowly add a stoichiometric amount of bromine, also dissolved in chloroform, to the flask via the dropping funnel with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding. Maintain the temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to stir for an additional hour. Remove the solvent under reduced pressure using a rotary evaporator. A yellowish solid/oil mixture of the isomers will remain.
-
Isomer Separation (Self-Validation Step):
-
Add a minimal amount of cold ethanol to the crude product and triturate. The meso isomer, being less soluble in ethanol, will preferentially crystallize.[4]
-
Collect the solid meso isomer by vacuum filtration and wash with cold ethanol.
-
The filtrate contains the more soluble racemic isomer. The solvent can be evaporated to yield the crude racemic product, which can be further purified by recrystallization from a solvent like petroleum ether.[4]
-
-
Characterization: Confirm the identity and purity of each isomer by measuring their melting points. The meso isomer should melt at ~116-119 °C and the racemic at ~40-41 °C.[1]
Protocol 4.2: Polymer Compounding and UL94 Flammability Testing
Objective: To incorporate the separated tetrabromobutane isomers into polystyrene and evaluate their flame retardant performance using the UL94 vertical burn test.
Figure 3: Experimental workflow for flammability testing.
Methodology:
-
Material Preparation: Thoroughly dry the polystyrene (PS) pellets and the synthesized flame retardant isomer (either meso or racemic) in a vacuum oven to remove any moisture. A typical formulation is 80% PS, 15% TBB isomer, and 5% antimony trioxide (a common synergist).
-
Melt Compounding: Use a laboratory-scale twin-screw extruder to melt-blend the components. The temperature profile should be appropriate for polystyrene (e.g., 180-210 °C). The goal is to achieve a homogeneous dispersion of the additive.
-
Specimen Molding: Injection mold the compounded material into standard test bars with dimensions of 125 mm x 13 mm and a specified thickness (e.g., 3.2 mm).[1]
-
Conditioning: Condition a set of 5 bars for 48 hours at 23 °C and 50% relative humidity before testing.[7]
-
UL94 Vertical Burn Test (Self-Validating Procedure): [7]
-
Mount a specimen vertically in the test chamber.
-
Apply a calibrated 20 mm blue flame to the bottom edge for 10 seconds and then remove.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove.
-
Record the second afterflame time (t2) and the afterglow time.
-
Observe if any flaming drips ignite a piece of cotton placed 300 mm below the specimen.
-
-
Classification: Analyze the results for all 5 specimens to assign a rating based on the UL94 criteria. For a V-0 rating, no single afterflame time can exceed 10 seconds, the total afterflame time for the set must not exceed 50 seconds, and no flaming drips should ignite the cotton.[7]
Application-Specific Recommendations
The choice between meso and racemic 1,2,3,4-tetrabromobutane is not arbitrary; it is a critical decision based on the host polymer and its processing conditions.
-
Choose this compound for:
-
High-Temperature Engineering Plastics: (e.g., Polyamides, PBT, PC). Its high melting point and superior thermal stability ensure it remains intact during processing, preventing premature degradation and ensuring effective flame retardancy in the final product.
-
-
Choose Racemic-1,2,3,4-Tetrabromobutane for:
-
Commodity Thermoplastics: (e.g., Polystyrene, PVC, Polyolefins). Its low melting point allows for excellent dispersion at lower processing temperatures, leading to a more homogeneous material with consistent properties. This can also result in energy savings during compounding.
-
Conclusion
The stereoisomers of 1,2,3,4-tetrabromobutane, while sharing the same chemical formula, are distinct additives with unique physical properties. The meso isomer's high thermal stability makes it suitable for high-temperature polymer applications, whereas the racemic mixture's low melting point is advantageous for achieving homogeneous dispersion in polymers processed at lower temperatures. Understanding these differences is paramount for material scientists aiming to optimize flame retardant performance, processing efficiency, and the overall quality of the final polymer product. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and comparative evaluation of these important flame retardant additives.
References
- 1. imgs.elainemedia.net [imgs.elainemedia.net]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]
- 8. The Effect of Flame-Retardant Additives DDM-DOPO and Graphene on Flame Propagation over Glass-Fiber-Reinforced Epoxy Resin under the Influence of External Thermal Radiation - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of meso-1,2,3,4-Tetrabromobutane in Heterocyclic Synthesis: A Comparative Guide
For the discerning researcher in heterocyclic chemistry and drug development, the quest for novel, efficient, and stereocontrolled synthetic methodologies is perpetual. This guide delves into the performance of a lesser-explored C4 synthon, meso-1,2,3,4-tetrabromobutane, for the synthesis of valuable five-membered heterocyclic scaffolds such as pyrrolidines, tetrahydrofurans, and thiolanes. While direct, documented applications of this polyhalogenated alkane are sparse, its unique stereochemistry and reactivity profile present a compelling case for its potential. This guide will objectively compare its theoretical advantages and disadvantages against established synthetic routes, supported by analogous reactivity principles and experimental data from related systems.
Introduction: The Allure of a Polyhalogenated C4 Synthon
This compound is a crystalline solid characterized by a C4 backbone with bromine atoms at each carbon. The meso configuration imparts a specific stereochemical constraint, which could, in principle, be translated into the stereochemistry of the resulting heterocyclic ring. The presence of vicinal dibromides at both ends of the butane chain suggests a high propensity for undergoing sequential nucleophilic substitution reactions with dinucleophiles, making it a potential candidate for the construction of 3,4-disubstituted five-membered heterocycles.
The core appeal of this compound lies in the possibility of a one-step cyclization to form a saturated five-membered ring with predefined stereochemistry at the C3 and C4 positions. This is in contrast to many multi-step sequences currently employed for the synthesis of such scaffolds.
Comparative Analysis: Performance in Heterocyclic Synthesis
Synthesis of 3,4-Disubstituted Pyrrolidines
The pyrrolidine ring is a cornerstone of many pharmaceuticals. The synthesis of 3,4-disubstituted pyrrolidines often involves multi-step procedures to control stereochemistry.
Established Methods:
A prevalent strategy for constructing 3,4-disubstituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with substituted alkenes.[1] This method offers good control over stereochemistry but can be limited by the availability and stability of the starting materials. Other approaches include the rearrangement of coumarins with nitromethane to yield pyrrolidine-2,5-diones[2][3] and conjugate addition reactions.
Hypothetical Performance of this compound:
The reaction of this compound with a primary amine could theoretically lead to the formation of a 3,4-dibromopyrrolidine. This reaction would proceed via a double SN2 mechanism. The meso stereochemistry of the starting material would be expected to favor the formation of a trans-3,4-dibromopyrrolidine.
Experimental Protocol: Hypothetical Synthesis of trans-3,4-Dibromo-N-benzylpyrrolidine
-
Disclaimer: This protocol is hypothetical and based on general principles of nucleophilic substitution. It would require optimization and safety assessment.
-
Step 1: To a solution of benzylamine (1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 2.5 equivalents) in a polar aprotic solvent (e.g., DMF), add this compound (1.0 equivalent) dropwise at room temperature.
-
Step 2: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Step 3: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purify the crude product by column chromatography on silica gel.
Comparison Table: Pyrrolidine Synthesis
| Method | Starting Materials | Key Steps | Stereocontrol | Potential Advantages of meso-Tetrabromobutane | Potential Disadvantages of meso-Tetrabromobutane |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Cycloaddition | High | One-step cyclization, predefined stereochemistry | Lower atom economy, potential for elimination side reactions, harsh reaction conditions may be required |
| Coumarin Rearrangement | Substituted coumarins, Nitromethane | Rearrangement | Substrate-dependent | Direct access to functionalized pyrrolidines | Limited to pyrrolidine-2,5-diones |
| meso-Tetrabromobutane (Hypothetical) | This compound, Primary amine | Double SN2 cyclization | Potentially high (trans selectivity) | Direct formation of 3,4-dihalogenated pyrrolidine handle for further functionalization | Lack of experimental data, potential for competing elimination reactions |
Logical Workflow for Pyrrolidine Synthesis
Caption: Comparison of synthetic routes to 3,4-disubstituted pyrrolidines.
Synthesis of 3,4-Disubstituted Tetrahydrofurans
Tetrahydrofuran moieties are prevalent in a wide array of natural products. Stereoselective synthesis of substituted tetrahydrofurans is a significant area of research.
Established Methods:
Common methods for tetrahydrofuran synthesis include the intramolecular Williamson ether synthesis from a 1,4-diol derivative, oxidative cyclization of 1,5-dienes, and various metal-catalyzed cyclizations of unsaturated alcohols.[4][5] The synthesis of 2,3,4-trisubstituted tetrahydrofurans has been achieved via thermally reactive 1,5-diene-tert-butyl carbonates.[6]
Hypothetical Performance of this compound:
Similar to pyrrolidine synthesis, reacting this compound with a 1,2-diol in the presence of a base could potentially yield a 3,4-dibromotetrahydrofuran. The stereochemical outcome would be dictated by the SN2 reaction mechanism, likely favoring a trans arrangement of the bromine atoms.
Comparison Table: Tetrahydrofuran Synthesis
| Method | Starting Materials | Key Steps | Stereocontrol | Potential Advantages of meso-Tetrabromobutane | Potential Disadvantages of meso-Tetrabromobutane |
| Intramolecular Williamson Ether Synthesis | 1,4-Diol derivatives | Cyclization | High | One-step cyclization from a readily available C4 block | Potential for competing intermolecular reactions, harsh conditions may be needed |
| Oxidative Cyclization | 1,5-Dienes | Oxidation, Cyclization | High | Direct access to 3,4-dihalogenated tetrahydrofurans | Lack of experimental validation, potential for elimination side products |
| meso-Tetrabromobutane (Hypothetical) | This compound, Diol | Double SN2 cyclization | Potentially high (trans selectivity) | Provides a versatile 3,4-dibromo handle for further chemistry | Requires a diol, which might have its own synthetic challenges |
Synthesis of 3,4-Disubstituted Thiolanes
Thiolanes, or tetrahydrothiophenes, are important sulfur-containing heterocycles.
Established Methods:
The synthesis of 3,4-disubstituted thiophenes, which can be reduced to thiolanes, has been achieved through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source.[7] Unsymmetrically 3,4-disubstituted thiophenes can be prepared from 3,4-bis(trimethylsilyl)thiophene.[8]
Hypothetical Performance of this compound:
The reaction of this compound with a sulfide source, such as sodium sulfide, is a plausible route to 3,4-dibromothiolane. This would again proceed via a double SN2 mechanism, with the expected formation of the trans isomer.
Comparison Table: Thiolane Synthesis
| Method | Starting Materials | Key Steps | Stereocontrol | Potential Advantages of meso-Tetrabromobutane | Potential Disadvantages of meso-Tetrabromobutane |
| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds, Sulfur source | Cyclization, Reduction | Moderate | One-step cyclization to a functionalized thiolane | Potential for side reactions, requires a specific 1,4-dicarbonyl precursor |
| From 3,4-Disubstituted Thiophenes | Substituted thiophenes | Reduction | High (if starting thiophene is pure) | Direct access to 3,4-dibromothiolane | Lack of reported examples, potential for competing elimination |
| meso-Tetrabromobutane (Hypothetical) | This compound, Sulfide source | Double SN2 cyclization | Potentially high (trans selectivity) | Versatile intermediate for further modifications | Requires a sulfide source, potential for oligomerization |
Alternative Reactivity: A Precursor for Dienes in Diels-Alder Reactions
An alternative and perhaps more explored application of polyhalogenated alkanes is their use as precursors to dienes for Diels-Alder reactions. Dehydrobromination of this compound could lead to the formation of 1,3-butadiene derivatives. The vicinal dibromides suggest that a double elimination reaction could be induced by a strong base. The resulting diene could then be used in [4+2] cycloaddition reactions.
Reaction Pathway: Dehydrobromination and Diels-Alder Reaction
Caption: Potential use of this compound as a diene precursor.
Conclusion and Future Outlook
This compound remains a largely unexplored C4 synthon in heterocyclic synthesis. While direct experimental evidence of its utility is currently lacking in the public domain, its chemical structure strongly suggests potential for the stereoselective synthesis of trans-3,4-dihalogenated five-membered heterocycles. The primary challenge would be to control the competition between the desired SN2 cyclization and E2 elimination side reactions.
Future research in this area should focus on:
-
Systematic investigation: A thorough study of the reaction of this compound with various dinucleophiles (amines, diols, dithiols) under a range of conditions (solvent, base, temperature).
-
Mechanistic studies: Detailed mechanistic investigations to understand the factors governing the SN2 versus E2 pathways.
-
Comparative analysis: Direct experimental comparison of the efficiency and stereoselectivity of this synthon against established methods for the synthesis of target heterocycles.
-
Exploration of derivatives: The resulting 3,4-dihalogenated heterocycles could serve as versatile intermediates for further functionalization through cross-coupling and other reactions.
For researchers and drug development professionals, this compound represents an opportunity for innovation. Its potential to provide a direct and stereocontrolled route to valuable heterocyclic scaffolds warrants further investigation and could lead to the development of novel and efficient synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new and efficient method for the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene(,) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of meso-1,2,3,4-Tetrabromobutane
For professionals in drug development and chemical research, the purity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of meso-1,2,3,4-tetrabromobutane, a key reagent in various synthetic pathways. We will delve into the practical and theoretical considerations behind each technique, offering field-proven insights to ensure the integrity of your research.
The Significance of Purity in this compound
This compound is synthesized via the electrophilic addition of bromine to 1,3-butadiene.[1][2] This reaction can yield a mixture of diastereomers: the desired meso compound and a racemic mixture of (2R,3R)- and (2S,3S)-1,2,3,4-tetrabromobutane.[1] The presence of the racemic diastereomer is a primary concern as its physical and chemical properties differ from the meso isomer, potentially impacting reaction kinetics, yield, and the impurity profile of subsequent products. Beyond stereoisomers, other process-related impurities such as unreacted starting materials, byproducts from side reactions (e.g., 1,4-addition products like 1,4-dibromo-2-butene), and residual solvents can also be present.[2][3]
This guide will compare four principal methods for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis. Each method will be evaluated for its ability to accurately and reliably determine the purity of this compound, with a focus on separating the critical meso and racemic diastereomers.
Comparative Analysis of Purity Assessment Methodologies
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, including the need for qualitative versus quantitative data, sensitivity, and the nature of potential impurities.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| GC-MS | Separation by boiling point and polarity, detection by mass-to-charge ratio. | High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information for impurity identification. | Requires derivatization for non-volatile compounds. Thermal degradation of labile compounds is possible. | Identification and quantification of volatile and semi-volatile impurities, including diastereomers. |
| HPLC | Separation by differential partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Excellent for separating diastereomers.[4] | Lower resolution for highly volatile compounds compared to GC. Can require method development to achieve optimal separation.[5] | Quantification of the primary compound and separation of non-volatile impurities and diastereomers. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | A primary ratio method that can provide direct purity determination without the need for specific impurity reference standards.[6] Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard for accurate quantification. | Absolute and relative quantification of the main component and known impurities. |
| Melting Point | The temperature range over which a solid transitions to a liquid. | Simple, rapid, and inexpensive. A significant depression or broadening of the melting range indicates the presence of impurities.[7] | Non-specific; does not identify impurities. Less accurate for quantifying purity compared to other methods. | A preliminary, qualitative assessment of purity. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for analyzing this compound and its potential impurities.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent such as dichloromethane or hexane to a known concentration.
-
GC-MS System and Conditions:
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms, is recommended for the separation of halogenated hydrocarbons.[8]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure the separation of isomers and other potential impurities.[8]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures efficient volatilization of the sample without thermal degradation.
-
MS Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.[8]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Identify the peaks corresponding to this compound and its impurities by comparing their retention times and mass spectra to those of authenticated reference standards. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) is a key feature in the mass spectra that aids in identification.[8] Purity is determined by calculating the peak area percentage of the meso isomer relative to the total peak area of all components.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the separation of diastereomers, HPLC can be particularly effective.[4]
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase or a compatible solvent at a known concentration.
-
HPLC System and Conditions:
-
Column: For diastereomer separation, both normal-phase (e.g., silica, cyano) and reversed-phase (e.g., C18, C8) columns can be effective.[4][5] Method development may be required to achieve optimal separation.
-
Mobile Phase: The choice of mobile phase depends on the column type. For normal-phase chromatography, a mixture of non-polar solvents like hexane and a more polar modifier like isopropanol or ethyl acetate is common. For reversed-phase, mixtures of water and acetonitrile or methanol are typical.
-
Detector: As this compound lacks a strong chromophore, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended.
-
Flow Rate and Temperature: These parameters should be optimized to achieve the best resolution and peak shape.
-
-
Data Analysis: Identify the peaks for the meso and racemic isomers, as well as any other impurities, by comparing their retention times with those of reference standards. Purity is calculated based on the area percentage of the this compound peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the purity of organic compounds. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6]
Workflow for qNMR Analysis
Caption: Workflow for the qNMR analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity (>99.9%) internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
For guidance on qNMR methodologies, refer to the United States Pharmacopeia (USP) General Chapters <761> and <1761>.[6][9][10][11]
Melting Point Analysis
Melting point analysis is a fundamental and straightforward technique to gain a preliminary assessment of purity. The presence of impurities will typically cause a depression and broadening of the melting point range.[7]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the finely powdered this compound sample into a capillary tube.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus and heat slowly (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
Interpretation: Compare the observed melting point range to the literature value for pure this compound (typically 116-119 °C).[12] A broad or depressed melting range suggests the presence of impurities. The racemic diastereomer has a significantly lower melting point of around 40-41 °C.[13]
Trustworthiness and Validation
To ensure the reliability of your purity assessment, it is crucial to validate the chosen analytical method. Method validation demonstrates that the procedure is suitable for its intended purpose.[14][15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and diastereomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion
The assessment of purity for this compound is a critical step in ensuring the quality and consistency of research outcomes. While melting point analysis provides a rapid preliminary check, chromatographic techniques such as GC-MS and HPLC offer superior resolution and quantitative capabilities, particularly for distinguishing between the meso and racemic diastereomers. For the highest level of accuracy and as a primary method, qNMR stands out for its ability to provide a direct measure of purity without the need for specific impurity standards. The selection of the most appropriate method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of quantitative detail. By following validated protocols and understanding the principles behind each technique, researchers can confidently ascertain the purity of their this compound and proceed with their synthetic work on a solid analytical foundation.
References
- 1. 1 3Butadiene with bromine in molar ratio generates class 11 chemistry JEE_Main [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. usp.org [usp.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. webdesk.jsa.or.jp [webdesk.jsa.or.jp]
- 9. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 10. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 11. uspbpep.com [uspbpep.com]
- 12. labsolu.ca [labsolu.ca]
- 13. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 14. pharmaerudition.org [pharmaerudition.org]
- 15. wjarr.com [wjarr.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. qbdgroup.com [qbdgroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of meso-1,2,3,4-Tetrabromobutane
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally sound management of the chemical byproducts of our work. Meso-1,2,3,4-tetrabromobutane, a brominated hydrocarbon, falls into a category of chemical waste that requires meticulous handling due to its halogenated nature. Improper disposal not only poses significant environmental and health risks but also violates stringent regulatory standards.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of chemical compatibility, regulatory compliance, and laboratory safety. The procedures outlined here are designed to create a self-validating system of waste management, ensuring safety from the point of generation to final disposal.
Part 1: Hazard Assessment and Core Disposal Principles
Understanding the chemical's properties is the foundation of its safe management. This compound is a halogenated organic compound. The carbon-bromine bonds dictate its chemical behavior and, critically, its disposal pathway. Upon combustion at inadequate temperatures, halogenated compounds can generate highly toxic and persistent pollutants like dioxins and furans.[1] Furthermore, high-temperature decomposition can release poisonous fumes, including hydrogen bromide.[2]
The Cardinal Rule: Waste Segregation
The single most important principle in managing this waste stream is segregation . Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[3][4]
-
Causality: The reason for this strict separation lies in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases like hydrogen bromide.[5] Non-halogenated solvent waste, if low in contaminants, may be recycled or used for fuel blending—a completely different and less expensive process.[4] Cross-contamination can render a large volume of non-halogenated waste non-recyclable and significantly increase disposal costs.[6]
Table 1: Hazard Profile of this compound
| Property | Description | Source(s) |
| Chemical Formula | C₄H₆Br₄ | [2][7] |
| Physical Appearance | White to almost white powder or crystal. | [8] |
| Primary Hazard Class | Halogenated Organic Waste. | [3] |
| GHS Hazard Statements | Causes skin irritation (H315) and serious eye damage (H318). | [9] |
| Storage Incompatibilities | Store away from strong oxidizing agents. | [2] |
| Combustion Hazards | May decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon oxides and hydrogen bromide.[2] | [2] |
| Disposal Pathway | Regulated chemical waste; requires disposal via a licensed hazardous waste contractor, typically through high-temperature incineration.[1][3] | [1][3] |
Part 2: On-Site Waste Accumulation Protocol
This section provides a step-by-step methodology for safely collecting and storing this compound waste within the laboratory at a Satellite Accumulation Area (SAA) before collection by your institution's Environmental Health & Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE) Selection Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the potential routes of exposure.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber). Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[2]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles. If there is a splash risk, a face shield is required.[2]
-
Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or in case of a spill, protective clothing may be necessary.[2]
-
Respiratory Protection: If handling the solid powder and dust generation is likely, use a dust respirator in a well-ventilated area or a chemical fume hood.[2][10]
Step 2: Waste Container Selection and Labeling The integrity of the waste stream begins with the container.
-
Select a Compatible Container: Use a designated hazardous waste container, typically a 4-liter polyethylene bottle or a larger 5-gallon carboy for liquid solutions.[6] Ensure the container is clean, in good condition, and has a secure, leak-proof cap.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[6] Affix your institution's official "Hazardous Waste" tag.
-
Complete the Tag: Fill out the tag completely and accurately. This is a critical regulatory requirement.[6]
-
Generator Information: Your name, lab, and contact information.
-
Chemical Constituents: List "this compound" and any solvents or other chemicals present, with their estimated percentages. Do not use abbreviations or chemical formulas.
-
Hazards: Check all applicable hazard boxes (e.g., "Toxic").[6]
-
Step 3: Waste Segregation at the Bench Follow these segregation rules diligently to ensure safety and compliance.
-
DO: Collect this compound and other halogenated organic compounds (e.g., chloroform, methylene chloride) together in a dedicated "Halogenated Organic Waste" container.[3]
-
DO NOT: Mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[4]
-
DO NOT: Mix with aqueous waste, acids, or bases.[3]
-
DO NOT: Mix with wastes containing heavy metals, cyanides, or acutely toxic "P-listed" wastes.[6]
Step 4: Satellite Accumulation Area (SAA) Management The designated SAA in your lab is the federally regulated holding area for hazardous waste.
-
Storage Location: Store the waste container in its designated SAA. This area must be at or near the point of generation.
-
Secondary Containment: Place the container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.[6]
-
Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[6] Evaporation of chemical waste is not an acceptable disposal method and is illegal.[11]
-
Request Pickup: When the container is three-quarters full, arrange for a waste collection from your institution's EHS department.[6]
Part 3: Emergency Procedures
Spill Response (Small, Manageable Spills) For spills that you are properly trained and equipped to handle:
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: If any flammable solvents were involved, turn off nearby ignition sources.
-
Contain and Absorb: Wear your full PPE. Contain the spill and absorb it with an inert material like sand, dry lime, or a commercial sorbent.[6][12]
-
Collect and Dispose: Carefully scoop the absorbent material into a sealed bag or container. Label it as hazardous waste and dispose of it along with the chemical waste.[6]
-
Decontaminate: Clean the spill area.
For large spills, evacuate the area and contact your institution's emergency response team immediately.[6]
Personal Exposure Follow standard first-aid procedures as outlined in the Safety Data Sheet (SDS):
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2]
-
Inhalation: Move to fresh air.[2]
-
In all cases of significant exposure, seek immediate medical attention. [2]
Part 4: Final Disposal Pathway
The journey of the waste container does not end at your laboratory door. Once collected by your EHS department, it is consolidated with other similar waste streams and manifested for transport by a licensed hazardous waste disposal company.[13] The ultimate fate for this compound is destruction via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][3] This process ensures the complete breakdown of the molecule into simpler, less harmful components, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
Caption: Waste management workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. scbt.com [scbt.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. nj.gov [nj.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Guide to Personal Protective Equipment for Handling meso-1,2,3,4-Tetrabromobutane
Welcome to your comprehensive guide on the safe handling of meso-1,2,3,4-Tetrabromobutane (CAS RN: 2657-67-2).[1] As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides in-depth, field-proven guidance on the necessary personal protective equipment (PPE) and operational protocols to ensure your well-being when working with this compound. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures.
Hazard Identification: Understanding the Risks
This compound is a halogenated hydrocarbon that demands careful handling due to its identified health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Damage (Category 1): Poses a risk of serious damage to the eyes.[2][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][4][5]
These classifications are the foundation of our PPE strategy. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols. Therefore, our protective measures must create a robust barrier against these pathways.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Handling (in a ventilated enclosure) | Chemical safety goggles or safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use. | Fully buttoned laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield. | Double-gloving with chemical-resistant gloves is recommended. | Chemical-resistant apron over a laboratory coat. | Work within a chemical fume hood to avoid inhaling vapors or mists.[3] |
| Large-Scale Operations (>100g) | Face shield worn over chemical safety goggles. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls. | A NIOSH-approved air-purifying respirator with appropriate cartridges may be necessary based on a risk assessment. |
| Spill Cleanup | Face shield worn over chemical safety goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls; disposable boot covers. | A NIOSH-approved air-purifying respirator with appropriate cartridges.[6][7] |
The rationale for this tiered approach is to match the level of protection with the potential for exposure. Routine handling of small quantities in a controlled environment like a fume hood presents a lower risk than managing a large-scale reaction or a spill.
Step-by-Step Protocol for Safe Handling and Operations
Adherence to a strict operational protocol is as crucial as wearing the correct PPE. This self-validating system ensures that safety is integrated into every step of the workflow.
3.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Safety Equipment Check: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]
-
PPE Inspection: Before starting any work, inspect all PPE for signs of damage or degradation. Ensure gloves are free of pinholes and that safety eyewear is clean and fits properly.
3.2. Handling Procedure
-
Donning PPE: Put on a lab coat, followed by safety goggles and gloves. For tasks with a higher splash risk, add a face shield and apron.
-
Aliquotting the Compound: When weighing the solid, use a spatula and perform the task over a tray to contain any minor spills. Avoid creating dust.[8][9]
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin: Remove all contaminated clothing immediately and wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[1][3]
-
-
Post-Handling: Thoroughly wash your hands and forearms with soap and water after removing your gloves using the proper removal technique to avoid skin contact with the glove's outer surface.[3][9]
Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan is critical for a safe and effective response.
4.1. Spill Response Workflow
The following workflow outlines the immediate steps to take in the event of a spill.
Caption: A workflow for responding to a chemical spill.
4.2. Waste Disposal
-
Segregation: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[10]
-
Containerization: Use a designated, clearly labeled, and sealed container for all hazardous waste.[11]
-
Disposal Path: Do not dispose of this chemical down the drain or in regular trash.[9] Follow your institution's and local regulations for the disposal of hazardous chemical waste, which typically involves a licensed contractor.[12]
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely advance your research and development goals.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2,3,4-Tetrabromobutane | CAS#:1529-68-6 | Chemsrc [chemsrc.com]
- 6. epa.gov [epa.gov]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. echemi.com [echemi.com]
- 9. angenechemical.com [angenechemical.com]
- 10. nswai.org [nswai.org]
- 11. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 12. learn.lboro.ac.uk [learn.lboro.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
